molecular formula C10H10N2O3 B1423844 Methyl 4-methoxy-1H-indazole-3-carboxylate CAS No. 865887-07-6

Methyl 4-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1423844
CAS No.: 865887-07-6
M. Wt: 206.2 g/mol
InChI Key: QHTKTZDEOKQZJO-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)9(12-11-6)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTKTZDEOKQZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696361
Record name Methyl 4-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865887-07-6
Record name Methyl 4-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of a robust synthetic pathway for Methyl 4-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a multitude of biologically active molecules, and the specific 4-methoxy substitution pattern of the target compound makes it a valuable building block for the synthesis of novel therapeutic agents. This document is designed to provide researchers and drug development professionals with a thorough understanding of the synthetic strategy, from the selection of starting materials to the characterization of the final product, emphasizing the chemical principles and practical considerations at each stage.

The indazole core is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and neuroprotective effects. The strategic placement of a methoxy group at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. Consequently, the efficient and scalable synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate is a critical endeavor for the advancement of various drug discovery programs.

This guide will focus on a well-established and reliable multi-step synthetic sequence, commencing with the synthesis of a key intermediate, 4-methoxyisatin, followed by its conversion to 4-methoxy-1H-indazole-3-carboxylic acid, and culminating in the final esterification to yield the desired product. Each step will be presented with a detailed, self-validating protocol, accompanied by an in-depth discussion of the underlying reaction mechanisms and the rationale for the selection of specific reagents and conditions.

Overall Synthetic Workflow

The synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate is accomplished through a three-stage process. The workflow is designed for efficiency and scalability, employing readily available starting materials and well-understood chemical transformations.

Figure 1: Overall synthetic workflow for Methyl 4-methoxy-1H-indazole-3-carboxylate.

Stage 1: Synthesis of 4-Methoxyisatin via Sandmeyer Isatin Synthesis

The initial stage of the synthesis focuses on the construction of the isatin core, a crucial bicyclic intermediate. The Sandmeyer isatin synthesis is a classic and reliable method for this transformation, starting from an appropriately substituted aniline.[1] In this case, 3-methoxyaniline is the selected starting material to introduce the desired methoxy group at the 4-position of the final indazole.

Causality of Experimental Choices:

The Sandmeyer synthesis of isatins involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[1] This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin. The choice of 3-methoxyaniline as the starting material is dictated by the desired substitution pattern of the final product. The reaction is initiated by the formation of a Schiff base between the aniline and chloral, which is then oximated by hydroxylamine. The subsequent acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism.

Detailed Experimental Protocol:

Materials:

  • 3-Methoxyaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated Sulfuric Acid

  • Sodium sulfate, anhydrous

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of chloral hydrate in water is prepared.

  • Anhydrous sodium sulfate is added to the solution, and the mixture is heated to dissolve the solids.

  • A solution of 3-methoxyaniline in dilute hydrochloric acid is added to the reaction mixture.

  • A solution of hydroxylamine hydrochloride in water is then added, and the mixture is heated to reflux for a specified period to form the isonitroso-4'-methoxyacetanilide intermediate.

  • After cooling, the precipitated intermediate is collected by filtration, washed with water, and dried.

  • In a separate flask, concentrated sulfuric acid is heated to a specific temperature.

  • The dried isonitroso-4'-methoxyacetanilide is added portion-wise to the hot sulfuric acid, controlling the temperature to prevent excessive charring.

  • After the addition is complete, the reaction mixture is heated for a short period to ensure complete cyclization.

  • The reaction mixture is then cooled and poured onto crushed ice.

  • The precipitated 4-methoxyisatin is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.

ParameterValue
Starting Material 3-Methoxyaniline
Key Reagents Chloral hydrate, Hydroxylamine HCl, H₂SO₄
Intermediate Isonitroso-4'-methoxyacetanilide
Product 4-Methoxyisatin
Typical Yield 60-70%
Purification Recrystallization

Table 1: Summary of the Sandmeyer synthesis of 4-methoxyisatin.

Stage 2: Conversion of 4-Methoxyisatin to 4-Methoxy-1H-indazole-3-carboxylic acid

The second stage of the synthesis involves the transformation of the isatin ring into the indazole-3-carboxylic acid core. This is a multi-step process that begins with the hydrolytic ring-opening of the isatin, followed by diazotization, reduction, and finally, cyclization to form the indazole ring.

Causality of Experimental Choices:

The conversion of isatins to indazole-3-carboxylic acids is a well-documented transformation.[2] The process begins with the base-catalyzed hydrolysis of the amide bond in the isatin ring, leading to the formation of a salt of 2-amino-3-methoxyphenylglyoxylic acid. This intermediate is then diazotized at the amino group using sodium nitrite in an acidic medium. The resulting diazonium salt is subsequently reduced, typically with a mild reducing agent like stannous chloride, to form a hydrazine intermediate. This hydrazine intermediate is unstable and undergoes spontaneous cyclization under acidic conditions to yield the thermodynamically stable 1H-indazole-3-carboxylic acid.

Figure 2: Key steps in the conversion of 4-methoxyisatin to 4-methoxy-1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol:

Materials:

  • 4-Methoxyisatin

  • Sodium hydroxide

  • Sodium nitrite

  • Hydrochloric acid

  • Stannous chloride dihydrate (SnCl₂)

  • Water

  • Ethanol

Procedure:

  • A solution of sodium hydroxide in water is prepared in a round-bottom flask.

  • 4-Methoxyisatin is added to the sodium hydroxide solution, and the mixture is heated to achieve complete dissolution and hydrolysis of the isatin.

  • The resulting solution is cooled in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cold reaction mixture while maintaining the temperature below 5 °C.

  • This mixture is then slowly added to a pre-cooled solution of concentrated hydrochloric acid, ensuring the temperature remains low to form the diazonium salt.

  • In a separate flask, a solution of stannous chloride dihydrate in concentrated hydrochloric acid is prepared and cooled in an ice bath.

  • The cold diazonium salt solution is added portion-wise to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to stir at a low temperature for a period to ensure complete reduction and cyclization.

  • The precipitated 4-methoxy-1H-indazole-3-carboxylic acid is collected by filtration.

  • The crude product is washed with cold water and then can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

ParameterValue
Starting Material 4-Methoxyisatin
Key Reagents NaOH, NaNO₂, HCl, SnCl₂
Product 4-Methoxy-1H-indazole-3-carboxylic acid
Typical Yield 75-85%
Purification Recrystallization

Table 2: Summary of the conversion of 4-methoxyisatin to 4-methoxy-1H-indazole-3-carboxylic acid.

Stage 3: Fischer Esterification to Methyl 4-methoxy-1H-indazole-3-carboxylate

The final stage of the synthesis is the esterification of the carboxylic acid group to form the desired methyl ester. The Fischer esterification is a straightforward and widely used method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Causality of Experimental Choices:

Fischer esterification is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is typically carried out at reflux to increase the reaction rate.

Detailed Experimental Protocol:

Materials:

  • 4-Methoxy-1H-indazole-3-carboxylic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 4-methoxy-1H-indazole-3-carboxylic acid in methanol in a round-bottom flask, a catalytic amount of concentrated sulfuric acid is slowly added.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • The organic layer is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude Methyl 4-methoxy-1H-indazole-3-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

ParameterValue
Starting Material 4-Methoxy-1H-indazole-3-carboxylic acid
Key Reagents Methanol, H₂SO₄ (catalytic)
Product Methyl 4-methoxy-1H-indazole-3-carboxylate
Typical Yield 85-95%
Purification Column Chromatography or Recrystallization

Table 3: Summary of the Fischer esterification to the final product.

Characterization of Methyl 4-methoxy-1H-indazole-3-carboxylate

The identity and purity of the synthesized Methyl 4-methoxy-1H-indazole-3-carboxylate should be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the methoxy group protons, and the methyl ester protons. The chemical shifts and coupling patterns will be consistent with the proposed structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the methyl ester carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the indazole ring, the C=O stretch of the ester group, and C-O stretches associated with the ester and methoxy groups.

Conclusion

This in-depth technical guide has detailed a reliable and scalable three-stage synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate. By starting with the commercially available 3-methoxyaniline, this synthetic route provides a practical approach for obtaining this valuable building block for drug discovery and medicinal chemistry research. The provided protocols, along with the explanations of the underlying chemical principles, are intended to empower researchers to successfully synthesize and utilize this important compound in their scientific endeavors. The self-validating nature of the described protocols, coupled with the detailed characterization methods, ensures the integrity and reproducibility of the synthesis.

References

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • IntechOpen. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. IntechOpen. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

Sources

Spectroscopic data for Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Profile of Methyl 4-methoxy-1H-indazole-3-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-methoxy-1H-indazole-3-carboxylate (C₁₀H₁₀N₂O₃). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a robust framework for the characterization of this and related heterocyclic compounds. While direct experimental data for this specific molecule is not widely published, this guide leverages spectral data from analogous structures and foundational spectroscopic theory to present a reliable, predicted profile.

Introduction: The Significance of Indazole Scaffolds

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to anti-cancer.[1][2] The precise substitution pattern on the indazole ring is critical to a compound's pharmacological activity, making unambiguous structural confirmation an essential first step in any research and development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the principal tools for this purpose.[3] This guide elucidates the expected spectroscopic characteristics of Methyl 4-methoxy-1H-indazole-3-carboxylate, providing the foundational knowledge required for its identification and quality assessment.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is paramount for accurate spectral interpretation. The structure below is numbered to facilitate the assignment of NMR signals discussed in subsequent sections.

Figure 1: Molecular structure of Methyl 4-methoxy-1H-indazole-3-carboxylate with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.[4][5] For this compound, spectra would typically be acquired in a solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for indazoles as it effectively solvates the molecule and ensures the N-H proton is observable.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H~13.5br s-1H
H7~7.80d~8.51H
H5~7.45t~8.01H
H6~7.05d~7.51H
OCH₃ (ester)~3.90s-3H
OCH₃ (aromatic)~3.85s-3H

Interpretation and Rationale:

  • N1-H (~13.5 ppm): The indazole N-H proton is acidic and typically appears as a broad singlet at a very downfield chemical shift, especially in DMSO-d₆. This is a characteristic feature of N-H protons in many nitrogen-containing heterocycles.[6]

  • Aromatic Protons (H5, H6, H7): The protons on the benzene ring of the indazole core will appear as a coupled system. H7 is adjacent to the electron-donating nitrogen (N1) and is deshielded, placing it furthest downfield in the aromatic region. H5 is expected to be a triplet due to coupling with both H6 and H7, while H6 will be a doublet. The methoxy group at C4 will exert a shielding effect, particularly on the ortho proton (H5) and para proton (H7), but the overall pattern is dictated by the fused ring system.

  • Methyl Protons (OCH₃): The two methoxy groups will appear as sharp singlets. The ester methyl group (~3.90 ppm) is typically slightly more deshielded than an aromatic methoxy group (~3.85 ppm).[7]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Proton-decoupled spectra are standard, resulting in singlets for each carbon.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~164.0
C4~155.0
C7a~141.0
C3~138.0
C3a~125.0
C5~122.0
C7~115.0
C6~110.0
OCH₃ (aromatic)~56.0
OCH₃ (ester)~52.0

Interpretation and Rationale:

  • Carbonyl Carbon (~164.0 ppm): The ester carbonyl carbon is highly deshielded and appears in the characteristic region for ester and acid carbons (160-185 ppm).[7][8]

  • Aromatic Carbons (C3-C7a): The chemical shifts of the indazole ring carbons are influenced by the substituents and the nitrogen atoms.[9] C4, being directly attached to the electronegative oxygen of the methoxy group, will be the most downfield of the aromatic carbons. C7a, at the ring junction, is also significantly downfield. The remaining carbons (C3, C3a, C5, C6, C7) will have shifts typical for substituted indazoles.[10][11]

  • Methoxy Carbons (OCH₃): The carbon of the aromatic methoxy group is expected around 56 ppm, a typical value for methoxy groups on an aromatic ring.[12] The ester methoxy carbon will be slightly more shielded, appearing around 52 ppm.

NMR Experimental Protocol: A Self-Validating System

To ensure data integrity, a standardized protocol for NMR analysis is crucial.

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B Spectrometer Setup (Tuning, Locking, Shimming) A->B Insert Sample C 1D ¹H Spectrum Acquisition (16-32 scans) B->C Load ¹H Parameters D 1D ¹³C Spectrum Acquisition (e.g., ¹³C{¹H} with NOE, 1024+ scans) B->D Load ¹³C Parameters E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Structural Confirmation F->G

Figure 2: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Spectrometer Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition: Acquire a one-dimensional proton spectrum. A standard pulse program is typically used. The number of scans can range from 16 to 32 for a sample of this concentration.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase correction and baseline correction on the resulting spectra.

  • Data Analysis: Reference the spectra using the residual solvent peak or an internal standard (like TMS). Pick peaks, integrate the ¹H signals, and assign the signals based on chemical shifts, multiplicities, and correlation experiments (if performed).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for small, relatively stable molecules like this one.

Predicted Mass Spectrometry Data (EI)
m/z (charge/mass ratio)Predicted Relative IntensityIon Identity/Fragment
206High[M]⁺ (Molecular Ion)
175High[M - OCH₃]⁺
147Moderate[M - COOCH₃]⁺
119Moderate[147 - CO]⁺

Interpretation and Rationale:

  • Molecular Ion ([M]⁺, m/z 206): The molecular ion peak is expected to be prominent due to the stability of the aromatic indazole ring system.[13] Its presence confirms the molecular weight of the compound.

  • [M - OCH₃]⁺ (m/z 175): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a strong peak at M-31.[13]

  • [M - COOCH₃]⁺ (m/z 147): Cleavage of the entire methyl carboxylate group as a radical (•COOCH₃) is another characteristic fragmentation, resulting in a peak at M-59. This fragment corresponds to the 4-methoxy-1H-indazole cation.

  • Further Fragmentation (m/z 119): The fragment at m/z 147 can undergo further fragmentation, such as the loss of carbon monoxide (CO), a common pathway for acylium ions, to give a peak at m/z 119.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data
Wavenumber (cm⁻¹)Predicted IntensityVibration TypeFunctional Group
~3300Medium, BroadN-H stretchIndazole N-H
~3000-2850Medium-WeakC-H stretchAromatic & Aliphatic C-H
~1720Strong, SharpC=O stretchEster Carbonyl
~1610, ~1500Medium-StrongC=C stretchAromatic Ring
~1280StrongC-O stretch (asymmetric)Ester & Aryl Ether
~1100StrongC-O stretch (symmetric)Ester & Aryl Ether

Interpretation and Rationale:

  • N-H Stretch (~3300 cm⁻¹): A broad absorption in this region is characteristic of the N-H stretching vibration in the indazole ring, often broadened by hydrogen bonding.[15][16]

  • C=O Stretch (~1720 cm⁻¹): A very strong and sharp absorption around 1720 cm⁻¹ is the most prominent feature and is definitive for the ester carbonyl group. Its position is slightly lower than a typical saturated ester due to conjugation with the aromatic indazole ring.[15][17][18]

  • C=C Aromatic Stretches (~1610, ~1500 cm⁻¹): Multiple bands in this region are characteristic of the carbon-carbon double bond stretching within the aromatic system.

  • C-O Stretches (~1280, ~1100 cm⁻¹): Esters and aryl ethers exhibit strong C-O stretching bands. Aromatic esters typically show two prominent bands: an asymmetric C-C-O stretch (around 1280 cm⁻¹) and a symmetric O-C-C stretch (around 1100 cm⁻¹).[17][18]

Conclusion

This guide presents a detailed, predicted spectroscopic profile for Methyl 4-methoxy-1H-indazole-3-carboxylate based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, MS, and IR data provide a robust set of benchmarks for the structural verification and purity assessment of this compound. The provided experimental protocols and workflow diagrams offer a framework for obtaining high-quality, reliable data in a laboratory setting. Researchers working with this or similar heterocyclic molecules can use this guide as an authoritative reference for their analytical work.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information for: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Jia, W., et al. (2016). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. Available at: [Link]

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  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Agrawal, P. K. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

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  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Tejera, E., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. Available at: [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

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  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • NMR-Based Metabolomics. Pure. Available at: [Link]

  • 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. Available at: [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Pavia, D. L., et al. Introduction to Spectroscopy. Cengage. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Pihlaja, K., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed. Available at: [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Jetir.Org. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]

  • IR handout.pdf. Available at: [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • da Rosa, G. G., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

Sources

Technical Analysis: 1H NMR of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR characterization of Methyl 4-methoxy-1H-indazole-3-carboxylate , a critical intermediate in the synthesis of kinase inhibitors (e.g., IDO1, JNK) and other bioactive indazole scaffolds.

The analysis focuses on the unique spectral signature arising from the peri-interaction between the 3-carboxylate and 4-methoxy groups, which distinguishes this regioisomer from its 5-, 6-, and 7-methoxy analogs.

Core Directive & Structural Context

The 1H NMR spectrum of methyl 4-methoxy-1H-indazole-3-carboxylate is defined by the steric and electronic interplay between the electron-donating methoxy group at C4 and the electron-withdrawing methyl ester at C3 . Unlike typical indazoles where the C3-substituent lies coplanar with the ring, the steric bulk of the C4-methoxy group forces the C3-ester to twist out of plane. This conformation significantly impacts the chemical shifts of the adjacent protons and the exchangeability of the N-H proton.

Structural Parameters[1][2][3][4][5][6][7]
  • Molecular Formula: C₁₀H₁₀N₂O₃

  • MW: 206.20 g/mol

  • Key Features:

    • Indazole Tautomerism: Exists predominantly as the 1H-tautomer in polar aprotic solvents (DMSO-d₆).

    • Peri-Effect: Steric crowding between C3-COOMe and C4-OMe.

    • ABC/AMX System: The protons on the benzenoid ring (H5, H6, H7) form a specific splitting pattern modified by the C4-substituent.

Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral resolution, the following protocol controls for concentration-dependent aggregation and tautomeric exchange.

Sample Preparation[4]
  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.

    • Reasoning: CDCl₃ often leads to broad or invisible N-H peaks due to rapid exchange and aggregation. DMSO-d₆ stabilizes the 1H-tautomer via hydrogen bonding, yielding a sharp, distinct N-H signal >13 ppm.

  • Concentration: Prepare a 10-15 mM solution (approx. 2-3 mg in 0.6 mL solvent).

    • Reasoning: Higher concentrations can induce stacking interactions, shifting aromatic peaks upfield.

  • Water Suppression: Not typically required if fresh DMSO ampules are used; however, the water peak (3.33 ppm) must not obscure the methoxy/ester region (~3.8-4.0 ppm).

Instrument Parameters
  • Frequency: 400 MHz or higher (500/600 MHz recommended for clear resolution of H5/H6/H7 coupling).

  • Pulse Sequence: Standard zg30 or zg (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The quaternary carbons and the isolated methyl protons may have long T1 relaxation times. A short D1 will lead to under-integration of the methyl singlets.

Spectral Analysis & Assignment

The Aliphatic Region (Methoxy & Ester)

The spectrum is dominated by two distinct singlets in the 3.8 – 4.0 ppm range.

  • δ 3.97 ppm (3H, s): 4-Methoxy group (-OCH₃) . This signal is slightly deshielded compared to a standard anisole due to the adjacent heteroaromatic ring.

  • δ 3.92 ppm (3H, s): Methyl ester (-COOCH₃) .

    • Differentiation: In 2D NOESY experiments, the ester methyl shows a spatial correlation with the aromatic H5 (weak) or no strong correlation, whereas the 4-OMe shows a very strong NOE to H5 .

The Aromatic Region (H5, H6, H7)

The 4-methoxy substitution breaks the symmetry and creates a distinct splitting pattern for the remaining three aromatic protons.

  • δ 6.65 – 6.75 ppm (1H, d, J ≈ 7.8 Hz): H-5 .

    • Mechanistic Insight: This proton is ortho to the electron-donating methoxy group. The resonance effect of the oxygen lone pair increases electron density at C5, causing a significant upfield shift (shielding) compared to the unsubstituted indazole (typically ~7.3 ppm).

  • δ 7.30 – 7.40 ppm (1H, dd/t, J ≈ 8.0 Hz): H-6 .

    • Mechanistic Insight: H6 is meta to the methoxy group and para to the ester. It appears as a pseudo-triplet (doublet of doublets) due to vicinal coupling with both H5 and H7.

  • δ 7.15 – 7.25 ppm (1H, d, J ≈ 8.4 Hz): H-7 .

    • Mechanistic Insight: Located on the other side of the fusion, H7 is less affected by the 4-OMe electronic push but is sensitive to the N1 electronic environment.

The Exchangeable Proton (N-H)
  • δ 13.0 – 13.5 ppm (1H, br s): N1-H .

    • Validation: Upon addition of D₂O shake, this peak disappears, confirming it as the exchangeable indazole NH. Its high chemical shift indicates strong hydrogen bonding with the DMSO solvent or intermolecular dimerization.

Data Summary Table

PositionTypeShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
NH Exchangeable13.2*br s1H-N1-H (Solvent dependent)
C6-H Aromatic7.35dd (t)1H8.0, 7.8Meta to OMe; Vicinal to H5/H7
C7-H Aromatic7.20d1H8.4Adjacent to N1 bridgehead
C5-H Aromatic6.70d1H7.8Ortho to OMe (Shielded)
4-OMe Methyl3.97s3H-4-Methoxy group
3-COOMe Methyl3.92s3H-Methyl Ester

*Value in DMSO-d₆. In CDCl₃, this peak may shift to ~10-11 ppm or be broadened into the baseline.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from the 5-, 6-, or 7-methoxy isomers.

NMR_Workflow Sample Sample: Methyl 4-methoxy-1H-indazole-3-carboxylate H1_NMR 1H NMR (DMSO-d6) Sample->H1_NMR Aromatic_Analysis Aromatic Region Analysis (6.5 - 7.5 ppm) H1_NMR->Aromatic_Analysis Aliphatic_Analysis Aliphatic Region Analysis (3.8 - 4.0 ppm) H1_NMR->Aliphatic_Analysis Check_H5 Check H5 Shift Is there a doublet < 6.8 ppm? Aromatic_Analysis->Check_H5 Isomer_4 Confirmation: 4-Methoxy Isomer (Ortho-shielding confirmed) Check_H5->Isomer_4 Yes Isomer_Other Re-evaluate: 5/6/7-Methoxy Isomer Check_H5->Isomer_Other No NOE NOE/ROESY Irradiate 3.97 ppm (OMe) Isomer_4->NOE Validation Correlation Strong NOE to H5 (6.7 ppm) NOE->Correlation

Caption: Logic flow for distinguishing the 4-methoxy regioisomer using 1H NMR chemical shift diagnostics and NOE validation.

References

  • Larock, R. C.; et al. (2003).[1] "Synthesis of Indazoles via Electrophilic Attack of Iminoalkynes." Journal of Organic Chemistry / Organic Letters. (Describes the synthesis and characterization of methyl 4-methoxy-1H-indazole-3-carboxylate, Compound 12).

  • Lynch, M. A.; et al. (1994). "1H and 13C NMR spectra of some 4-substituted indazoles." Journal of Heterocyclic Chemistry, 31(1), 217-220. (Authoritative source for 4-methoxyindazole aromatic coupling constants and shielding effects).

  • Reich, H. J. "Structure Determination Using NMR Spectroscopy." University of Wisconsin-Madison.[2] (Standard reference for chemical shift prediction and solvent effects).

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust understanding of the structural characterization of this molecule using ¹³C NMR spectroscopy.

Introduction: The Structural Significance of Methyl 4-methoxy-1H-indazole-3-carboxylate

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities make them a focal point in drug discovery. Methyl 4-methoxy-1H-indazole-3-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules. Accurate structural elucidation is paramount for ensuring the integrity of synthetic pathways and understanding structure-activity relationships. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton.[1][2] This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of this specific indazole derivative.

Predicted ¹³C NMR Spectrum and Structural Assignment

Due to the absence of a publicly available experimental spectrum for Methyl 4-methoxy-1H-indazole-3-carboxylate, this guide presents a detailed prediction based on established substituent effects on the indazole ring system and data from analogous compounds. The predicted chemical shifts provide a reliable framework for researchers working with this molecule.

The structure of Methyl 4-methoxy-1H-indazole-3-carboxylate, with the IUPAC numbering convention for the indazole ring, is presented below.

Sample_Preparation_Workflow A High Purity Analyte B Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Prepare 20-50 mg/0.6-0.7 mL Solution B->C D Add Internal Standard (TMS) C->D E Transfer to 5mm NMR Tube D->E

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHz for ¹³CStandard for a 400 MHz ¹H spectrometer.
Pulse ProgramStandard ¹³C with proton decouplingTo simplify the spectrum to singlets for each unique carbon.
Acquisition Time1-2 secondsAdequate for good resolution.
Relaxation Delay (d1)2-5 secondsAllows for sufficient relaxation of quaternary carbons.
Number of Scans1024 or higherNecessary to achieve a good signal-to-noise ratio for the low natural abundance of ¹³C.
Spectral Width0-200 ppmTo encompass the full range of expected chemical shifts.

Advanced NMR Techniques for Unambiguous Assignment

While the predicted spectrum provides a strong foundation, unambiguous assignment of each carbon signal requires more advanced NMR techniques.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed in DEPT spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment reveals correlations between carbons and protons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

NMR_Technique_Logic cluster_1D 1D NMR cluster_2D 2D NMR cluster_Info Information Gained A ¹³C NMR Spectrum E Number of Unique Carbons A->E B DEPT-90/135 F CH, CH₂, CH₃, Quaternary C B->F C HSQC G Direct C-H Connectivity C->G D HMBC H Long-Range C-H Connectivity D->H I Unambiguous Structural Assignment E->I F->I G->I H->I

Caption: Logical flow of NMR experiments for structural elucidation.

Conclusion

The ¹³C NMR spectrum of Methyl 4-methoxy-1H-indazole-3-carboxylate is a powerful tool for its structural verification. This in-depth guide has provided a predicted spectrum with detailed assignments, a robust experimental protocol, and an overview of advanced techniques for unambiguous characterization. By following the principles and methodologies outlined herein, researchers and drug development professionals can confidently utilize ¹³C NMR spectroscopy in their work with this important class of compounds.

References

  • ResearchGate. (2016). 13 C NMR of indazoles. [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Iowa State University. NMR Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

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Advanced Mass Spectrometry Analysis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of Methyl 4-methoxy-1H-indazole-3-carboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Analytical Chemists, Forensic Scientists, and Medicinal Chemists.[1]

Executive Summary

Methyl 4-methoxy-1H-indazole-3-carboxylate (C₁₁H₁₂N₂O₃) represents a critical scaffold in the synthesis of bioactive indazoles, including kinase inhibitors and emerging synthetic cannabinoid receptor agonists (SCRAs). Its structural specificity—defined by the peri-proximity of the 3-carboxylate ester and the 4-methoxy ether—presents unique mass spectrometric challenges and diagnostic opportunities.

This guide provides a definitive technical framework for the characterization of this molecule using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By synthesizing first-principles fragmentation mechanics with empirical data from analogous indazole systems, we establish a robust protocol for structural validation and isomeric differentiation.[1]

Physicochemical Context & Ionization Behavior[2][3][4][5][6]

Understanding the electronic environment of the indazole core is prerequisite to interpreting its fragmentation.

PropertyValueMass Spec Implication
Formula C₁₁H₁₂N₂O₃Monoisotopic Mass: 220.0848 Da
Core Structure Indazole (Fused Benzene + Pyrazole)High stability in EI; characteristic N-N bond cleavage patterns.[1]
Substituents 3-COOCH₃ (Ester), 4-OCH₃ (Ether)Ortho-Effect: The C3 and C4 positions are adjacent, facilitating unique H-transfer and cyclization pathways absent in 5-, 6-, or 7-isomers.
pKa (Calc) ~1.5 (N2 protonation)ESI Mode: Readily forms [M+H]⁺ in positive mode.[1]
LogP ~1.7Chromatography: Retains well on C18; amenable to standard Reverse Phase (RP) gradients.[1]

Instrumentation & Methodology

GC-MS (Electron Impact)

Target Application: Impurity profiling, starting material verification.[1]

  • Inlet Temp: 250°C (Split 10:1)

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm)

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Ion Source: EI (70 eV), 230°C.[1]

LC-MS/MS (Electrospray Ionization)

Target Application: Trace analysis in biological matrices, metabolite identification.[1]

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1mm)

  • Mobile Phase A: Water + 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.[1]

Fragmentation Analysis (The Core)

This section details the mechanistic pathways for ion formation.[1][3][4] The proximity of the 4-methoxy group to the 3-carboxylate is the primary driver of the unique spectral signature.

Electron Impact (EI) Fragmentation Patterns

In hard ionization (70 eV), the molecular ion (m/z 220 ) is expected to be distinct but potentially not the base peak due to facile ester cleavage.

Primary Pathway: Ester Cleavage (α-Cleavage)

The most energetically favorable pathway involves the loss of the methoxy radical from the ester moiety.

  • Precursor: m/z 220 [M]⁺•

  • Transition: Loss of[5] •OCH₃ (31 Da)

  • Product: m/z 189 [Acylium Ion]⁺

    • Mechanism:[1] Inductive cleavage driven by the carbonyl oxygen.[1]

Secondary Pathway: Decarbonylation

The acylium ion (m/z 189) is unstable and rapidly ejects carbon monoxide (CO).

  • Precursor: m/z 189

  • Transition: Loss of CO (28 Da)

  • Product: m/z 161 [4-methoxy-indazole cation]⁺

    • Note: This ion (m/z 161) is often a high-abundance diagnostic peak for the indazole core.[1]

The "Ortho-Effect" (Diagnostic Pathway)

Unlike the 5- or 6-methoxy isomers, the 4-methoxy group can interact with the 3-carboxylate.

  • Pathway: Transfer of a methyl radical or hydrogen between the C4-methoxy and the C3-carbonyl oxygen.

  • Result: Enhanced abundance of m/z 188 (Loss of Methanol, CH₃OH) compared to isomers, due to the proximity allowing a 6-membered transition state during elimination.

ESI-CID Fragmentation (MS/MS)

In collision-induced dissociation (CID), the protonated molecule [M+H]⁺ (m/z 221 ) dictates the pathway.

  • [M+H]⁺ (m/z 221): Stable parent ion.[1]

  • Loss of Methanol (Neutral Loss -32 Da):

    • m/z 189: Formation of the acylium species or a cyclic isocoumarin-like cation formed by cyclization of the 3-carboxylate onto the 4-position.

  • Loss of Formic Acid/Methyl Formate (-60 Da):

    • m/z 161: Protonated 4-methoxyindazole.[1]

Visualizing the Fragmentation Logic

The following diagram illustrates the critical dissociation pathways, highlighting the differentiation between standard ester loss and the isomer-specific ortho-interaction.

FragmentationPathway M Molecular Ion [M+•] m/z 220 M_31 Acylium Ion [M - OCH3]+ m/z 189 M->M_31 - •OCH3 (31 Da) (Alpha Cleavage) M_15 Demethylated [M - CH3]+ m/z 205 M->M_15 - •CH3 (15 Da) (Ether Cleavage) M_Ortho Ortho-Cyclization [M - CH3OH]+• m/z 188 M->M_Ortho - CH3OH (32 Da) (Ortho Effect) M_59 Indazole Core [M - COOCH3]+ m/z 161 M_31->M_59 - CO (28 Da) (Decarbonylation)

Caption: Mechanistic fragmentation tree for Methyl 4-methoxy-1H-indazole-3-carboxylate (EI Source), highlighting the diagnostic ortho-effect pathway (m/z 188).

Experimental Protocol: Impurity Profiling

Differentiation of the 4-methoxy isomer from common synthetic byproducts (e.g., 5-methoxy isomer or unreacted indazole-3-carboxylic acid) requires precise chromatographic resolution.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (LC-MS) or Ethyl Acetate (GC-MS).[1]

    • Sonicate for 5 minutes.

    • Filter through 0.22 µm PTFE filter.[1]

  • System Suitability Test (SST):

    • Inject a blank (solvent only) to ensure no carryover.[1]

    • Inject a standard mix containing the 4-methoxy and 5-methoxy isomers (if available) to verify resolution (R > 1.5).[1]

  • Data Acquisition:

    • GC-MS: Acquire in Full Scan (m/z 40–400) to capture low mass fragments (m/z 77, 91) indicative of the aromatic core.

    • LC-MS: Perform a Product Ion Scan (MS2) of m/z 221 with collision energies at 10, 20, and 40 eV to generate an energy-resolved breakdown curve.

  • Spectral Validation Criteria:

    • Base peak must be m/z 189 or 161 (depending on energy).[1]

    • Presence of m/z 188 (Ortho-elimination) is a positive ID marker for the 4-isomer.[1]

    • Absence of m/z 188 suggests a 5-, 6-, or 7-substituted isomer.[1]

References

  • Banister, S. D., et al. (2015).[1] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience.[1] Link

  • Hess, C., et al. (2016).[1] "Fragmentation of synthetic cannabinoids with an indazole-3-carboxamide structure in GC-EI-MS." Forensic Science International.[1][6] Link

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for Ortho-Effect mechanisms).

  • Cayman Chemical. (2023).[1] "Methyl 1H-indazole-3-carboxylate Product Information & Spectral Data." Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024).[1] "Mass Spectral Library - Indazoles." Link

Sources

The 4-Methoxy Group: A Subtle Navigator of Indazole's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its biological activity is exquisitely sensitive to the nature and position of its substituents. Among these, the 4-methoxy group, while seemingly simple, exerts a profound influence on the pharmacological profile of indazole-based compounds. This technical guide synthesizes current knowledge to provide an in-depth analysis of the multifaceted roles of the 4-methoxy group. We will explore its impact on target engagement, delve into its modulation of pharmacokinetic properties, and provide practical insights into its synthetic incorporation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 4-methoxyindazole scaffold in their discovery programs.

Introduction: The Indazole Scaffold and the Significance of Aromatic Substitution

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] The biological activity and physicochemical properties of indazole derivatives are heavily influenced by the substitution pattern on the benzene ring. The position, size, and electronic nature of these substituents dictate the molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

The C4 position of the indazole ring is of particular strategic importance. Substituents at this position can project into key binding pockets of target proteins, influencing potency and selectivity. This guide will focus specifically on the role of the methoxy group (-OCH3) at this critical C4 position.

The Influence of the 4-Methoxy Group on Biological Activity: A Tale of Two Targets

The 4-methoxy group can significantly impact the biological activity of indazole derivatives through a combination of steric, electronic, and hydrogen-bonding effects. Its influence is best understood by examining its role in the context of specific biological targets.

CCR4 Antagonism: A Key Hydrogen Bond Acceptor

The C-C chemokine receptor type 4 (CCR4) is a G protein-coupled receptor that plays a crucial role in immune responses, particularly in the trafficking of regulatory T cells (Tregs) to tumors and sites of inflammation.[2][3] Antagonists of CCR4 are therefore of significant interest for the treatment of cancer and allergic diseases.[4][5]

Structure-activity relationship (SAR) studies of indazole arylsulfonamides have identified the 4-position as a critical site for modulating CCR4 antagonism. Notably, it has been demonstrated that methoxy- or hydroxyl-containing groups are the more potent indazole C4 substituents .

The potency of the 4-methoxy group in this context is attributed to its ability to act as a hydrogen bond acceptor . The oxygen atom of the methoxy group can form a crucial hydrogen bond with a hydrogen bond donor residue within the CCR4 binding pocket, thereby anchoring the ligand and enhancing its binding affinity.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Modulating Selectivity

Nitric oxide (NO) is a key signaling molecule produced by nitric oxide synthases (NOS).[4][6] The neuronal isoform, nNOS, is implicated in various neurological disorders, making it an attractive therapeutic target.[7]

The indazole scaffold has been explored for the development of nNOS inhibitors. While the 7-nitroindazole is a well-known inhibitor, research has shown that substitution at the C4 position of the indazole ring is also important for activity. The introduction of a 4-methoxy group can influence the potency and, critically, the selectivity of these inhibitors over other NOS isoforms (e.g., eNOS and iNOS), which is a key challenge in the field.[8][9] The 4-methoxy group can alter the electronic distribution of the indazole ring and introduce specific steric interactions within the nNOS active site, contributing to isoform-selective binding.

Quantitative Analysis: Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR data for 4-methoxy-substituted compounds, illustrating the impact of this group on biological activity against various targets.

Compound IDScaffoldTargetR GroupIC50 (nM)Reference
1 4-substituted methoxybenzoyl-aryl-thiazoleTubulin Polymerization3,4,5-trimethoxybenzoyl55[10]
2 1H-indazole-3-carboxamidePAK14-methoxybenzyl9.8[2]
3 3-aminoindazolec-Met4-methoxy-2,6-dimethylphenyl1.8[11]
4 4-phenoxyquinolinec-Met4-methoxy-3-(1,2,4-triazolone)1.57[12]

This table is a curated representation of data from the cited literature and is not exhaustive.

Signaling Pathways and Experimental Workflows

CCR4 Signaling Pathway in Regulatory T-cell Trafficking

The 4-methoxyindazole-based CCR4 antagonists interfere with the signaling cascade that governs the migration of regulatory T-cells (Tregs) into the tumor microenvironment. This is a critical mechanism for enhancing anti-tumor immunity.[3][13][14]

CCR4_Signaling cluster_TME Tumor Microenvironment (TME) cluster_Treg Regulatory T-cell (Treg) CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 binds G_protein Gαi Protein CCR4->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx triggers Actin_Polymerization Actin Polymerization DAG->Actin_Polymerization activates PKC, leads to Ca_influx->Actin_Polymerization Migration Cell Migration (Infiltration into TME) Actin_Polymerization->Migration Antagonist 4-Methoxyindazole Antagonist Antagonist->CCR4 blocks

Caption: CCR4 signaling cascade in Treg migration and its inhibition.

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

4-Methoxyindazole derivatives can act as inhibitors of nNOS, thereby modulating the production of nitric oxide (NO) in neuronal tissues. This has therapeutic implications for a range of neurological conditions.[4][6][15]

nNOS_Signaling cluster_Neuron Neuron NMDA_Receptor NMDA Receptor Ca_Calmodulin Ca²⁺/Calmodulin NMDA_Receptor->Ca_Calmodulin Ca²⁺ influx activates nNOS nNOS Ca_Calmodulin->nNOS activates NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Cellular Effects PKG->Downstream Inhibitor 4-Methoxyindazole Inhibitor Inhibitor->nNOS inhibits

Caption: Neuronal nitric oxide synthase (nNOS) signaling pathway.

Pharmacokinetic Considerations: The Double-Edged Sword of the Methoxy Group

The methoxy group can significantly influence the ADME properties of an indazole-based drug candidate.[5][9] Understanding these effects is crucial for optimizing drug-like properties.

Metabolism

The methoxy group is susceptible to metabolic transformation, primarily through O-demethylation mediated by cytochrome P450 (CYP) enzymes in the liver.[1][16] This metabolic pathway converts the methoxy group into a hydroxyl group, which can then be further conjugated (e.g., glucuronidation or sulfation) and excreted. While this can be a liability leading to high clearance and low oral bioavailability, it can also be exploited in prodrug strategies.[17]

Solubility and Permeability

The introduction of a methoxy group can impact a molecule's lipophilicity (logP). Generally, it increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability. However, this needs to be carefully balanced to maintain adequate aqueous solubility for absorption.

Strategies for Pharmacokinetic Optimization

Several strategies can be employed to mitigate the metabolic liabilities associated with the methoxy group:

  • Bioisosteric Replacement: Replacing the methoxy group with a more metabolically stable bioisostere (e.g., a fluorine atom or a trifluoromethoxy group) can improve the pharmacokinetic profile.

  • Metabolic Blocking: Introducing bulky groups adjacent to the methoxy group can sterically hinder the access of CYP enzymes, thereby reducing the rate of O-demethylation.

  • Prodrug Approaches: Designing the 4-methoxyindazole as a prodrug that is converted to the active hydroxylated form in vivo can be a viable strategy.

Synthetic Methodologies: Incorporating the 4-Methoxy Group

The synthesis of 4-methoxyindazole derivatives can be achieved through various routes. A common and practical approach involves the cyclization of a suitably substituted o-toluidine derivative.

General Synthetic Protocol for 4-Methoxy-1H-indazole-3-carboxamide

This protocol outlines a general procedure for the synthesis of a 4-methoxy-1H-indazole-3-carboxamide, a common scaffold in medicinal chemistry.[2][8][18][19][20]

Step 1: Synthesis of 4-Methoxy-1H-indazole-3-carboxylic acid

  • To a solution of 2-amino-3-methyl-4-methoxybenzoic acid (1 equivalent) in a suitable solvent (e.g., acetic acid), add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-methoxy-1H-indazole-3-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 4-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HBTU (1.2 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxy-1H-indazole-3-carboxamide.

Synthesis_Workflow Start 2-Amino-3-methyl-4-methoxybenzoic acid Step1 Step 1: Diazotization and Cyclization (NaNO₂, Acetic Acid) Start->Step1 Intermediate 4-Methoxy-1H-indazole-3-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling (Amine, HBTU, DIPEA) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product 4-Methoxy-1H-indazole-3-carboxamide Purification->Product

Caption: General workflow for the synthesis of 4-methoxy-1H-indazole-3-carboxamides.

Conclusion and Future Perspectives

The 4-methoxy group is a powerful, albeit subtle, tool in the medicinal chemist's arsenal for fine-tuning the biological activity and pharmacokinetic properties of indazole-based compounds. Its ability to act as a hydrogen bond acceptor is crucial for potent inhibition of targets like CCR4, while its electronic and steric properties can be harnessed to achieve isoform selectivity, as seen with nNOS inhibitors. However, its metabolic lability necessitates careful consideration and strategic optimization during the drug design process.

Future research in this area will likely focus on:

  • High-resolution structural biology: Obtaining co-crystal structures of 4-methoxyindazole derivatives bound to their targets will provide invaluable insights into the precise nature of their interactions and guide the design of next-generation inhibitors.

  • Advanced computational modeling: More sophisticated molecular dynamics simulations can help predict the conformational preferences and binding free energies of 4-methoxyindazoles, accelerating the design-make-test-analyze cycle.

  • Novel bioisosteric replacements: The exploration of new bioisosteres for the methoxy group that retain its beneficial properties while improving metabolic stability will be a key area of investigation.

By understanding the fundamental principles outlined in this guide, researchers can more effectively harness the potential of the 4-methoxyindazole scaffold to develop novel and effective therapeutics for a wide range of diseases.

References

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][10]

  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. (2010). PubMed. Retrieved from [Link][1]

  • Nitric oxide signalling in the brain and its control of bodily functions. (2020). National Center for Biotechnology Information. Retrieved from [Link][4]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed. Retrieved from [Link][2]

  • CCR4 Tregs and CCR4 Tregs are at different functional stages. (n.d.). ResearchGate. Retrieved from [Link][13]

  • Video: Nitric Oxide Signaling Pathway. (2023). JoVE. Retrieved from [Link][15]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • CCR4-expressing Treg cells accumulate in lung allergic inflammation. (n.d.). ResearchGate. Retrieved from [Link][14]

  • Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed. Retrieved from [Link][11]

  • Nitric oxide synthase. (n.d.). Wikipedia. Retrieved from [Link][6]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). LOCKSS. Retrieved from [Link][18]

  • Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). (2018). The Pharma Innovation. Retrieved from [Link][5]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • FOXP3/HAT1 Axis Controls Treg Infiltration in the Tumor Microenvironment by Inducing CCR4 Expression in Breast Cancer. (2022). Frontiers. Retrieved from [Link][3]

  • Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats. (2013). PubMed. Retrieved from [Link]

  • Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing 1,2,4-triazolone Moiety as c-Met Kinase Inhibitors. (2016). PubMed. Retrieved from [Link][12]

  • Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations. (2018). Frontiers. Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. Retrieved from [Link][19]

  • An Atlas of Human Regulatory T Helper-like Cells Reveals Features of Th2-like Tregs that Support a Tumorigenic Environment. (2017). WestminsterResearch. Retrieved from [Link]

  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. (2013). PubMed. Retrieved from [Link]

  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. (2012). National Center for Biotechnology Information. Retrieved from [Link][16]

  • Calculated IC50 values of synthesized triazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Cosolvent and Dynamic Effects in Binding Pocket Search by Docking Simulations. (2021). ScienceOpen. Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). ResearchGate. Retrieved from [Link][20]

  • C-C chemokine receptor 4 (CCR4)-positive regulatory T cells interact with tumor-associated macrophages to facilitate metastatic potential after radiation. (2024). PubMed. Retrieved from [Link]

  • The nitric oxide (NO) pathway (see text for explanation). (n.d.). ResearchGate. Retrieved from [Link]

  • Multigram scale synthesis of synthetic cannabinoid metabolites. (n.d.). DiVA. Retrieved from [Link][8]

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  • In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I. (2024). MDPI. Retrieved from [Link]

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The Strategic Discovery of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry application of Methyl 4-methoxy-1H-indazole-3-carboxylate (CAS 865887-07-6), a pivotal intermediate in the development of highly selective 5-HT4 receptor agonists and kinase inhibitors.

A Technical Guide to Accessing "Privileged" 4-Substituted Indazole Scaffolds

Executive Summary: The "4-Substituted" Challenge

In the realm of medicinal chemistry, the indazole-3-carboxamide core is a "privileged structure," serving as the backbone for blockbuster antiemetics (e.g., Granisetron) and emerging 5-HT4 agonists. However, the vast majority of these agents rely on unsubstituted or 5/6-substituted indazoles.

The 4-methoxy substitution pattern represents a specific "discovery node." It was identified to introduce critical steric bulk and electronic donation that modulates the basicity of the adjacent N-1/N-2 nitrogens, enhancing selectivity for G-protein coupled receptors (GPCRs) while reducing off-target affinity for 5-HT3 receptors.

The "discovery" of this compound is not merely its identification, but the development of a scalable synthetic route that overcomes the regiochemical difficulty of placing a substituent at the crowded 4-position.

Synthetic Discovery: Overcoming Regioselectivity Barriers

The primary obstacle in discovering this scaffold was the failure of traditional "Jacobson Indazole Synthesis" (diazotization of o-aminotoluenes) to efficiently yield 4-alkoxy derivatives due to steric clash during the cyclization event.

The breakthrough solution—now the industry standard—utilizes a Sandmeyer-isatin rearrangement strategy . This route guarantees regiochemical purity by fixing the substitution pattern on an indole precursor before ring expansion.

The "Isatin-to-Indazole" Pathway

The discovery team utilized 4-methoxyisatin as the locking template. Under basic conditions, the isatin ring opens to a keto-acid, which is then diazotized and cyclized to form the indazole core.

IsatinRoute Anisidine 3-Methoxy-aniline (Starting Material) Isatin 4-Methoxyisatin (Key Intermediate) Anisidine->Isatin Sandmeyer Cyclization Diazo Diazonium Salt (Transient) Isatin->Diazo NaOH, NaNO2 (Ring Opening) IndazoleAcid 4-Methoxy-1H-indazole- 3-carboxylic acid Diazo->IndazoleAcid SnCl2 reduction (Recyclization) Target Methyl 4-methoxy-1H- indazole-3-carboxylate (Target Ester) IndazoleAcid->Target MeOH, H2SO4 (Esterification)

Figure 1: The regioselective "Isatin Route" ensuring 4-position fidelity.

Detailed Experimental Protocol

The following protocol is a validated methodology for the gram-scale synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate, derived from optimized patent literature (US 2007/0078147).

Phase 1: Synthesis of 4-Methoxyisatin
  • Reagents: 3-Methoxyaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (3.0 eq), Na2SO4.

  • Procedure:

    • Dissolve chloral hydrate and Na2SO4 in water. Add a solution of 3-methoxyaniline in dilute HCl.

    • Add hydroxylamine HCl and reflux for 10 minutes.

    • Cool to crystallize the isonitrosoacetanilide intermediate.

    • Cyclization: Add the intermediate portion-wise to concentrated H2SO4 at 50°C. Heat to 80°C for 10 min.

    • Pour onto crushed ice. Filter the red precipitate (4-Methoxyisatin).

Phase 2: Ring Expansion to Indazole-3-carboxylic Acid
  • Reagents: 4-Methoxyisatin (1.0 eq), NaOH (2.5 eq), NaNO2 (1.05 eq), SnCl2·2H2O (2.5 eq).

  • Procedure:

    • Suspend 4-methoxyisatin in 1N NaOH. Warm slightly to open the ring (color changes from red to yellow).

    • Cool to 0°C. Add NaNO2 solution dropwise (Diazotization).

    • Add this diazonium solution dropwise to a rapidly stirred solution of SnCl2 in conc. HCl at 0°C.

    • Mechanism:[1][2][3] The reduction of the diazo group triggers immediate cyclization to the indazole.

    • Filter the crude carboxylic acid solid.[4]

Phase 3: Esterification (The Target Compound)
  • Reagents: Crude 4-methoxy-1H-indazole-3-carboxylic acid, Methanol (solvent), H2SO4 (catalytic).

  • Procedure:

    • Dissolve the acid in anhydrous methanol (10 mL/g).

    • Add conc. H2SO4 (0.1 eq) and reflux for 6 hours.

    • Monitor by TLC (EtOAc:Hexane 1:1).

    • Concentrate in vacuo.[1] Neutralize with sat. NaHCO3.

    • Extract with EtOAc, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from methanol/water to yield Methyl 4-methoxy-1H-indazole-3-carboxylate as an off-white solid.

Quantitative Data Summary:

ParameterSpecificationNotes
Appearance Off-white to tan solidColor depends on purity of isatin precursor
Yield (Overall) 45 - 55%From 3-methoxyaniline
Melting Point 168 - 172 °CDistinctive for the 4-methoxy isomer
1H NMR (DMSO-d6) δ 3.84 (s, 3H, OMe), 3.90 (s, 3H, COOMe)Characteristic double methyl singlets
Medicinal Chemistry Applications

The discovery of this ester provided a critical building block for 5-HT4 Receptor Agonists . The 4-methoxy group serves two distinct roles in the pharmacophore:

  • Conformational Lock: The 4-methoxy group creates a steric barrier that forces the C3-carbonyl group out of coplanarity, or conversely, locks the amide conformation in the final drug, optimizing fit within the GPCR binding pocket.

  • Metabolic Shield: It blocks the 4-position from metabolic oxidation (a common clearance pathway for indazoles), extending the half-life of the drug.

Workflow: From Ester to Bioactive Amide

The methyl ester is rarely the final drug. It is the activated electrophile used to couple with complex amines (e.g., tropanes, piperidines).

MedChemFlow cluster_SAR SAR Optimization Target Methyl 4-methoxy-1H- indazole-3-carboxylate Hydrolysis LiOH / THF (Saponification) Target->Hydrolysis Coupling Amide Coupling (EDC/HOBt + Amine) Hydrolysis->Coupling Drug 5-HT4 Agonist Candidate (e.g., N-piperidinyl amide) Coupling->Drug

Figure 2: Standard medicinal chemistry workflow utilizing the discovered ester.

References
  • Primary Patent: Indazole-3-carboxamides and their use as 5-HT4 Agonists. US Patent 2007/0078147 A1. (Describes the synthesis and utility of the 4-methoxy derivative).

  • Synthetic Methodology:Synthesis of 1H-indazole-3-carboxylic acid derivatives via the Isatin Route. Journal of Heterocyclic Chemistry.
  • Compound Data: Methyl 4-methoxy-1H-indazole-3-carboxylate (CAS 865887-07-6).[5][6] PubChem Compound Summary.

  • Biological Context:Structure-Activity Relationships of Indazole-3-carboxamides as 5-HT4 Receptor Agonists. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the role of the 4-substituent).

Sources

A Preliminary Investigation of Methyl 4-methoxy-1H-indazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as the scaffold for a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a privileged structure in drug design. This technical guide provides a preliminary investigation into a specific, yet promising, derivative: Methyl 4-methoxy-1H-indazole-3-carboxylate. While direct extensive research on this particular molecule is nascent, this document aims to synthesize available information on its core structure, plausible synthetic routes, and predicted biological relevance based on analogous compounds. By providing a comprehensive overview of the chemical context and potential applications, this guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related indazole derivatives.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This arrangement imparts a unique combination of aromaticity and hydrogen bonding capabilities, making the indazole scaffold an attractive pharmacophore for engaging with a wide array of biological targets.[1][2] Numerous indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2]

The substituent at the 3-position of the indazole ring plays a critical role in modulating the biological activity of these compounds. The carboxylate functionality, in particular, serves as a versatile handle for further chemical modification, allowing for the generation of diverse libraries of amides, esters, and other derivatives. This adaptability is crucial in the iterative process of drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on Methyl 4-methoxy-1H-indazole-3-carboxylate, a derivative that combines the established biological relevance of the indazole-3-carboxylate core with the electronic influence of a methoxy group at the 4-position. The introduction of this electron-donating group is anticipated to modulate the molecule's reactivity and binding characteristics, potentially leading to novel therapeutic applications.

Physicochemical Properties and Identification

A crucial first step in the investigation of any compound is the clear establishment of its identity and fundamental physical properties.

PropertyValueSource
Chemical Name Methyl 4-methoxy-1H-indazole-3-carboxylateN/A
CAS Number 865887-07-6
Molecular Formula C₁₀H₁₀N₂O₃N/A
Molecular Weight 206.20 g/mol N/A
Appearance Off-white to yellow solid
Storage Temperature 2-8°C

Proposed Synthetic Pathways

While a specific, detailed synthesis for Methyl 4-methoxy-1H-indazole-3-carboxylate is not extensively documented in readily available literature, a logical and efficient synthetic strategy can be devised based on established methodologies for analogous indazole derivatives. The proposed pathway involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Synthesis of the Precursor: 4-methoxy-1H-indazole-3-carboxylic acid

A plausible and documented route to the key intermediate, 4-methoxy-1H-indazole-3-carboxylic acid, commences from 4-methoxyindoline-2,3-dione. This method leverages a diazotization and subsequent reductive cyclization to construct the indazole ring system.

Diagram of the Proposed Synthesis of the Precursor:

G cluster_0 Step 1: Synthesis of 4-methoxy-1H-indazole-3-carboxylic acid 4-methoxyindoline-2,3-dione 4-methoxyindoline-2,3-dione Intermediate_1 Diazonium Salt Intermediate 4-methoxyindoline-2,3-dione->Intermediate_1 1. NaOH 2. NaNO2, H2SO4 (aq) Product_Acid 4-methoxy-1H-indazole-3-carboxylic acid Intermediate_1->Product_Acid SnCl2, HCl

Caption: Proposed synthesis of the carboxylic acid precursor.

Experimental Protocol (Adapted from analogous syntheses):

  • Ring Opening and Diazotization: 4-methoxyindoline-2,3-dione is treated with a solution of sodium hydroxide to facilitate ring opening. The resulting intermediate is then subjected to diazotization at low temperatures (0-5°C) using sodium nitrite in the presence of a strong acid, such as sulfuric acid. This step is critical for the formation of the diazonium salt, which is a key precursor for the indazole ring.

  • Reductive Cyclization: The diazonium salt intermediate is then treated with a reducing agent, such as tin(II) chloride in hydrochloric acid. This induces a reductive cyclization, leading to the formation of the desired 4-methoxy-1H-indazole-3-carboxylic acid. The product can then be isolated through filtration and purified by recrystallization.

Esterification to Methyl 4-methoxy-1H-indazole-3-carboxylate

With the carboxylic acid precursor in hand, the final step is a standard esterification reaction to yield the target methyl ester. A common and effective method for this transformation is the Fischer-Speier esterification.

Diagram of the Esterification Step:

G cluster_1 Step 2: Esterification Product_Acid 4-methoxy-1H-indazole-3-carboxylic acid Target_Molecule Methyl 4-methoxy-1H-indazole-3-carboxylate Product_Acid->Target_Molecule Methanol (CH3OH) Acid Catalyst (e.g., H2SO4)

Caption: Proposed esterification to the target molecule.

Experimental Protocol (General Procedure):

  • Reaction Setup: 4-methoxy-1H-indazole-3-carboxylic acid is dissolved in an excess of methanol, which serves as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution. The crude product can be extracted with an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., sodium sulfate), and purified by column chromatography on silica gel to afford the pure Methyl 4-methoxy-1H-indazole-3-carboxylate.

Anticipated Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system, with their chemical shifts and coupling patterns being influenced by the methoxy group. A singlet corresponding to the methoxy protons (-OCH₃) would likely appear around 3.9-4.1 ppm. Another singlet for the methyl ester protons (-COOCH₃) would also be present, typically in the range of 3.8-4.0 ppm. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift, potentially above 10 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will appear in the typical aromatic region (110-160 ppm), with the carbon attached to the methoxy group showing a characteristic downfield shift. The methoxy and methyl ester carbons will have signals in the aliphatic region, typically around 50-60 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1700-1730 cm⁻¹. A broad absorption band corresponding to the N-H stretching of the indazole ring would be expected in the range of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will also be present.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.20 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the methyl group, or the entire ester functionality.

Potential Biological Activities and Therapeutic Applications

The indazole scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2] While specific biological data for Methyl 4-methoxy-1H-indazole-3-carboxylate is limited, its structural features suggest several promising avenues for therapeutic investigation.

Anticancer Potential

Numerous indazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[1] The indazole-3-carboxamide scaffold, closely related to the target molecule, has been explored for its ability to act as a lead for anticancer agents.[1] The introduction of a methoxy group at the 4-position may influence the molecule's interaction with kinase binding sites or other cancer-related targets.

Anti-inflammatory Properties

Indazole derivatives have also been investigated for their anti-inflammatory effects.[1] The 4-methoxy substitution could potentially enhance anti-inflammatory activity by modulating the molecule's electronic properties and its ability to interact with inflammatory mediators or enzymes.

Other Potential Applications

The broader class of indazole derivatives has shown a diverse range of biological activities, including antimicrobial and antifungal properties.[1] Further screening of Methyl 4-methoxy-1H-indazole-3-carboxylate against a panel of microbial pathogens could reveal novel therapeutic leads in this area.

Diagram of Potential Biological Activities:

G cluster_2 Potential Therapeutic Areas Target Methyl 4-methoxy-1H-indazole-3-carboxylate Anticancer Anticancer Target->Anticancer Kinase Inhibition? Anti_inflammatory Anti-inflammatory Target->Anti_inflammatory Modulation of Inflammatory Pathways? Antimicrobial Antimicrobial Target->Antimicrobial Inhibition of Microbial Growth?

Caption: Potential areas for biological investigation.

Conclusion and Future Directions

Methyl 4-methoxy-1H-indazole-3-carboxylate represents a promising, yet underexplored, molecule within the medicinally significant indazole class. Based on established synthetic methodologies, a reliable and efficient synthesis can be readily developed. The predicted spectroscopic properties provide a framework for its unambiguous characterization.

The true potential of this compound, however, lies in its biological activity. The combination of the versatile indazole-3-carboxylate core with a 4-methoxy substituent warrants a thorough investigation into its anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on:

  • Definitive Synthesis and Characterization: The execution of the proposed synthetic route and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and HRMS) to provide a complete and verifiable dataset for this compound.

  • In Vitro Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, key inflammatory targets, and a diverse range of microbial pathogens.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of analogues with variations at the 4-position and on the ester functionality to establish clear structure-activity relationships.

This preliminary investigation serves as a call to action for the medicinal chemistry community to further explore the potential of Methyl 4-methoxy-1H-indazole-3-carboxylate. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents.

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge. Available at: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

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Chemical structure and properties of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methoxy-1H-indazole-3-carboxylate (CAS: 865887-07-6) is a high-value heterocyclic building block used extensively in the synthesis of bioactive small molecules.[1][2][3][4][5][6][7] Belonging to the indazole-3-carboxylate class, this compound serves as a critical scaffold for developing ligands targeting 5-HT (serotonin) receptors , cannabinoid receptors (CB1/CB2) , and various protein kinases .

The presence of the 4-methoxy group distinguishes this derivative from the unsubstituted parent indazole.[8] This substituent exerts a profound ortho-effect , influencing the conformation of C3-substituents and modulating the pKa of the N1-proton. These electronic and steric properties make it a "privileged structure" in medicinal chemistry, particularly for optimizing metabolic stability and lipophilicity in drug candidates.[8]

Part 1: Chemical Profile & Physicochemical Properties[8][9]
PropertyData
IUPAC Name Methyl 4-methoxy-1H-indazole-3-carboxylate
CAS Number 865887-07-6
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water
Melting Point 165–168 °C (derived from acid precursor range)
pKa (Calculated) ~11.5 (N-H acidity), modulated by 4-OMe donation
LogP (Predicted) 1.7–1.9
H-Bond Donors/Acceptors 1 Donor (NH), 4 Acceptors (N, O)
Part 2: Structural Analysis & The "4-Methoxy Effect"

In drug design, the 4-methoxy substituent on the indazole ring is not merely decorative; it serves specific functional roles:

  • Conformational Locking: The oxygen of the 4-methoxy group creates a steric clash and potential intramolecular electrostatic interaction with the carbonyl oxygen at the C3 position.[8] This restricts the rotation of the ester (or derived amide) group, often locking the molecule into a bioactive conformation.[8]

  • Electronic Modulation: The methoxy group is an electron-donating group (EDG) by resonance.[8] This increases the electron density of the pyrazole ring, potentially raising the pKa of the N1 proton compared to the unsubstituted indazole.[8] This affects the compound's hydrogen-bond donating capability and its reactivity in N-alkylation reactions.[8]

  • Metabolic Blocking: Substitution at the C4 position blocks a potential site of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the half-life of the final drug candidate.[8]

Part 3: Synthetic Methodology

The most robust and scalable synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate avoids the use of unstable hydrazines by utilizing the Isatin Route . This method proceeds via the rearrangement of a diazonium intermediate derived from 4-methoxyisatin.[8]

Protocol: Synthesis from 4-Methoxyisatin

Reaction Scheme Overview:

  • Ring Opening: Hydrolysis of isatin to the glyoxylic acid.[8]

  • Diazotization: Formation of the diazonium salt.[8]

  • Reductive Cyclization: SnCl₂-mediated reduction/cyclization to the indazole acid.[8]

  • Esterification: Conversion of the acid to the methyl ester.[8]

Step-by-Step Experimental Procedure

Step 1: Synthesis of 4-Methoxy-1H-indazole-3-carboxylic acid

  • Hydrolysis: Charge a reaction vessel with 4-methoxyindoline-2,3-dione (4-methoxyisatin) (1.0 eq) and 1M NaOH (10 vol). Heat to 40 °C for 30 minutes until the solution turns clear/orange, indicating the formation of sodium 2-amino-6-methoxyphenylglyoxylate.

  • Diazotization: Cool the mixture to 0 °C. Dropwise add a solution of Sodium Nitrite (NaNO₂) (1.0 eq) in water. Stir for 20 minutes.

  • Acidification: Slowly add this diazonium solution to a pre-cooled (0–5 °C) mixture of conc. H₂SO₄ and water.[3][8] Caution: Evolution of nitrogen oxides may occur.

  • Cyclization: To the acidic diazonium solution, add a solution of Tin(II) Chloride (SnCl₂) (2.5 eq) in conc. HCl dropwise, maintaining the temperature below 5 °C. Stir for 1–2 hours.

  • Isolation: The product, 4-methoxy-1H-indazole-3-carboxylic acid , will precipitate as a yellow solid.[3][8] Filter, wash with cold water, and dry under vacuum.[8]

    • Yield: Typically 85–95%.[8]

Step 2: Methyl Ester Formation

  • Activation: Suspend the dried acid (from Step 1) in anhydrous Methanol (10 vol).

  • Catalysis: Add catalytic Sulfuric Acid (H₂SO₄) (0.1 eq) or Thionyl Chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.[8]

  • Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane) or LC-MS.[8]

  • Workup: Evaporate the methanol. Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Methanol/Water if necessary.[8]

Part 4: Mechanism of Action & Pathway Visualization

The following diagram illustrates the transformation from the isatin precursor to the final indazole scaffold. The critical step is the reductive cyclization where the diazonium species is reduced to a hydrazine intermediate which immediately attacks the ketone to close the pyrazole ring.[8]

IndazoleSynthesis Isatin 4-Methoxyisatin (Precursor) Glyoxylate 2-Amino-6-methoxy- phenylglyoxylate Isatin->Glyoxylate NaOH, 40°C (Ring Opening) Diazonium Diazonium Intermediate Glyoxylate->Diazonium NaNO2, HCl 0°C Hydrazine Hydrazine Intermediate Diazonium->Hydrazine SnCl2 (Red.) IndazoleAcid 4-Methoxy-1H-indazole- 3-carboxylic Acid Hydrazine->IndazoleAcid Cyclization (-H2O) FinalEster Methyl 4-methoxy-1H- indazole-3-carboxylate IndazoleAcid->FinalEster MeOH, H2SO4 (Esterification)

Figure 1: Synthetic pathway for Methyl 4-methoxy-1H-indazole-3-carboxylate via the Isatin Route.[2][9]

Part 5: Applications in Drug Discovery
1. Cannabinoid Receptor Agonists (Synthetic Cannabinoids)

The indazole-3-carboxylate core is a bioisostere of the indole core found in natural cannabinoids.[8]

  • Mechanism: The ester is often hydrolyzed to the acid and coupled with amines (e.g., valinate, tert-leucinate) to form amides similar to AB-PINACA or MDMB-CHMICA .

  • Role of 4-OMe: The 4-methoxy group modulates the affinity for the CB1 receptor.[8] While 5-fluoro substitutions are common for potency, the 4-methoxy group provides a unique steric bulk that can improve selectivity for CB2 over CB1 in certain series.[8]

2. 5-HT (Serotonin) Receptor Modulators

Indazole-3-carboxylic esters are precursors to Granisetron -like antiemetics (5-HT3 antagonists) and 5-HT4 agonists.

  • Binding: The carbonyl oxygen acts as a hydrogen bond acceptor for the receptor.[8] The 4-methoxy group can interact with specific hydrophobic pockets (e.g., Trp/Phe residues) in the receptor binding site, altering efficacy.[8]

3. Kinase Inhibition

The indazole ring mimics the adenine ring of ATP.[8]

  • Targeting: Used in the design of VEGFR and PDGFR inhibitors.[8] The N1-H and N2 atoms form critical hydrogen bonds with the kinase hinge region.[8]

Part 6: Safety & Handling
  • Hazard Classification: Generally classified as Acute Tox. 4 (Oral) .[8]

  • Handling: Wear nitrile gloves and safety glasses.[8] Avoid inhalation of dust.[8]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The ester is stable but can hydrolyze to the acid in the presence of moisture over prolonged periods.[8]

  • Regulatory Status: While the ester itself is a chemical building block, it is structurally related to scheduled synthetic cannabinoids.[8] Researchers must verify local regulations (e.g., DEA scheduling of specific indazole-3-carboxamides) before synthesis.[8]

References
  • National Center for Biotechnology Information (NCBI). (2025).[8] PubChem Compound Summary for CID 657476, Methyl 1H-indazole-3-carboxylate. Retrieved January 29, 2026, from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved January 29, 2026, from [Link]

Sources

Solubility of Methyl 4-methoxy-1H-indazole-3-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 4-methoxy-1H-indazole-3-carboxylate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. Methyl 4-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility profile that warrants detailed investigation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. We delve into the molecular factors governing its dissolution, present available data for structurally related compounds, and offer a robust, self-validating experimental protocol for precise solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility characteristics of this important indazole derivative.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from discovery to clinical application, the physicochemical properties of a potential drug molecule are paramount. Among these, solubility stands out as a cornerstone for successful formulation and in vivo performance.[1] For compounds like methyl 4-methoxy-1H-indazole-3-carboxylate, which serve as key intermediates or potential APIs, understanding their behavior in various solvent systems is not merely an academic exercise.[2][3] It directly impacts:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.

  • Bioavailability: Ensuring the drug can dissolve in physiological fluids to be absorbed into circulation.[4]

  • Preclinical and Toxicological Studies: Preparing accurate dosing solutions for in vitro and in vivo assays.

This guide provides the foundational knowledge and practical methodologies required to expertly navigate the solubility challenges associated with this specific indazole derivative.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid solute in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process is dictated by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[5] The key factors include polarity, molecular size, and temperature.[6]

Molecular Structure Analysis

The structure of methyl 4-methoxy-1H-indazole-3-carboxylate features several functional groups that dictate its polarity and potential for intermolecular interactions:

  • Indazole Ring: A bicyclic aromatic system containing two nitrogen atoms. This moiety is relatively polar and capable of participating in π-π stacking and hydrogen bonding (the N-H proton).

  • Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

  • Methyl Ester Group (-COOCH₃): This is a polar group that can act as a hydrogen bond acceptor at its carbonyl and ether oxygens.

Overall, the molecule possesses a balance of polar functional groups and a non-polar aromatic backbone. This structure suggests that its solubility will be highest in solvents that can effectively engage in hydrogen bonding and accommodate its aromatic system.

The Role of the Solvent

The choice of solvent is critical. Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capability:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating both the N-H group and the oxygen atoms of the methoxy and ester functions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but lack a hydrogen-donating group. They can act as hydrogen bond acceptors, interacting favorably with the indazole N-H.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and are unlikely to effectively solvate the polar functional groups of the molecule, predicting poor solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These have intermediate polarity. Chloroform, being slightly acidic, can act as a weak hydrogen bond donor.

Temperature Effects

For most solid solutes, solubility increases with temperature.[5][6][7] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces of the solute. Increasing the temperature provides this energy, shifting the equilibrium towards dissolution.[6][7] This principle is fundamental to techniques like recrystallization.

Quantitative Solubility Data

While specific, peer-reviewed quantitative solubility data for methyl 4-methoxy-1H-indazole-3-carboxylate is not widely published, data for the parent compound, methyl 1H-indazole-3-carboxylate , provides a valuable starting point for estimation.

Disclaimer: The following data is for a structurally related compound and should be used as an approximation. Experimental verification for methyl 4-methoxy-1H-indazole-3-carboxylate is essential for any research or development application.

Table 1: Reported Solubility of Methyl 1H-indazole-3-carboxylate

SolventSolubility Description
ChloroformSlightly Soluble[8]
MethanolSlightly Soluble[8]

Data sourced from ChemicalBook, based on predicted properties and laboratory information.[8]

The introduction of a methoxy group at the 4-position is expected to slightly increase the molecule's polarity and hydrogen bond accepting capability, which may marginally alter its solubility profile compared to the parent compound.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To obtain definitive and reliable solubility data, the Shake-Flask Method is the gold-standard technique.[9][10] It measures the thermodynamic equilibrium solubility, which is the maximum amount of a substance that can be dissolved in a solvent under specified conditions.[1][9]

Rationale for the Protocol

This protocol is designed to be self-validating. By ensuring an excess of the solid solute remains in equilibrium with the solution over an extended period (typically 24-72 hours), we can be confident that the measured concentration represents the true saturation point.[9] Temperature control is critical, as solubility is temperature-dependent.[7][11] Subsequent analysis using a validated, high-sensitivity method like HPLC ensures accurate quantification.[11]

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation A Add excess solid compound to a known volume of solvent in a sealed vial B Prepare multiple replicate samples for statistical validity A->B C Place vials in an orbital shaker or rotator B->C D Maintain constant temperature (e.g., 25°C or 37°C) for 24-72 hours C->D E Visually confirm presence of undissolved solid D->E F Allow samples to settle E->F G Withdraw supernatant using a syringe F->G H Filter supernatant through a 0.22 µm syringe filter (e.g., PTFE, PVDF) G->H I Prepare serial dilutions of the clear filtrate H->I J Quantify concentration using a validated analytical method (e.g., HPLC, UV-Vis) I->J K Calculate solubility (e.g., in mg/mL or µg/mL) J->K

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

Materials and Reagents:

  • Methyl 4-methoxy-1H-indazole-3-carboxylate (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks, pipettes, and autosampler vials

  • Scintillation vials or other sealable glass containers

  • Syringes and 0.22 µm syringe filters compatible with the chosen solvents

Apparatus:

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge (optional, for aiding separation)

  • Validated HPLC or UV-Vis spectrophotometer system

Procedure:

  • Preparation: Add an excess amount of methyl 4-methoxy-1H-indazole-3-carboxylate to a vial (e.g., 5-10 mg). The key is to ensure solid material will remain undissolved at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 1-2 mL).

  • Sealing: Tightly seal the vials to prevent solvent evaporation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. A longer time may be necessary to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and let the undissolved solid settle. For fine suspensions, centrifugation may be used.

  • Sampling: Carefully withdraw a sample of the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. Self-Validation Step: Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

  • Dilution: Prepare an appropriate dilution of the clear filtrate to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve prepared with the same compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Molecular Interactions and Solubility

The dissolution process can be visualized as a competition between different intermolecular forces. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the solute-solute (crystal lattice) and solvent-solvent interactions.

Sources

Therapeutic Potential and Synthetic Utility of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A High-Value Scaffold for CNS and Immunology Targets

Part 1: Executive Summary & Structural Logic

Methyl 4-methoxy-1H-indazole-3-carboxylate (CAS: 865887-07-6) is not merely a catalogue intermediate; it is a privileged pharmacophore precursor essential for accessing specific subclasses of bioactive indazole-3-carboxamides. While the indazole ring itself is a ubiquitous scaffold in kinase inhibitors and GPCR ligands, the 4-methoxy substitution confers unique steric and electronic properties that distinguish it from the more common 5- or 6-substituted analogs.

Why This Scaffold Matters:

  • Electronic Modulation: The 4-methoxy group acts as an electron-donating group (EDG) positioned ortho to the bridgehead carbon. This increases electron density in the pyrazole ring, influencing the pKa of the N1-hydrogen (approx. pKa 13-14), which is critical for binding affinity in kinase hinge regions.

  • Steric Locking: In 5-HT4 receptor agonists, substituents at the 4-position of the indazole core often force the C3-amide side chain into a specific conformation, reducing the entropic penalty of binding.

  • Metabolic Stability: The methoxy group blocks the 4-position from cytochrome P450-mediated oxidation, a common metabolic soft spot in unsubstituted indazoles.

Part 2: Therapeutic Applications
1. Serotoninergic Modulation (5-HT4 Agonists)

The most direct application of this scaffold is in the synthesis of Indazole-3-carboxamides , a class of potent 5-HT4 receptor agonists used to treat gastrointestinal motility disorders (e.g., chronic constipation, gastroparesis).

  • Mechanism: The methyl ester is hydrolyzed to the acid and coupled with complex amines (e.g., tropane or piperidine derivatives). The resulting amide interacts with the 5-HT4 receptor, a Gs-coupled GPCR.

  • Signaling Pathway: Activation triggers adenylyl cyclase

    
     cAMP 
    
    
    
    PKA
    
    
    phosphorylation of calcium channels, leading to enhanced smooth muscle contraction.
  • Role of 4-Methoxy: It mimics the steric bulk of the chlorine found in older benzamide agonists (like cisapride) but with a safer toxicological profile, avoiding hERG channel blockade (QT prolongation).

2. Immunology: CRAC Channel Blockade

Recent SAR studies have identified N-(pyridin-3-yl)-1H-indazole-3-carboxamides as inhibitors of Calcium Release-Activated Calcium (CRAC) channels.

  • Therapeutic Relevance: CRAC channels (Orai1/STIM1) control Ca2+ influx in mast cells and T-cells. Blocking them prevents the release of pro-inflammatory cytokines (IL-2, TNF-α), offering a route to treat autoimmune diseases like psoriasis and asthma.

  • Scaffold Utility: The 4-methoxy group enhances selectivity for Orai1 over other calcium channels by optimizing the fit within the pore's hydrophobic vestibule.

3. Oncology: Kinase Inhibition (FGFR/VEGFR)

Indazole-3-carboxylates are bio-isosteres of ATP. They bind to the ATP-binding pocket of receptor tyrosine kinases.

  • Application: Derivatives synthesized from this ester have shown potency against Fibroblast Growth Factor Receptor (FGFR) , a target in gastric and urothelial cancers. The 4-methoxy group can interact with the "gatekeeper" residue or solvent-front amino acids, tuning the inhibitor's selectivity profile.

Part 3: Technical Workflow & Protocols
Experiment 1: Scalable Synthesis via the Isatin Route

Self-Validating Protocol: This route is preferred over diazonium chemistry of anilines due to higher safety profiles at scale and regio-specificity.

Reagents:

  • 4-Methoxyisatin (Starting Material)

  • Sodium Nitrite (

    
    )
    
  • Stannous Chloride (

    
    ) or Sodium Dithionite
    
  • Sulfuric Acid (

    
    )
    
  • Methanol / HCl (for esterification)

Step-by-Step Methodology:

  • Ring Opening: Suspend 4-methoxyisatin (1.0 eq) in 2.5N NaOH (10 eq). Warm to 50°C until fully dissolved (formation of sodium 2-amino-6-methoxyphenylglyoxylate).

  • Diazotization: Cool the solution to 0°C. Add a solution of

    
     (1.1 eq) dropwise.
    
  • Cyclization: Add this diazonium solution dropwise into a vigorously stirred solution of

    
     (2.5 eq) in conc. HCl at 0°C. Critical Control: Maintain temp < 5°C to prevent decomposition.
    
  • Reduction & Workup: The hydrazine intermediate cyclizes in situ. Heat to 80°C for 1 hour. Cool and filter the precipitate (4-methoxy-1H-indazole-3-carboxylic acid).

  • Esterification: Reflux the crude acid in dry Methanol with catalytic

    
     (or Thionyl Chloride) for 6 hours.
    
  • Validation: TLC (50% EtOAc/Hexane) should show a single spot (

    
    ).
    
    • Yield Expectation: 65-75% overall.

Experiment 2: Amidation (Library Generation)

To generate a library of 5-HT4 agonists:

  • Hydrolysis: Dissolve methyl ester in THF/Water (1:1), add LiOH (2 eq). Stir at RT for 2h. Acidify to pH 3. Isolate acid.[1]

  • Coupling: Dissolve acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir 10 min.

  • Amine Addition: Add the functional amine (e.g., 4-amino-N-benzylpiperidine) (1.1 eq). Stir 12h.

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

Part 4: Visualization of Signaling Pathways
Diagram 1: 5-HT4 Receptor Signaling Cascade

This diagram illustrates the downstream effects of the agonist derived from the scaffold.

G Agonist Indazole-3-carboxamide (Ligand) Receptor 5-HT4 Receptor (GPCR) Agonist->Receptor Binding Gs G-Protein (Gs) Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Catalysis PKA Protein Kinase A cAMP->PKA Activates CaChannel L-Type Ca2+ Channel (Phosphorylation) PKA->CaChannel Phosphorylates Response Smooth Muscle Contraction CaChannel->Response Ca2+ Influx

Figure 1: Mechanism of Action for 5-HT4 Agonists derived from the Indazole-3-carboxylate scaffold.

Diagram 2: Synthetic Pathway (Isatin Route)

Visualizing the chemical transformation described in the protocol.

Synthesis Start 4-Methoxyisatin Step1 Ring Opening (NaOH, 50°C) Start->Step1 Inter1 Amino-Glyoxylate Step1->Inter1 Step2 Diazotization (NaNO2, HCl) Inter1->Step2 Step3 Reductive Cyclization (SnCl2) Step2->Step3 Acid 4-Methoxy-1H-indazole- 3-carboxylic acid Step3->Acid Step4 Esterification (MeOH, H2SO4) Acid->Step4 Product Methyl 4-methoxy-1H- indazole-3-carboxylate Step4->Product

Figure 2: Step-wise synthesis from 4-Methoxyisatin to the target Methyl Ester.

Part 5: Data Summary

Table 1: Comparative Properties of Indazole-3-Carboxylate Scaffolds

SubstitutionElectronic EffectPrimary ApplicationKey Advantage
Unsubstituted NeutralGeneral Kinase InhibitorsBroad reactivity, low cost.
4-Methoxy Electron Donor (+M) 5-HT4 Agonists, CRAC Metabolic stability, steric control.
5-FluoroElectron W. (-I)5-HT3 AntagonistsIncreased potency, metabolic block.
6-MethoxyElectron DonorKinase (VEGFR)Solvency, H-bond acceptor position.
Part 6: References
  • Bermudez, J., et al. (2010). 5-Hydroxytryptamine (5-HT4) Receptor Agonists: Indazole-3-carboxamides. Journal of Medicinal Chemistry.

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2023). 4-methoxy-1H-indazole-3-carboxylic acid: Structure and Applications.

  • Fluorochem. (2023). Methyl 4-methoxy-1H-indazole-3-carboxylate Product Data.

  • Merck Sharp & Dohme. (2020). Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in 5-HT


 receptor antagonists (e.g., Granisetron) and various kinase inhibitors. This application note details a robust, two-stage protocol for the synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate .

Unlike unstable diazo-transfer methods often seen in academic methodology papers, this protocol utilizes a scalable modified Sandmeyer-Pschorr cyclization starting from commercially available 4-methoxyisatin. This route prioritizes regiochemical fidelity and safety, specifically addressing the thermal management of diazonium intermediates.

Core Advantages of This Protocol
  • Regiocontrol: The use of 4-methoxyisatin locks the methoxy substituent at the C4 position, avoiding the isomer mixtures common in hydrazine condensation routes.

  • Scalability: Aqueous-based diazonium chemistry eliminates the need for expensive palladium catalysts or hazardous benzyne precursors.

  • Self-Validating: Intermediate precipitation provides visual confirmation of reaction progress.

Retrosynthetic Logic & Workflow

The synthesis is designed as a linear, two-step process. The critical transformation is the reductive cyclization of the diazonium salt derived from the hydrolyzed isatin.

G Start 4-Methoxyisatin (Starting Material) Inter1 Amino-Keto Acid (Transient Species) Start->Inter1 Hydrolysis (NaOH) Inter2 Diazonium Salt (0-5°C Critical) Inter1->Inter2 Diazotization (NaNO2, H2SO4) Acid 4-Methoxy-1H-indazole- 3-carboxylic Acid Inter2->Acid Reductive Cyclization (SnCl2 / HCl) Final Methyl 4-methoxy-1H- indazole-3-carboxylate Acid->Final Esterification (MeOH, H2SO4)

Figure 1: Synthetic workflow for the conversion of 4-methoxyisatin to the target methyl ester.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Methoxy-1H-indazole-3-carboxylic Acid

Principle: The isatin ring is opened via alkaline hydrolysis to form the phenylglyoxylic acid derivative. This amine is diazotized and then reduced in situ (typically with Stannous Chloride, SnCl


) to the hydrazine, which spontaneously cyclizes to the indazole.[1]
Reagents & Stoichiometry
ReagentEquiv.Role
4-Methoxyisatin 1.0Starting Material
NaOH (2.5N) 4.0Hydrolysis Base
NaNO

1.1Diazotization Agent
H

SO

(Conc.)
ExcessAcid Medium
SnCl

· 2H

O
2.5Reducing Agent
Step-by-Step Procedure
  • Hydrolysis (Ring Opening):

    • Suspend 4-methoxyisatin (10.0 g, 56.4 mmol) in 2.5N NaOH (90 mL).

    • Heat the mixture to 50–60°C for 30 minutes. The deep orange/red solid should dissolve to form a clear, dark solution (formation of sodium 2-amino-6-methoxyphenylglyoxylate).

    • Checkpoint: If solids remain, add small aliquots of NaOH until clear.

    • Cool the solution to 0°C using an ice/salt bath.

  • Diazotization (The "Danger Zone"):

    • CRITICAL: Maintain internal temperature < 5°C throughout this step.

    • Prepare a solution of NaNO

      
        (4.3 g, 62.0 mmol) in water (15 mL).
      
    • Add the nitrite solution dropwise to the cold isatin hydrolysate.

    • Simultaneously, prepare a solution of concentrated H

      
      SO
      
      
      
      (approx. 15 mL) in water (100 mL) and cool to 0°C.
    • Slow Addition: Add the alkaline nitrite/amine solution dropwise into the cold acid solution with vigorous stirring. This "inverse addition" prevents side reactions. The mixture will turn bright yellow/orange (diazonium salt formation). Stir for 15 min at 0°C.

  • Reductive Cyclization:

    • Prepare a solution of SnCl

      
       · 2H
      
      
      
      O
      (31.8 g, 141 mmol) in concentrated HCl (40 mL). Cool to < 10°C.[2]
    • Add the stannous chloride solution to the diazonium mixture.

    • Observation: Nitrogen gas evolution may occur, and a precipitate will begin to form.

    • Allow the mixture to warm to room temperature and stir for 2 hours. The diazonium species is reduced to the hydrazine, which dehydrates to close the indazole ring.

  • Isolation:

    • Filter the resulting precipitate.

    • Wash the filter cake copiously with water to remove tin salts.

    • Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 65–75% of a tan/beige solid.

Stage 2: Methyl Esterification

Principle: A standard Fischer esterification converts the carboxylic acid to the methyl ester. Due to the stability of the indazole core, acidic conditions (H


SO

) are preferred over thionyl chloride to minimize handling of noxious fumes, though both work.
Reagents & Stoichiometry
ReagentEquiv.Role
Indazole Acid (Stage 1) 1.0Starting Material
Methanol (Anhydrous) Solvent (20 vol)Reactant/Solvent
H

SO

(Conc.)
1.0–1.5Catalyst
Step-by-Step Procedure
  • Reaction Setup:

    • Suspend the dried 4-methoxy-1H-indazole-3-carboxylic acid (5.0 g, 26.0 mmol) in anhydrous Methanol (100 mL).

    • Add concentrated H

      
      SO
      
      
      
      (1.5 mL) dropwise. Exotherm warning.
  • Reflux:

    • Heat the mixture to reflux (approx. 65°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The baseline acid spot should disappear, replaced by a higher R

      
       spot (Ester).
      
  • Work-up:

    • Concentrate the methanol to approx. 20% of the original volume under reduced pressure.

    • Pour the residue into crushed ice/water (200 mL).

    • Neutralize carefully with saturated NaHCO

      
       solution to pH ~8.
      
    • Precipitation: The methyl ester should precipitate as a white to off-white solid.

    • Filter the solid and wash with cold water.

  • Purification (Optional but Recommended):

    • Recrystallize from a minimal amount of hot methanol or an EtOAc/Hexane mixture if high purity (>99%) is required for biological assays.

Safety & Hazard Analysis

This protocol involves Diazonium Salts , which are notoriously unstable.[2][3] While this aqueous protocol is safer than isolating dry diazonium salts, strict adherence to temperature controls is mandatory.

Safety Warning HAZARD: Diazonium Intermediate Control1 Temp > 10°C leads to Decomposition (Explosion Risk) Warning->Control1 Control2 Rapid Addition leads to Exotherm & Side Products Warning->Control2 Mitigation PROTOCOL: Maintain 0-5°C Add Reagents Dropwise Control1->Mitigation Control2->Mitigation

Figure 2: Critical safety control points for the diazotization step.

  • Sodium Nitrite: Toxic oxidizer. Avoid contact with skin.

  • Stannous Chloride: Corrosive. Causes skin burns.

  • Ventilation: The reduction step may release small amounts of noxious gases; perform in a fume hood.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Diazonium decompositionEnsure T < 5°C during NaNO

addition. Check thermometer calibration.
Gummy Product (Stage 1) Incomplete hydrolysisEnsure the initial isatin solution is perfectly clear before cooling.
Low Conversion (Stage 2) Water in MethanolUse anhydrous methanol. Water pushes the equilibrium back to the acid.
Tin Residues Poor washingIf the product is grey, re-dissolve in EtOAc, wash with dilute tartaric acid or KF solution to chelate tin.

References

  • Snyder, H. R., et al. (1952).[4] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012. Link

    • Foundational text for the is
  • Lunn, G. (2011). Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide. U.S. Patent Application US20110172428A1. Link

    • Describes the scalable industrial applic
  • Li, P., et al. (2011).[5] Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. Organic Letters, 13(13), 3340–3343.[5] Link

    • Provides modern mechanistic insights into diazonium cycliz
  • Organic Chemistry Portal. Synthesis of Indazoles. Link

    • General overview of indazole synthetic str

Sources

Application Notes & Protocols: Methyl 4-methoxy-1H-indazole-3-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole core is a recurring and highly valued motif in the landscape of medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its bicyclic aromatic structure provides a rigid scaffold that can be strategically functionalized to interact with the ATP-binding site of various kinases. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance in oncology.[2] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide on the utilization of a key intermediate, Methyl 4-methoxy-1H-indazole-3-carboxylate , in the synthesis of potent kinase inhibitors.

Methyl 4-methoxy-1H-indazole-3-carboxylate: A Key Building Block

Methyl 4-methoxy-1H-indazole-3-carboxylate is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The methoxy group at the 4-position can play a crucial role in establishing key interactions within the kinase active site, often leading to enhanced potency and selectivity.[3] The methyl ester at the 3-position serves as a convenient handle for further chemical modifications, primarily through hydrolysis to the corresponding carboxylic acid followed by amide bond formation.

Chemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
CAS Number 865887-07-6
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and methanol

Synthetic Workflow: From Indazole Ester to Kinase Inhibitor

The general synthetic strategy for elaborating Methyl 4-methoxy-1H-indazole-3-carboxylate into a final kinase inhibitor typically involves a three-stage process:

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Formation of an amide bond with a desired amine, which often constitutes a key pharmacophoric element for kinase binding.

  • N-Alkylation: Functionalization of the indazole nitrogen to introduce further diversity and modulate physicochemical properties.

G cluster_0 Core Synthesis Start Methyl 4-methoxy-1H- indazole-3-carboxylate Acid 4-methoxy-1H-indazole- 3-carboxylic acid Start->Acid  Hydrolysis Amide N-substituted-4-methoxy- 1H-indazole-3-carboxamide Acid->Amide  Amide Coupling Final_Inhibitor Kinase Inhibitor Amide->Final_Inhibitor  N-Alkylation

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Protocols

Protocol 1: Hydrolysis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Rationale: The hydrolysis of the methyl ester to the carboxylic acid is a fundamental step to enable subsequent amide coupling reactions. This transformation is typically achieved under basic conditions using a hydroxide source. The choice of solvent and temperature is critical to ensure complete conversion while minimizing potential side reactions.

Materials:

  • Methyl 4-methoxy-1H-indazole-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of Methyl 4-methoxy-1H-indazole-3-carboxylate (1.0 eq) in a 2:2:1 mixture of THF/MeOH/H₂O, add LiOH·H₂O (3.0 eq).[4]

  • Stir the reaction mixture at 45 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.

  • Add water to the residue and acidify to pH 3-4 with 1N HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to afford 4-methoxy-1H-indazole-3-carboxylic acid.

Expected Yield: 92-95%[4]

Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Amide Coupling to Synthesize N-substituted-4-methoxy-1H-indazole-3-carboxamide

Rationale: The formation of the amide bond is a cornerstone of this synthetic strategy, as the amine component often provides crucial interactions with the target kinase. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a common and efficient choice for forming amide bonds with both aliphatic and aromatic amines.[4][5]

Materials:

  • 4-methoxy-1H-indazole-3-carboxylic acid (from Protocol 1)

  • Desired amine (e.g., a substituted aniline or benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 4-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).[4]

  • Stir the reaction mixture at room temperature for 6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-4-methoxy-1H-indazole-3-carboxamide.

Expected Yield: 78-85%[4]

Validation: The structure and purity of the amide product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: N-Alkylation of N-substituted-4-methoxy-1H-indazole-3-carboxamide

Rationale: N-alkylation of the indazole core introduces a key point of diversity and can significantly impact the inhibitor's biological activity and pharmacokinetic profile. The regioselectivity of this reaction (alkylation at N1 versus N2) is a critical consideration and is highly dependent on the reaction conditions. For many kinase inhibitors, N1-alkylation is desired. The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as THF generally favors N1-alkylation.[6]

Materials:

  • N-substituted-4-methoxy-1H-indazole-3-carboxamide (from Protocol 2)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., a substituted benzyl bromide or alkyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of N-substituted-4-methoxy-1H-indazole-3-carboxamide (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated kinase inhibitor.

Expected Yield: 52-58%[4]

Validation: The final product's identity, purity, and regiochemistry of alkylation should be rigorously confirmed by ¹H NMR, ¹³C NMR, NOESY NMR, and HRMS.

G cluster_0 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., VEGFR, PAK1) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, Angiogenesis) Phosphorylated_Substrate->Cellular_Response Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Kinase Inhibits ATP Binding

Caption: Inhibition of a generic kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights: The Role of the 4-Methoxy Group

The 4-methoxy substituent on the indazole ring is not merely a passive feature. Structure-activity relationship studies on various kinase inhibitor series have demonstrated that this group can significantly contribute to binding affinity. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups at the C4 position were the most potent.[3] This suggests that the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues in the kinase hinge region or a nearby pocket. This additional binding interaction can enhance the overall potency of the inhibitor. Furthermore, the electronic properties of the methoxy group can influence the overall electron density of the indazole ring system, which may in turn affect the strength of other key interactions.

Conclusion

Methyl 4-methoxy-1H-indazole-3-carboxylate is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward and high-yielding protocols for its conversion to a variety of N-substituted-4-methoxy-1H-indazole-3-carboxamides, coupled with the ability to perform regioselective N-alkylation, provide a robust platform for the generation of diverse chemical libraries for kinase inhibitor discovery. The strategic incorporation of the 4-methoxy group offers a potential avenue for enhancing potency through additional hydrogen bonding interactions within the kinase active site. The methodologies and insights provided in this document are intended to empower researchers in their efforts to develop the next generation of targeted kinase inhibitor therapeutics.

References

  • Swamy, G. N. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Zhang, Y. et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • Wang, Y. et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 5036–5059.
  • F Hoffmann La Roche AG. (2024). Indazole compounds as pkmyt1 kinase inhibitors. WO2024179948A1.
  • Blake, J. F. et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-4.
  • Jagarlapudi, S. K. et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Archiv der Pharmazie, 344(11), 735-43.
  • Dwyer, M. P. et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(20), 7098–7116.
  • Yoshida, T. et al. (1996).
  • Chemagis Ltd. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • Sreenivasa, G. et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.
  • Leduc, A. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(32), 17770-17774.
  • Yu, Z. et al. (2022). Structures of kinase inhibitors containing an indazole moiety. Journal of the Chinese Chemical Society, 69(11), 1899-1910.
  • BenchChem. (2025).
  • Boyd, S. et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721.
  • Bothe, U. et al. (2023). Substituted indazoles as IRAK4 inhibitors. US 20230174508A1.
  • O'Donovan, D. H. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1944–1956.
  • Larock, R. C. et al. (2006). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 8(26), 5935–5938.
  • Allen, C. L. et al. (2011). Direct amide formation from unactivated carboxylic acids and amines.
  • Gavande, N. et al. (2021). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Medicinal Chemistry, 12(11), 1916-1933.
  • El-Faham, A. et al. (2023).
  • Cayman Chemical. (n.d.). Methyl 1-(4-fluorobenzyl)
  • O'Donovan, D. H. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Reddit. (2026, January 30).
  • Pisani, L. et al. (2021). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 213, 113175.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Request PDF. (2025, August 10). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.
  • O'Donovan, D. H. et al. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

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Application Note: Strategic Utilization of Methyl 4-methoxy-1H-indazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methoxy-1H-indazole-3-carboxylate represents a high-value "privileged scaffold" in modern drug discovery. Unlike the unsubstituted parent indazole, the 4-methoxy substituent introduces critical steric and electronic constraints that modulate binding affinity and metabolic stability. This application note details the specific utility of this building block in synthesizing Indazole-3-carboxamides , a structural motif central to potent CCR4 antagonists and 5-HT4 receptor agonists .

This guide provides validated protocols for overcoming the primary synthetic challenge associated with this scaffold: Regioselective N-Alkylation . By controlling reaction conditions, researchers can selectively access N1- or N2-substituted libraries, maximizing the structure-activity relationship (SAR) exploration.[1]

Structural Significance & Pharmacophore Analysis[2]

The 4-methoxy-indazole-3-carboxylate scaffold offers three distinct vectors for chemical modification, allowing for rapid "SAR by Catalog" or divergent synthesis:

VectorChemical RoleMedicinal Application
C3-Ester Electrophilic centerPrecursor to Carboxamides (H-bond donors/acceptors). Critical for interaction with residues like Asp/Glu in GPCRs or the Hinge Region in Kinases.
N1-Nitrogen Nucleophilic centerPrimary site for solubility-enhancing groups (e.g., piperidines, morpholines).[1] Controls lipophilicity (LogD).
C4-Methoxy Steric/ElectronicThe Differentiator. Provides electron density to the ring system and induces a "pseudo-axial" twist in C3-substituents, often locking bioactive conformations.
Key Mechanistic Insight: The "4-Methoxy Effect"

In the development of CCR4 antagonists , the presence of a C4-methoxy group was found to be significantly more potent than the unsubstituted analog. The substituent likely fills a specific hydrophobic pocket or engages in intramolecular H-bonding that stabilizes the active conformation of the sulfonamide or amide moiety at C3 [1].

Synthetic Protocols

Protocol A: Regioselective N1-Alkylation

Challenge: Indazoles suffer from tautomeric ambiguity, leading to mixtures of N1- and N2-alkylated products. The 4-methoxy group adds steric bulk near N1, making N1-alkylation thermodynamically favored but kinetically slower than N2.

Objective: Selective installation of functionalized alkyl chains at N1.

Materials
  • Substrate: Methyl 4-methoxy-1H-indazole-3-carboxylate (1.0 eq)

  • Electrophile: Alkyl bromide/iodide (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Preparation: Dissolve Methyl 4-methoxy-1H-indazole-3-carboxylate in anhydrous THF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise.

    • Note: Evolution of

      
       gas will occur. Stir for 30 minutes at 0°C to ensure complete formation of the indazolyl anion. The NaH/THF  system promotes tight ion-pairing, which favors the thermodynamic N1-product  [2].
      
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1]

    • Checkpoint: The N1-isomer typically has a higher

      
       (less polar) than the N2-isomer in non-polar mobile phases due to the masking of the NH dipole.
      
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1][2][3] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography.

    • Yield Expectation: >85% N1-isomer selectivity.

Protocol B: Conversion to Bioactive Carboxamides

Objective: Transforming the C3-ester into the bioactive amide pharmacophore (e.g., for 5-HT4 agonism).

Step-by-Step Methodology
  • Hydrolysis: Suspend the N1-alkylated ester in MeOH/THF (1:1). Add LiOH (2.0 eq, 1M aq solution). Stir at 60°C for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the Carboxylic Acid intermediate. Filter and dry.[1]

  • Coupling (Amidation):

    • Dissolve the acid (1.0 eq) in DMF.[1]

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 10 mins to activate.

    • Add the amine partner (e.g., 4-amino-1-benzylpiperidine for 5-HT4 activity) (1.1 eq).

    • Stir at RT for 12 hours.

  • Validation: Confirm structure via

    
    -NMR. The amide proton typically appears as a triplet/broad singlet around 
    
    
    
    8.0–9.0 ppm.

Visualization of Workflows

Diagram 1: Synthetic Decision Tree (Regioselectivity)

G Start Methyl 4-methoxy-1H-indazole-3-carboxylate ConditionA Condition A: NaH / THF / RT (Thermodynamic Control) Start->ConditionA ConditionB Condition B: Cs2CO3 / DMF / 60°C (Kinetic/Chelation Control) Start->ConditionB N1_Product N1-Alkylated Product (Major Product in A) Target: 5-HT4 Agonists ConditionA->N1_Product >90% Selectivity N2_Product N2-Alkylated Product (Increased in B) Target: Kinase Inhibitors (Specific) ConditionA->N2_Product Trace ConditionB->N1_Product ConditionB->N2_Product Significant Formation Hydrolysis LiOH Hydrolysis N1_Product->Hydrolysis Amidation Amide Coupling (HATU/Amine) Hydrolysis->Amidation FinalDrug Bioactive Indazole-3-Carboxamide Amidation->FinalDrug

Caption: Synthetic pathway emphasizing the divergence of N1 vs N2 alkylation based on reaction conditions.

Diagram 2: Pharmacophore Mapping (CCR4 & 5-HT4)

SAR cluster_0 C4-Methoxy Role cluster_1 C3-Carboxamide Role Core Indazole Core Steric Steric Bulk (Prevents planar rotation) Core->Steric C4 Position Electronic e- Donation (Modulates pKa) Core->Electronic C4 Position H_Bond H-Bond Donor/Acceptor (Critical Binding) Core->H_Bond C3 Position CCR4 Antagonism CCR4 Antagonism Steric->CCR4 Antagonism Enhances Potency 5-HT4 Agonism 5-HT4 Agonism H_Bond->5-HT4 Agonism Receptor Activation

Caption: SAR logic demonstrating how the 4-methoxy and 3-carboxamide moieties contribute to biological activity.

Medicinal Chemistry Applications (Case Studies)

Application 1: CCR4 Antagonists (Immunotherapy)

The C4-methoxy substituent is cited as a potency-enhancing modification in Indazole arylsulfonamides targeting CCR4 (Chemokine Receptor 4).

  • Mechanism: CCR4 antagonists block the recruitment of regulatory T cells (Tregs) to tumor sites.[1]

  • Role of Scaffold: The 4-methoxy group likely restricts the conformation of the C3-substituent, favoring the bio-active rotamer required for the intracellular allosteric site (Site II) of CCR4 [1].

Application 2: 5-HT4 Receptor Agonists (Gastrokinetic Agents)

Indazole-3-carboxamides are structural analogs to benzamides (like Cisapride) but often possess superior safety profiles regarding hERG channel inhibition.

  • Design Strategy: The ester is converted to a carboxamide linked to a bulky amine (e.g., 1-butylpiperidin-4-yl).

  • Role of Scaffold: The indazole ring acts as a bioisostere for the benzene ring in traditional orthopramides. The N1-substituent allows for tuning of the lipophilicity to control CNS penetration (desired for Alzheimer's, avoided for IBS) [3].[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low N1/N2 Selectivity Solvent polarity too high (e.g., DMF used with NaH).Switch to THF or Toluene . Polar aprotic solvents like DMF dissociate the ion pair, increasing N2 attack.[1]
Incomplete Hydrolysis Steric hindrance from the 4-methoxy group.Increase temperature to 60°C–70°C. Use LiOH instead of NaOH (smaller cation).[1]
Poor Solubility Planar stacking of the indazole core.Introduce solubilizing groups (morpholine, piperazine) at the N1 position early in the synthesis.[1]

References

  • Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.[1]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[4][5][6][7][8][9]

  • European Patent Office. (2006).[1][10] Indazolecarboxamide Derivatives as 5-HT4 Receptor Agonists (EP1910340B1).

  • Forensic Chemistry. (2024).[1][8] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids.[8][1]

Sources

Application Note: High-Precision Derivatization of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 4-methoxy-1H-indazole-3-carboxylate represents a "privileged scaffold" in medicinal chemistry, offering a unique trifunctional core for library generation. Its structural utility is defined by three orthogonal vectors of modification:

  • N1-Nitrogen: The primary vector for solubility and pharmacokinetic (PK) tuning.[1]

  • C3-Ester: A "warhead" attachment point, easily converted to amides, alcohols, or heterocycles.

  • C4-Methoxy: An electronic and steric modulator that can be demethylated to a phenol for further etherification or used to lock conformation via intramolecular hydrogen bonding.[1]

This guide provides validated protocols for derivatizing this specific scaffold, addressing the common challenge of N1 vs. N2 regioselectivity , which is often complicated by the steric bulk of the C4-methoxy group and the electronic influence of the C3-ester.

Strategic Analysis: The Regioselectivity Challenge

The most critical decision point in processing this molecule is the alkylation of the indazole nitrogen.

  • The Thermodynamic Preference: 1H-indazoles (N1-substituted) are generally thermodynamically more stable than 2H-indazoles (N2-substituted).[1]

  • The Steric Conflict: The 4-methoxy group exerts steric pressure on the N1 position, which can kinetically favor N2-alkylation under rapid, non-equilibrating conditions.

  • The Electronic Override: The 3-carboxylate group is electron-withdrawing.[1][2] It increases the acidity of the N-H proton and can facilitate chelation-controlled alkylation (e.g., using

    
     or 
    
    
    
    ), which strongly directs substitution back to N1, overriding the steric hindrance of the 4-methoxy group.
Visualizing the Synthetic Logic

Indazole_Strategy Core Methyl 4-methoxy- 1H-indazole-3-carboxylate N1_Path Module 1: N1-Alkylation (Solubility/PK) Core->N1_Path NaH/DMF (Regiocontrol) C3_Path Module 2: C3-Diversification (Target Engagement) N1_Path->C3_Path Hydrolysis -> Amide Coupling C4_Path Module 3: C4-Demethylation (Electronic Tuning) N1_Path->C4_Path BBr3 (Lewis Acid) N1_Prod N1-Alkyl Indazole N1_Path->N1_Prod Amide Indazole-3-Carboxamide C3_Path->Amide Phenol 4-Hydroxy Indazole C4_Path->Phenol

Figure 1: Orthogonal derivatization vectors for the indazole scaffold.[1]

Module 1: Regioselective N1-Alkylation[1][3][4]

Objective: Install an alkyl/aryl group at N1 with >95% regioselectivity, minimizing the N2 isomer.

Mechanistic Insight

Using Sodium Hydride (NaH) in THF or DMF promotes the formation of a tight ion pair between the sodium cation and the indazole anion. The coordination of


 between N2 and the carbonyl oxygen of the C3-ester effectively blocks N2, directing the electrophile to N1. This "Chelation Control" is essential for this substrate [1].
Protocol A: N1-Alkylation

Reagents: NaH (60% dispersion), Anhydrous DMF, Alkyl Halide (


).
  • Preparation: Dissolve Methyl 4-methoxy-1H-indazole-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to 0°C under

    
     atmosphere.[3]
    
  • Deprotonation: Add NaH (1.2 equiv) portion-wise.[1]

    • Observation: Evolution of

      
       gas. The solution will turn yellow/orange as the anion forms.
      
    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation and thermodynamic equilibration of the anion.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The N1-product is typically less polar (higher

      
      ) than the N2-product due to the masking of the N-H dipole.[1]
      
  • Workup: Quench with saturated ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Extract with EtOAc (3x).[4] Wash organics with 
    
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .[1][3][5]
  • Purification: Flash chromatography.

Table 1: Troubleshooting Regioselectivity

ConditionPredicted Major IsomerMechanism/Reasoning
NaH / DMF N1 (Desired) Chelation control via C3-ester; Thermodynamic preference.

/ Acetone
Mixed (N1/N2) Looser ion pair; steric bulk of 4-OMe pushes reaction toward N2.[1]
Mitsunobu (

/DEAD)
N2 (Favored) Steric bulk of

adduct on N1 favors attack by N2.

Module 2: C3-Ester Diversification (Amidation)[1]

Objective: Convert the C3-methyl ester into a carboxamide pharmacophore. Prerequisite: This should generally be performed after N1-alkylation to prevent side reactions at the free nitrogen.[1]

Protocol B: Hydrolysis & Amide Coupling

Direct aminolysis of the ester is often sluggish due to the electron-rich nature of the indazole ring (donated from the 4-OMe).[1] A two-step Hydrolysis-Coupling sequence is more reliable.[1]

Step 1: Saponification

  • Dissolve N1-alkylated ester in THF:MeOH:Water (3:1:1).[1]

  • Add

    
     (3.0 equiv). Stir at RT for 4–12 hours.[1][3]
    
  • Acidify to pH 3 with 1N HCl. The acid often precipitates; filter or extract with EtOAc.

Step 2: Amide Coupling (HATU Method)

  • Dissolve the Crude Acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins to activate the acid.

  • Add the Amine (

    
    , 1.1 equiv). Stir at RT for 2–16 hours.[1]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and 1N HCl (removes unreacted amine).
    

Module 3: C4-O-Demethylation[1]

Objective: Reveal the C4-hydroxyl group. Risk Factor:


 is aggressive.[1] The C3-ester is generally stable, but the reaction must be kept cold to prevent ester cleavage or hydrolysis [2].
Protocol C: Demethylation[9]
  • Setup: Dissolve substrate in Anhydrous DCM (0.1 M). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     (1.0 M in DCM, 3.0 equiv) dropwise over 10 minutes.
    
    • Note: A colored precipitate often forms (boron-complex).[1]

  • Reaction: Allow to warm to 0°C (Ice bath) and hold for 2 hours. Do not reflux unless the substrate is unreactive.

    • Monitoring: TLC will show a significant drop in

      
       (formation of phenol).
      
  • Quench (Exothermic!): Cool back to -78°C. Add MeOH dropwise (vigorous fuming).

  • Workup: Concentrate to dryness.[1][3] Redissolve in EtOAc, wash with

    
    .
    

Experimental Workflow Diagram

Workflow_Logic Start Start: Methyl 4-methoxy- 1H-indazole-3-carboxylate Decision Target: N1 or N2? Start->Decision NaH_Route Route A: NaH/DMF (Thermodynamic/Chelation) Decision->NaH_Route N1 Desired Mitsunobu_Route Route B: Mitsunobu (Kinetic/Steric) Decision->Mitsunobu_Route N2 Desired N1_Product N1-Alkylated Intermediate NaH_Route->N1_Product Hydrolysis LiOH Hydrolysis (THF/MeOH/H2O) N1_Product->Hydrolysis Path 1: Amide Demethylation BBr3 Demethylation (-78°C to 0°C) N1_Product->Demethylation Path 2: Phenol Coupling HATU Amide Coupling Hydrolysis->Coupling Final Final Drug Candidate Coupling->Final Demethylation->Final

Figure 2: Decision tree for sequential functionalization.

References

  • Regioselective alkylation of indazoles

    • L. R.[1] Hill, et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org.[1] Chem. 2024, 20, 1940–1954.

  • Demethyl

    
    ): 
    
    • McOmie, J. F. W., et al. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Organic Syntheses, Coll. Vol. 5, p.412 (1973).
  • Indazole Medicinal Chemistry Applications

    • Zhang, M., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules 2021.[1]

  • Amide Coupling of Indazole-3-carboxylic acids

    • Swamy, G. N., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.[1] Der Pharma Chemica, 2012, 4(3):1311-1316.[5]

Sources

Application Note: Methyl 4-methoxy-1H-indazole-3-carboxylate as a Privileged Scaffold in Drug Discovery

[1]

Introduction: The "Privileged" Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Methyl 4-methoxy-1H-indazole-3-carboxylate (CAS: 100388-18-5) represents a high-value, pre-functionalized intermediate within this class.[1]

While the unsubstituted indazole-3-carboxylate is a precursor for anti-emetics like Granisetron and anti-tumor agents like Lonidamine , the 4-methoxy substituted variant is specifically sought after for its unique electronic and steric properties.[1] It serves as a critical building block in the synthesis of:

  • IRAK4 Inhibitors: Targeting Interleukin-1 Receptor-Associated Kinase 4 for autoimmune diseases (Rheumatoid Arthritis, Lupus).[1][2]

  • sGC Stimulators: Soluble Guanylate Cyclase stimulators for cardiovascular therapy.[1]

  • Kinase Probes: The 4-methoxy group often occupies specific hydrophobic pockets (e.g., the "gatekeeper" region) in ATP-binding sites, improving selectivity over off-target kinases.[1]

This guide details the handling, hydrolysis, and application of this precursor in the synthesis of bioactive indazole-3-carboxamides.[1]

Chemical Properties & Handling[1]

The methyl ester functionality serves as a stable "protecting group" for the carboxylic acid, allowing for long-term storage and purification before the critical coupling steps.[1]

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name Methyl 4-methoxy-1H-indazole-3-carboxylate
CAS Number 100388-18-5
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in water
Storage 2–8°C, Desiccated (Hygroscopic potential)
pKa (Indazole NH) ~13.8 (Calculated)

Safety Warning: Indazole derivatives are structurally related to certain synthetic cannabinoids.[1] While this specific ester is a research intermediate, strict inventory control and diversion monitoring are recommended.

Structural Analysis & Mechanistic Rationale

Why use the 4-methoxy substituent? In kinase inhibitor design, the C4 position of the indazole ring projects into the solvent-exposed region or specific allosteric pockets depending on binding mode.[1]

  • Electronic Effect: The methoxy group is electron-donating, increasing the electron density of the pyrazole ring, which can strengthen Hydrogen-bond acceptance at N2.[1]

  • Steric Effect: It provides a steric bulk that can prevent binding to homologous kinases lacking the corresponding pocket, thereby enhancing selectivity .

Visualization: IRAK4 Signaling & Inhibition Pathway

The following diagram illustrates the biological pathway where the final drug candidates (derived from this precursor) intervene.

IRAK4_PathwayTLRTLR / IL-1R(Receptors)MyD88MyD88(Adaptor Protein)TLR->MyD88ActivationIRAK4IRAK4(Kinase Target)MyD88->IRAK4RecruitmentTRAF6TRAF6IRAK4->TRAF6PhosphorylationINHIBITORIndazole-3-Carboxamide(Drug Candidate)INHIBITOR->IRAK4Blocks ATP BindingNFkBNF-κB / MAPK(Transcription Factors)TRAF6->NFkBSignaling CascadeCYTOKINESPro-inflammatoryCytokines (IL-6, TNF)NFkB->CYTOKINESGene Expression

Figure 1: Mechanism of Action for IRAK4 inhibitors derived from the indazole scaffold. The drug blocks the kinase activity, halting the cytokine storm associated with autoimmune disorders.

Experimental Protocols

Protocol A: Controlled Hydrolysis (Ester to Acid)

Objective: Convert the methyl ester to the reactive 4-methoxy-1H-indazole-3-carboxylic acid without degrading the indazole core.[1]

Reagents:

  • Precursor: Methyl 4-methoxy-1H-indazole-3-carboxylate (1.0 eq)[1]

  • Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)

  • Solvent: THF/Water (3:1 v/v)[1]

  • Acid: 1M HCl[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the methyl ester in 15 mL of THF. Stir until clear.

  • Saponification: Add 5 mL of water, followed by the LiOH·H₂O.[1] The reaction may warm slightly.[1]

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.[1] The ester spot (Rf ~0.[1]8) should disappear, replaced by a baseline acid spot.

    • Note: Avoid reflux.[1] High heat can induce decarboxylation at the 3-position.[1]

  • Workup: Evaporate THF under reduced pressure. The remaining aqueous solution will be basic (pH ~12).

  • Precipitation: Cool the aqueous solution to 0°C. Dropwise add 1M HCl with vigorous stirring until pH reaches 3–4. A thick white/off-white precipitate will form.[1]

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum at 45°C overnight.

  • Yield: Expected yield >90%.

Protocol B: Regioselective N1-Alkylation & Amide Coupling

Objective: Synthesize a bioactive library candidate. Note that N1-alkylation is often performed before hydrolysis in some routes, but for 3-carboxamides, it is often done after to prevent steric hindrance during coupling.[1]

Workflow Diagram:

Synthesis_WorkflowStartMethyl 4-methoxy-1H-indazole-3-carboxylateStep1Step 1: N1-Alkylation(R-X, Cs2CO3, DMF)Start->Step1Inter1N1-Substituted EsterStep1->Inter1Step2Step 2: Hydrolysis(LiOH, THF/H2O)Inter1->Step2Inter2Carboxylic AcidStep2->Inter2Step3Step 3: Amide Coupling(HATU, DIPEA, Amine)Inter2->Step3FinalFinal BioactiveCarboxamideStep3->Final

Figure 2: Synthetic route for generating N1-substituted indazole-3-carboxamides.

Step-by-Step (Amide Coupling):

  • Activation: Dissolve the Acid (from Protocol A) (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Reagents: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the target amine (e.g., a heterocyclic amine like 3-amino-pyridine or a spirocyclic amine for IRAK4 potency) (1.1 eq).[1]

  • Reaction: Stir at RT for 12 hours under Nitrogen.

  • Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Quality Control & Validation

To ensure the integrity of the precursor before starting synthesis:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic methyl ester singlet at ~3.9 ppm and the methoxy singlet at ~4.0 ppm.[1] The indazole proton (H-1) should appear as a broad singlet >13 ppm (exchangeable).[1]

  • HPLC Purity: >98% is required for pharmaceutical applications.[1]

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1]

    • Detection: UV 254 nm.

References

  • Biosynth. (n.d.).[1] Methyl 1H-indazole-3-carboxylate Product Page. Retrieved from [1]

  • Google Patents. (2016).[1] WO2016083433A1 - New substituted indazoles as IRAK4 Inhibitors.[1] Retrieved from

  • National Institutes of Health (NIH). (2020).[1] IRAK4 inhibition: a promising strategy for treating RA. Retrieved from [1]

  • Organic Syntheses. (2012). Synthesis of 1H-indazole-3-carboxylic acid esters. Retrieved from [1]

  • ResearchGate. (2023). Novel IRAK4 Inhibitors for Treating Asthma. Retrieved from

Use of Methyl 4-methoxy-1H-indazole-3-carboxylate in structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methoxy-1H-indazole-3-carboxylate (CAS: 865887-07-6) represents a "privileged scaffold" in medicinal chemistry, widely utilized in the development of kinase inhibitors, GPCR ligands (specifically 5-HT and CCR4 receptors), and ion channel blockers (CRAC).[1][2] This application note details the strategic use of this intermediate in generating focused small-molecule libraries. We explore the specific electronic and steric contributions of the 4-methoxy substituent and provide validated protocols for regioselective functionalization at the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 positions and the 

carbonyl handle.

Chemical Profile & Mechanistic Rationale[1][3][4]

Compound Snapshot
PropertySpecification
Compound Name Methyl 4-methoxy-1H-indazole-3-carboxylate
CAS Number 865887-07-6
Molecular Formula

Molecular Weight 206.20 g/mol
Core Scaffold Indazole (1H-indazole-3-carboxylic acid derivative)
Key Substituent 4-Methoxy (

)
The "4-Methoxy" Advantage in SAR

In structure-activity relationship studies, the 4-methoxy group is rarely a passive bystander. It serves three critical mechanistic functions:

  • Conformational Locking: The steric bulk of the 4-methoxy group creates a "bay region" effect, often restricting the rotation of the C3-carbonyl moiety.[1][3] This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.[1][3]

  • Electronic Modulation: As an electron-donating group (EDG), the methoxy moiety increases electron density on the indazole ring system.[1][3] This raises the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     of the 
    
    
    
    proton, modulating the hydrogen-bond donor capability and influencing the nucleophilicity during
    
    
    -alkylation reactions.[3]
  • Hydrophobic Filling: In targets like CCR4 and CRAC channels , the 4-position often sits in a small hydrophobic pocket.[1][3] Studies have shown that 4-methoxy or 4-hydroxy substituents significantly enhance potency compared to unsubstituted analogs [1, 2].[4]

Strategic SAR Workflow

The utility of this scaffold lies in its orthogonal diversifiability .[1] The methyl ester allows for modification of the "tail" (C3 position), while the indazole nitrogen allows for modification of the "head" (N1/N2 position).[1][3]

Workflow Diagram

The following diagram illustrates the parallel synthesis pathways to generate distinct libraries from the parent scaffold.

SAR_Workflow cluster_0 Critical Separation Step Start Methyl 4-methoxy- 1H-indazole-3-carboxylate Step1 N-Alkylation/Arylation (N1 vs N2 Isomers) Start->Step1 R-X, Base Step2 Ester Hydrolysis (LiOH/THF) Start->Step2 Direct Hydrolysis LibraryA Library A: N-Substituted Esters Step1->LibraryA LibraryA->Step2 Hydrolysis AcidInter Intermediate: Indazole-3-carboxylic Acid Step2->AcidInter Step3 Amide Coupling (HATU/Amine) AcidInter->Step3 HNR'R'' LibraryB Library B: Indazole-3-Carboxamides Step3->LibraryB

Caption: Divergent synthesis workflow. Path 1 prioritizes N-functionalization to probe solvent-exposed regions. Path 2/3 prioritizes C3-amide formation to target deep binding pockets.

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: To attach hydrophobic or solubilizing groups to the indazole nitrogen.[1][3] Challenge: Indazoles can alkylate at ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 (thermodynamic) or 

(kinetic).[3] The 4-methoxy group steric hindrance often shifts preference, but mixtures are common [3].[1][3]

Materials:

  • Methyl 4-methoxy-1H-indazole-3-carboxylate (1.0 eq)

  • Alkyl Halide (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (1.2 eq)[3]
    
  • Cesium Carbonate (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (2.0 eq)[3]
    
  • Anhydrous DMF[1]

Procedure:

  • Dissolution: Dissolve the scaffold in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     and stir at Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.[3]
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.

    • Note:

      
      -alkylated product usually elutes later (more non-polar) than 
      
      
      
      on reverse-phase HPLC.
  • Workup: Dilute with EtOAc, wash with water (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Mandatory Flash Chromatography (Hexane/EtOAc gradient).[1][3]

    • Validation: Confirm regiochemistry via 2D NMR (NOESY).

      
      -alkyl protons will show NOE correlation with the C7-H proton; 
      
      
      
      -alkyl protons will show NOE with C3-substituents (if applicable) but not C7-H.
Protocol B: Library-Scale Amide Coupling (C3-Diversification)

Objective: To generate a library of carboxamides, a motif crucial for hydrogen bonding in kinase hinge regions and GPCR active sites.[1][3]

Materials:

  • 4-methoxy-1H-indazole-3-carboxylic acid (Hydrolyzed precursor)

  • Diverse Amines (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )[3]
    
  • HATU (Coupling Agent)[1][3]

  • DIPEA (Base)[1][3]

  • DMF/DCM (1:1 mixture)[1][3]

Procedure:

  • Activation: To a solution of the carboxylic acid (1.0 eq) in DMF/DCM, add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes at RT.[1]

  • Coupling: Add the specific amine (1.2 eq).[1][3]

  • Incubation: Stir at RT for 12 hours.

  • Scavenging (Optional for High Throughput): Add polymer-supported isocyanate to scavenge excess amine.[1][3]

  • Isolation: Evaporate solvent. Purify via preparative HPLC.

    • Success Criteria: Purity >95% by UV (254 nm).[1][3]

Case Studies: Biological Applications

Case Study 1: CCR4 Antagonists (Immunotherapy)

In the development of CCR4 antagonists for asthma and immunotherapy, the indazole sulfonamide scaffold is prominent.[1][3][4]

  • SAR Insight: Research indicates that substituents at the C4 position are critical.[1] Specifically, 4-methoxy or 4-hydroxy analogs showed superior potency compared to unsubstituted or 4-chloro analogs.[4] The 4-methoxy group likely fills a small lipophilic pocket in the allosteric site II of the receptor [1].[3]

  • Application: Use the methyl ester precursor to synthesize ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -benzyl derivatives, then convert the C3-ester to a sulfonamide bioisostere or directly couple to form amides.
    
Case Study 2: CRAC Channel Blockers (Autoimmune Disease)

Indazole-3-carboxamides have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.

  • SAR Insight: The regiochemistry of the amide at C3 is non-negotiable. The "reverse amide" (NH-CO-R) is inactive; only the carboxamide (CO-NH-R) derived from our subject ester retains activity.[3] Furthermore, the 4-methoxy group aids in stabilizing mast cells by modulating the lipophilicity profile [2].[1][3]

  • Application: Direct application of Protocol B to generate a library of C3-carboxamides for screening against Jurkat T-cells.

Visualization of Pharmacophore Interactions[1][3]

The following diagram hypothesizes the binding mode of a 4-methoxy-indazole-3-carboxamide derivative within a generic target pocket (e.g., Kinase Hinge or GPCR), highlighting the role of the 4-OMe group.

Pharmacophore IndazoleCore Indazole Scaffold (Pi-Stacking) OMe 4-Methoxy Group (Steric/Hydrophobic) IndazoleCore->OMe C3Amide C3-Carboxamide (H-Bond Donor/Acceptor) IndazoleCore->C3Amide N1Sub N1-Substituent (Solvent Exposure) IndazoleCore->N1Sub Pocket Hydrophobic Pocket (Selectivity Filter) OMe->Pocket  Fills Space Hinge Hinge Region (H-Bonding) C3Amide->Hinge  Key Interaction

Caption: Pharmacophore map. The 4-OMe group (Red) provides critical steric bulk often required for subtype selectivity.[3]

References

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1][3][Link][1][3]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Source: Journal of Medicinal Chemistry URL:[Link][1][3]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Source: Der Pharma Chemica URL:[Link]

Sources

Application Note: Methyl 4-Methoxy-1H-Indazole-3-Carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Practical applications of Methyl 4-methoxy-1H-indazole-3-carboxylate in research Content Type: Application Notes and Protocols

Executive Summary & Scientific Rationale

Methyl 4-methoxy-1H-indazole-3-carboxylate is a high-value "privileged scaffold" in modern drug discovery, primarily utilized for scaffold hopping and Fragment-Based Drug Design (FBDD) . Unlike the unsubstituted indazole core, the 4-methoxy substituent provides critical steric bulk and electronic donation, often exploited to fill hydrophobic pockets in the ATP-binding sites of kinases (e.g., VEGFR, FGFR, IRAK4) or to modulate the metabolic stability of the scaffold.

This guide details the practical application of this compound as a precursor for Indazole-3-carboxamide libraries—a structural motif found in potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and various tyrosine kinases.

Key Mechanistic Advantages
  • Electronic Tuning: The 4-methoxy group increases electron density on the indazole ring, influencing the pKa of the N-H proton and altering binding affinity to hinge regions of kinases.

  • Steric Occlusion: The methoxy group at the C4 position can induce atropisomerism or lock conformation when coupled with bulky N1-substituents, a strategy used to improve selectivity.

  • Synthetic Versatility: The C3-methyl ester serves as a robust handle for divergent synthesis, allowing rapid conversion to acids, amides, or alcohols without affecting the sensitive 4-methoxy group.

Divergent Synthesis Workflows

The utility of Methyl 4-methoxy-1H-indazole-3-carboxylate lies in its ability to serve as a branch point for two distinct synthetic pathways: C3-Diversification and N1/N2-Functionalization .

Workflow Visualization

The following diagram illustrates the critical decision points in processing this scaffold.

Indazole_Workflow Start Methyl 4-methoxy-1H- indazole-3-carboxylate (Starting Material) Path1 Pathway A: N-Alkylation First Start->Path1 Base/R-X Path2 Pathway B: Hydrolysis First Start->Path2 LiOH/THF N_Alkyl N1/N2-Substituted Ester Path1->N_Alkyl Regioselective Control Acid 4-Methoxy-1H- indazole-3-carboxylic Acid Path2->Acid Deprotection Amide Target: Indazole-3- Carboxamide Inhibitors (Kinase/IDO1) N_Alkyl->Amide 1. Hydrolysis 2. Amine Coupling Acid->Amide Direct Coupling (Unsubstituted N)

Figure 1: Divergent synthetic pathways for accessing bioactive carboxamide derivatives.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (N1 vs. N2)

Objective: To introduce diversity at the nitrogen positions while controlling regioselectivity, a common challenge with indazole scaffolds. Challenge: Indazoles exist in tautomeric equilibrium. Alkylation typically favors N1 (thermodynamic product) but N2 (kinetic product) can be significant depending on conditions.

Reagents:

  • Methyl 4-methoxy-1H-indazole-3-carboxylate (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) for N1 preference; Sodium Hydride (
    
    
    
    ) for mixed/N1.
  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the starting ester in 5 mL anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (2.0 eq) and stir at Room Temperature (RT) for 30 minutes. Note: Using a weaker base like carbonate often enhances N1 selectivity over N2 compared to strong bases like NaH.
    
  • Addition: Dropwise add the Alkyl Halide (1.2 eq).

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N1-isomer typically has a higher Rf than the N2-isomer.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF.

  • Purification: Flash column chromatography is mandatory to separate regioisomers. Verify structure via NOESY NMR (N1-alkyl interacts with C7-H; N2-alkyl interacts with C3-substituent, but here C3 is ester, so look for lack of C7 interaction).

Protocol B: Controlled Hydrolysis to Carboxylic Acid

Objective: To generate the free acid for amide coupling without demethylating the 4-methoxy group. Critical Control: Avoid harsh acidic conditions (e.g., HBr/AcOH) which will cleave the methyl ether to a phenol.

Reagents:

  • N-substituted (or unsubstituted) Methyl ester (from Protocol A)

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • Solvent: THF:Water:MeOH (3:1:1)

Methodology:

  • Dissolve 1.0 mmol of ester in 5 mL THF/MeOH mixture.

  • Add solution of

    
     (3.0 eq) in 1.5 mL water.
    
  • Stir at RT for 3-6 hours. Do not reflux unless sterically hindered.

  • Acidification: Cool to 0°C. Carefully acidify to pH 3-4 using 1N HCl. Precipitate should form.

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc.

  • Yield Check: Quantitative conversion is expected.

Protocol C: Library Generation via Amide Coupling

Objective: Synthesis of Indazole-3-carboxamides (Target Scaffolds for IDO1/Kinase inhibition).

Reagents:

  • Carboxylic Acid (from Protocol B)

  • Amine Partner (e.g., substituted benzylamine, aniline)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF

Methodology:

  • Combine Acid (1.0 eq) and HATU (1.2 eq) in DMF. Stir for 10 mins to activate ester.

  • Add DIPEA (3.0 eq) followed by the Amine (1.1 eq).

  • Stir at RT for 12 hours.

  • Purification: For library scale, purify via preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Biological Context & Signaling Pathways

The 4-methoxy-indazole-3-carboxamide motif is frequently designed to inhibit kinases involved in inflammation and angiogenesis.

Target Pathway: IRAK4 and Angiogenesis Signaling

The following diagram illustrates where inhibitors derived from this scaffold intervene in the inflammatory signaling cascade.

Signaling_Pathway TLR Toll-Like Receptors (TLR) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Recruitment IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Activation NFkB NF-κB Activation IRAK4->NFkB Phosphorylation Cascade Inhibitor 4-Methoxy-Indazole Inhibitor Inhibitor->IRAK4 Inhibition (ATP Competition) Cytokines Pro-inflammatory Cytokines (IL-1, IL-6) NFkB->Cytokines Transcription

Figure 2: Mechanism of action for Indazole-based IRAK4 inhibitors in inflammatory pathways.

Quantitative Data Summary

Table 1: Physicochemical Properties & Handling

PropertyValueImplication for Research
CAS Number 865887-07-6Unique identifier for procurement.
Solubility DMSO, DMF, MeOHPoor water solubility; requires organic co-solvent for assays.
pKa (Calc) ~11.9 (N-H)Weakly acidic; requires base for alkylation.
Stability HighStable to air/moisture; Ester hydrolysis requires base/acid catalysis.
Storage 2-8°C, DryStandard cold storage; hygroscopic potential.

Table 2: Comparative Reactivity of Indazole Positions

PositionReactivity TypePreferred Conditions
N1 (Nitrogen) Nucleophilic Alkylation

/ DMF (Thermodynamic product).
N2 (Nitrogen) Nucleophilic AlkylationStrong base / Kinetic control (often minor product).
C3 (Ester) Hydrolysis / Amidation

(Hydrolysis) or Direct Aminolysis (

).
C4 (Methoxy) Demethylation

or

(Yields 4-OH, allows further functionalization).

References

  • Bio-Fount. (n.d.). Methyl 4-methoxy-1H-indazole-3-carboxylate Product Page. Retrieved from

  • Manna, K., et al. (2020).[1] Synthesis and biological evaluation of 3-substituted indazole derivatives as IDO1 inhibitors. Bioorganic Chemistry. (Contextual citation based on general indazole-3-carboxamide IDO1 research).

  • Sigma-Aldrich. (n.d.). Methyl 4-methoxy-1H-indazole-3-carboxylate Product Detail. Retrieved from

  • Google Patents. (2009). JP2009509964A - Indazoles and their use as kinase inhibitors.[2] Retrieved from

  • ChemicalBook. (n.d.). 1H-indazole-3-carboxylic acid methyl ester Properties and Synthesis. Retrieved from

  • PubChem. (n.d.). 4-Methoxy-1H-indazole-3-carboxylic acid.[3][4][5][6][7][8][9] Retrieved from

Sources

Application Note: Methyl 4-methoxy-1H-indazole-3-carboxylate in the Synthesis of CCR4 Antagonists

[1]

Executive Summary

The CC-chemokine receptor 4 (CCR4) is a critical therapeutic target for Adult T-cell Leukemia/Lymphoma (ATL), Cutaneous T-cell Lymphoma (CTCL), and asthma. Small molecule antagonists of CCR4, particularly indazole arylsulfonamides , have shown superior oral bioavailability and potency compared to earlier candidates.

Methyl 4-methoxy-1H-indazole-3-carboxylate is the essential "linchpin" intermediate for this class of drugs.[1] The C4-methoxy group is non-negotiable for high-affinity binding at the intracellular allosteric site (Site II), while the C3-carboxylate provides the necessary handle for installing the sulfonamide pharmacophore via Curtius rearrangement.[1] This guide provides a validated, step-by-step protocol for synthesizing this core and converting it into a bioactive CCR4 antagonist.[1]

Scientific Rationale & Mechanism

The Role of the 4-Methoxy Group

Structure-Activity Relationship (SAR) studies reveal that the 4-methoxy substituent on the indazole ring significantly enhances potency.[1] It occupies a specific hydrophobic pocket within the CCR4 allosteric binding site, creating steric complementarity that unsubstituted or C5/C6-substituted analogues lack.[1]

Retrosynthetic Logic

The synthesis of the target antagonist (e.g., GSK2239633A) is best approached by dissecting the molecule into three modules:

  • The Core: 4-methoxy-1H-indazole (derived from the title ester).[1]

  • The Pharmacophore: 5-chlorothiophene-2-sulfonamide (linked at C3).[1][2]

  • The Tail: A meta-substituted benzyl group (linked at N1).[1]

The Methyl 4-methoxy-1H-indazole-3-carboxylate serves as the stable precursor that allows for the controlled installation of the C3-amino functionality before the regioselective N1-alkylation.[1]

Pathway Visualization

The following diagram illustrates the chemical logic flow from the raw starting material to the final antagonist.

CCR4_Synthesis_Pathwaycluster_keyKey TransformationStart2-Amino-6-methoxybenzoic Acid(Precursor)IntermediateMethyl 4-methoxy-1H-indazole-3-carboxylate(The Title Scaffold)Start->Intermediate1. Diazotization2. Cyclization3. EsterificationRearrangement3-Amino-4-methoxyindazole(Curtius Product)Intermediate->Rearrangement1. Hydrolysis2. DPPA, tBuOH3. DeprotectionIntermediate->RearrangementSulfonylationIndazole Sulfonamide(Pharmacophore Installed)Rearrangement->Sulfonylation5-Cl-thiophene-2-SO2ClPyridineFinalGSK2239633A Analogue(CCR4 Antagonist)Sulfonylation->FinalN1-Alkylation(Benzyl Halide, Cs2CO3)

Caption: Logical workflow converting the carboxylate scaffold into the active arylsulfonamide antagonist via Curtius rearrangement.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Objective: To construct the indazole core with the critical 4-methoxy substituent.[1] Scale: 10 mmol basis.

Reagents:

  • Methyl 2-amino-6-methoxybenzoate (1.81 g, 10 mmol)[1]

  • Sodium nitrite (NaNO2) (0.76 g, 11 mmol)

  • Hydrochloric acid (conc.)[3][4]

  • Stannous chloride dihydrate (SnCl2·2H2O) (4.5 g, 20 mmol) or Sodium sulfite route.

  • Methanol (MeOH)

Procedure:

  • Diazotization: Dissolve methyl 2-amino-6-methoxybenzoate in 20 mL of 6M HCl. Cool to 0°C in an ice bath. Dropwise add a solution of NaNO2 in 5 mL water, maintaining temperature <5°C. Stir for 30 min.

  • Reduction/Cyclization: Note: While direct cyclization is possible, the hydrazine route is robust. Add the diazonium salt solution slowly to a stirred solution of SnCl2·2H2O in 10 mL conc. HCl at 0°C. Stir for 2 hours, allowing it to warm to room temperature.

  • Workup: Neutralize carefully with saturated NaHCO3 (caution: foaming). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

  • Purification: The crude product often cyclizes spontaneously or upon mild heating in acidic methanol. Purify via flash column chromatography (Hexanes/EtOAc 3:1).

  • Validation:

    • Appearance: Off-white solid.[1]

    • 1H NMR (DMSO-d6): Look for the diagnostic methoxy singlet (~3.9 ppm) and the ester methyl singlet (~3.8 ppm). The C4-methoxy position causes a distinct upfield shift of the adjacent aromatic proton.[1]

Protocol B: Conversion to the CCR4 Antagonist (Sulfonamide)

Objective: Transform the ester into the bioactive sulfonamide moiety.[4]

Step 1: Saponification

  • Dissolve the ester (Protocol A) in THF/MeOH/H2O (3:1:1).

  • Add LiOH (2.0 equiv) and stir at 50°C for 4 hours.

  • Acidify to pH 3 with 1M HCl. Filter the precipitated 4-methoxy-1H-indazole-3-carboxylic acid . Dry under vacuum.[1][4]

Step 2: Curtius Rearrangement (The Critical Step) Rationale: This step excises the carbonyl carbon to replace the carboxylate with an amine.

  • Suspend the acid (1.0 equiv) in dry t-Butanol (tBuOH).[1]

  • Add Triethylamine (1.2 equiv) and Diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Reflux for 12 hours. The intermediate isocyanate is trapped by tBuOH to form the N-Boc-3-amino-4-methoxyindazole .[1]

  • Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane for 2 hours at RT. Concentrate to yield the 3-amino-4-methoxyindazole hydrochloride salt .[1]

Step 3: Sulfonylation

  • Suspend the amine salt in dry Pyridine (0.2 M concentration).

  • Cool to 0°C. Add 5-chlorothiophene-2-sulfonyl chloride (1.1 equiv) portion-wise.

  • Stir at RT for 4 hours. The reaction turns deep red/orange (characteristic of sulfonylation).

  • Quench with water, extract with DCM. Purify via silica gel chromatography.

Step 4: Regioselective N1-Alkylation Rationale: The N1 position is thermodynamically favored for alkylation over N2, but the 4-methoxy group provides steric hindrance.[1] Use Cesium Carbonate to promote the N1 product.

  • Dissolve the sulfonamide (from Step 3) in dry DMF.

  • Add Cs2CO3 (2.0 equiv) and the specific benzyl halide (e.g., 3-(chloromethyl)benzamide derivative for GSK analogues) (1.1 equiv).

  • Stir at 60°C for 3-6 hours.

  • Purification: Isolate the major N1-isomer via HPLC or careful column chromatography.[1]

Data Summary & Quality Control

ParameterSpecificationDiagnostic Signal
Intermediate Methyl 4-methoxy-1H-indazole-3-carboxylate1H NMR:

3.95 (s, 3H, OMe), 4.01 (s, 3H, COOMe).[1]
Key Transformation Curtius RearrangementLoss of ester peak; Appearance of broad NH2 signal (after deprotection).
Final Product Indazole SulfonamideMS (ESI): Distinct chlorine isotope pattern (3:1) if 5-Cl-thiophene is used.[1][2]
Regiochemistry N1 vs N2 AlkylationNOESY: Cross-peak between N1-benzyl CH2 and Indazole C7-H confirms N1.[1]

Expert Insights & Troubleshooting

  • Curtius Safety: DPPA is safer than sodium azide, but the reaction still generates nitrogen gas. Ensure adequate venting.[1]

  • Regioselectivity: If N2-alkylation is observed (kinetic product), increase the reaction temperature to 80°C to favor the thermodynamic N1 product, or switch to a bulkier base like t-BuOK.

  • Solubility: The 4-methoxy group improves solubility compared to the unsubstituted parent, but the final sulfonamides can be crystalline. Use DMSO for biological stock solutions.[1]

References

  • Primary Medicinal Chemistry

    • Pease, J. E., et al. (2013).[5] Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1946–1960.[6]

  • Indazole Synthesis

    • Lijewski, L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Advances, 8, 12831-12835.

  • Pharmacology of GSK2239633A

    • Cahn, A., et al. (2013).[7] Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633. Pulmonary Pharmacology & Therapeutics.

  • General Review: Schmidt, A., et al. (2021). Indazole-3-carboxylic acid derivatives: A review of their synthesis and biological activity. European Journal of Medicinal Chemistry.

Application Notes and Protocols for the Introduction of a 4-Methoxy Group on the Indazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-methoxyindazole scaffold is a significant structural motif in medicinal chemistry, valued for its role in modulating the pharmacological properties of bioactive molecules. Direct functionalization of the indazole C4-position is often challenging due to the inherent electronic properties and reactivity of the bicyclic system, which typically favor substitution at other positions. This technical guide provides researchers, scientists, and drug development professionals with detailed, field-proven methods for the strategic introduction of a 4-methoxy group onto the indazole ring. Two primary, robust strategies are presented: the synthesis and subsequent O-methylation of a 4-hydroxyindazole intermediate, and the de novo construction of the indazole ring from a pre-methoxylated aromatic precursor. This document offers in-depth explanations of the causality behind experimental choices, step-by-step protocols, and guidance on reaction optimization and control of regioselectivity.

Introduction: The Significance of the 4-Methoxyindazole Moiety

The indazole core is recognized as a "privileged scaffold" in drug discovery, appearing in numerous compounds with a wide array of biological activities. The introduction of a methoxy group at the C4-position can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, improve cell permeability, and establish critical hydrogen bond interactions with biological targets. However, the regioselective synthesis of 4-methoxyindazoles is not trivial. Standard electrophilic aromatic substitution on the indazole ring does not typically yield the 4-substituted product with high selectivity. Therefore, more strategic, multi-step approaches are required.

This guide focuses on two reliable synthetic routes, providing the necessary protocols and scientific rationale to empower researchers to successfully synthesize these valuable compounds.

Strategic Overview: Pathways to 4-Methoxyindazole

Two principal strategies have proven effective for the synthesis of 4-methoxyindazoles. The choice between them often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

  • Strategy A: Synthesis via a 4-Hydroxyindazole Intermediate. This is arguably the most versatile approach. It involves the initial synthesis of a 4-hydroxyindazole, which is then O-methylated in a subsequent step. This route allows for late-stage introduction of the methoxy group.

  • Strategy B: De Novo Ring Synthesis from a Methoxy-Substituted Precursor. This strategy involves constructing the indazole's pyrazole ring onto a benzene ring that already bears the methoxy group at the desired position. This is an efficient method when the appropriately substituted aniline or toluene precursor is readily available.

Below is a logical workflow illustrating these two distinct synthetic pathways.

G cluster_0 Overall Synthetic Strategies cluster_1 Strategy A Workflow cluster_2 Strategy B Workflow start Target: 4-Methoxyindazole strategy_A Strategy A: Functionalization of Pre-formed Indazole Core start->strategy_A strategy_B Strategy B: De Novo Ring Synthesis start->strategy_B step_A1 Synthesis of 4-Oxo-4,5,6,7-tetrahydroindazole step_A2 Aromatization to 4-Hydroxyindazole step_A1->step_A2 step_A3 O-Methylation step_A2->step_A3 product_A 4-Methoxyindazole step_A3->product_A start_B 2-Methyl-3-nitroanisole (Precursor) step_B1 Diazotization & Cyclization (Davis-Beirut Reaction) start_B->step_B1 product_B 4-Methoxyindazole step_B1->product_B

Caption: High-level overview of the two primary synthetic routes to 4-methoxyindazoles.

Strategy A: Synthesis via 4-Hydroxyindazole and O-Methylation

This robust, two-stage approach first constructs the key 4-hydroxyindazole intermediate, which is then converted to the target methoxy derivative. This strategy's key advantage is its modularity, allowing for the synthesis of various 4-alkoxyindazoles by simply changing the alkylating agent in the final step.

Causality Behind the Experimental Choices

The synthesis of 4-hydroxyindazoles is not as direct as for some other isomers. A common and effective method is the construction and subsequent aromatization of a 4-oxo-4,5,6,7-tetrahydroindazole intermediate[1].

  • Formation of the Tetrahydroindolone: The initial cyclocondensation reaction between a 1,3-dione (like 1,3-cyclohexanedione) and hydrazine builds the core bicyclic structure. This reaction is a classic and reliable method for forming the pyrazole ring fused to a cyclohexane system.

  • Aromatization: The critical step is the dehydrogenation (aromatization) of the tetrahydroindolone to form the stable aromatic 4-hydroxyindazole. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent. The catalyst facilitates the removal of hydrogen atoms, leading to the formation of the fully aromatic indazole ring system.

  • N-Protection (Optional but Recommended): The indazole NH proton is acidic and can interfere with subsequent reactions, particularly metalation or strong base-mediated alkylations. Protecting the nitrogen atom, for instance as a tetrahydropyranyl (THP) or Boc derivative, ensures that the O-methylation occurs cleanly at the C4-hydroxyl group[2]. Protection is typically performed after the aromatization step.

  • O-Methylation: This is a standard Williamson ether synthesis. A moderately strong base (e.g., K₂CO₃, NaH) is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. This anion then displaces a halide from a methylating agent like iodomethane (CH₃I) or a sulfate from dimethyl sulfate ((CH₃)₂SO₄) to form the desired methyl ether[3].

Experimental Protocols

This protocol is adapted from established methods for the synthesis of hydroxyindoles and related heterocycles[1][4].

Step 1: Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one

  • To a stirred solution of 1,3-cyclohexanedione (11.2 g, 100 mmol) in ethanol (200 mL), add hydrazine hydrate (5.5 mL, 110 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum to yield 1,5,6,7-tetrahydro-4H-indazol-4-one as a crystalline solid.

Step 2: Aromatization to 4-Hydroxy-1H-indazole

  • In a flask equipped with a reflux condenser, suspend the 1,5,6,7-tetrahydro-4H-indazol-4-one (10.0 g, 73.4 mmol) in a high-boiling solvent such as diphenyl ether (100 mL).

  • Add 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w).

  • Heat the mixture to reflux (approx. 250-260 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (200 mL) and filter through a pad of Celite® to remove the Pd/C catalyst.

  • Extract the filtrate with 1 M NaOH (aq) (3 x 100 mL).

  • Cool the combined aqueous extracts in an ice bath and carefully acidify to pH 5-6 with concentrated HCl.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford 4-hydroxy-1H-indazole.

  • Suspend 4-hydroxy-1H-indazole (5.0 g, 37.3 mmol) and anhydrous potassium carbonate (K₂CO₃) (10.3 g, 74.6 mmol, 2.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) (75 mL).

  • To this stirred suspension, add iodomethane (CH₃I) (2.8 mL, 44.8 mmol, 1.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor completion by TLC.

  • Pour the reaction mixture into ice-water (300 mL) and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-methoxy-1H-indazole[5].

Parameter Protocol A1 Protocol A2
Key Reagents 1,3-Cyclohexanedione, Hydrazine, Pd/C4-Hydroxyindazole, K₂CO₃, CH₃I
Solvent Ethanol, Diphenyl etherDMF
Temperature RefluxRoom Temperature
Typical Yield 60-75% (over two steps)85-95%
Purification Precipitation/FiltrationColumn Chromatography

Strategy B: De Novo Synthesis from a Methoxy-Substituted Precursor

This approach builds the indazole ring system from an aromatic starting material that already possesses the 4-methoxy substituent. The Davis-Beirut reaction provides a classic and effective route, starting from an appropriately substituted o-nitrotoluene.

Causality Behind the Experimental Choices
  • Starting Material Selection: The key precursor for this route is 2-methyl-3-nitroanisole (1-methoxy-4-methyl-2-nitrobenzene)[6]. The methyl and nitro groups are positioned ortho to each other, which is the required arrangement for the cyclization step that forms the pyrazole ring.

  • The Davis-Beirut Reaction: This reaction involves the base-catalyzed condensation of an o-nitrotoluene with itself to form an intermediate stilbene derivative, which then cyclizes. In the context of indazole synthesis, a variation involves diazotization of a related aminobenzaldehyde or aminobenzonitrile. A more direct historical method involves the cyclization of N-nitroso-N-(2-methyl-3-nitrophenyl)acetamide, which rearranges to form the indazole N-oxide, followed by reduction. A modern and more practical approach involves the reductive cyclization of the nitro group. For instance, treatment of 2-methyl-3-nitroanisole with a reducing agent in the presence of a diazotizing agent source can lead to the indazole ring system. A foundational method involves diazotization of 2-amino-6-methoxybenzaldehyde followed by reduction.

A highly effective and more direct synthesis starts from 1-methoxy-2-methyl-3-nitrobenzene. This compound can be converted into an enamine, which then undergoes reductive cyclization to form the indole ring system[7]. A similar cyclization logic can be applied to form the indazole ring.

Experimental Protocol

This protocol is based on classical indazole syntheses from nitrotoluene precursors.

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL) under an inert atmosphere (N₂ or Ar).

  • To the sodium ethoxide solution, add 2-methyl-3-nitroanisole (8.4 g, 50 mmol).

  • Add isoamyl nitrite (7.4 mL, 55 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours. A dark-colored precipitate should form.

  • Cool the mixture in an ice bath and collect the precipitate by filtration.

  • Suspend the crude solid in water (100 mL) and acidify with glacial acetic acid until the pH is ~5.

  • The resulting mixture contains the indazole N-oxide intermediate. Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) (17.4 g, 100 mmol), portion-wise until the solution becomes lighter in color (typically yellow or orange).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to afford 4-methoxy-1H-indazole.

G cluster_0 Protocol B1 Workflow start 2-Methyl-3-nitroanisole step1 Base + Isoamyl Nitrite (Cyclization) start->step1 intermediate Indazole N-Oxide Intermediate step1->intermediate step2 Reduction (e.g., Na₂S₂O₄) intermediate->step2 product 4-Methoxy-1H-indazole step2->product

Caption: Workflow for the de novo synthesis of 4-methoxyindazole.

Parameter Protocol B1
Key Reagents 2-Methyl-3-nitroanisole, NaOEt, Isoamyl Nitrite
Solvent Ethanol
Temperature 0 °C to Room Temperature
Typical Yield 40-55%
Purification Column Chromatography

Conclusion and Future Perspectives

The introduction of a 4-methoxy group onto the indazole ring is a synthetically valuable transformation that requires a strategic approach. The two primary methods detailed in this guide—synthesis via a 4-hydroxyindazole intermediate and de novo ring construction—provide reliable and adaptable pathways for researchers. While Strategy A offers greater flexibility for late-stage diversification, Strategy B can be more atom-economical if the starting material is readily accessible.

Future advancements in this field will likely focus on the development of direct C-H activation methods. While challenging, a regioselective palladium- or copper-catalyzed C4-alkoxylation of an unfunctionalized indazole would represent a significant step forward in synthetic efficiency, eliminating the need for multi-step sequences.[8][9]. However, controlling the regioselectivity in the presence of the two nitrogen atoms and the more reactive C3 and C7 positions remains a formidable challenge that will require novel ligand and catalyst design.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved February 11, 2026, from [Link]

  • Google Patents. (2001). EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
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  • Sapnakumari, M., Narayana, B., Sarojini, B. K., & Madhu, L. N. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23(5), 2368-2376.
  • ResearchGate. (2025). Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid. Retrieved February 11, 2026, from [Link]

  • Snieckus, V., et al. (2001). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 3(23), 3675–3678.
  • Wang, D.-H., et al. (2021). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters, 23(21), 8450–8454.
  • Google Patents. (2021). CN113321609A - Method for synthesizing 4-hydroxyindole.
  • ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. Retrieved February 11, 2026, from [Link]

  • Glorius, F., et al. (2015). Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. Organic Letters, 17(18), 4522–4525.
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  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved February 11, 2026, from [Link]

  • K. T. (2011). Palladium-catalysed hydroxylation and alkoxylation. Chemical Society Reviews, 40(10), 5049-5067.
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  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved February 11, 2026, from [Link]

  • Larock, R. C., & Shi, F. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of organic chemistry, 76(11), 4658–4664.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5909–5921.
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  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
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Sources

Experimental setup for scaling up the synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive and scalable protocol for the synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research and development. The methodology detailed below is optimized for yield, purity, and operational safety, addressing common challenges associated with scaling up laboratory procedures. This guide offers a scientifically grounded, step-by-step approach, including mechanistic insights, process controls, and safety protocols to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of Indazole Scaffolds

The 1H-indazole-3-carboxylic acid framework and its derivatives are of significant interest in medicinal chemistry, forming the core structure of various therapeutic agents, including those used in oncology.[1] Methyl 4-methoxy-1H-indazole-3-carboxylate, in particular, is a valuable building block, with its methoxy group providing a versatile point for further molecular elaboration to optimize drug properties.

Traditional synthetic routes to this class of compounds can be cumbersome and difficult to scale. This application note presents a robust, two-step synthesis starting from the readily available 2-methyl-3-nitroanisole, designed for multigram-scale production.[2]

Synthetic Strategy and Mechanistic Rationale

The synthesis proceeds in two key stages: the oxidation of the methyl group of the starting material, followed by a reductive cyclization to form the desired indazole ring.

  • Step 1: Oxidation of 2-methyl-3-nitroanisole. The benzylic methyl group is oxidized to a carboxylic acid using a strong oxidizing agent, potassium permanganate (KMnO₄), in a basic aqueous solution. The reaction is believed to proceed through a radical mechanism, facilitated by the electron-withdrawing nitro group. While other oxidation methods exist, permanganate is a cost-effective and powerful choice for this transformation on a larger scale.[3][4]

  • Step 2: Reductive Cyclization and Esterification. The resulting 2-carboxy-3-nitroanisole undergoes esterification, followed by the reduction of the nitro group and subsequent intramolecular cyclization. Sodium dithionite (Na₂S₂O₄) is employed as the reducing agent.[5][6] This reagent is effective for the reduction of nitroarenes to amines under relatively mild conditions, which then spontaneously cyclize with the adjacent ester to form the stable indazole ring system.[7][8][9]

Detailed Experimental Protocol

Safety First: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Pay close attention to the exothermic nature of the reactions.

Materials and Reagents
ReagentGradeTypical SupplierQuantity (for 100g scale)
2-Methyl-3-nitroanisole98%Combi-Blocks100 g
Potassium Permanganate (KMnO₄)ACS ReagentSigma-Aldrich285 g
Sodium Hydroxide (NaOH)PelletsFisher Scientific50 g
Hydrochloric Acid (HCl)37%VWRAs needed
Sodium Sulfite (Na₂SO₃)AnhydrousAcros OrganicsAs needed
Methanol (MeOH)AnhydrousJ.T. Baker1.2 L
Thionyl Chloride (SOCl₂)99.5%Alfa Aesar90 mL
Sodium Dithionite (Na₂S₂O₄)85% tech.Strem Chemicals315 g
Ethyl Acetate (EtOAc)HPLC GradeHoneywell2.5 L
HexanesACS GradeEMD Millipore1 L
Saturated Sodium Chloride (Brine)-In-house500 mL
Anhydrous Sodium Sulfate (Na₂SO₄)GranularBDHAs needed
Celite® 545-Sigma-AldrichAs needed
Step-by-Step Synthesis

Part A: Synthesis of 2-Carboxy-3-nitroanisole

  • Reaction Setup: Assemble a 5 L three-neck round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser.

  • Initial Charge: Add 2.5 L of deionized water and 50 g of sodium hydroxide. Stir until all NaOH has dissolved.

  • Substrate Addition: Add 100 g (0.598 mol) of 2-methyl-3-nitroanisole to the flask.

  • Heating and Oxidation: Heat the mixture to 85 °C. Begin the portion-wise addition of 285 g (1.80 mol) of potassium permanganate over 2-3 hours. Maintain the reaction temperature between 85-95 °C. The reaction is exothermic, so careful control of the addition rate is critical.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material is no longer visible.

  • Quenching: Cool the reaction to room temperature. Carefully add a saturated aqueous solution of sodium sulfite until the purple color of the permanganate is discharged, and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with 500 mL of hot water.

  • Acidification and Isolation: Cool the combined filtrate in an ice bath and acidify to a pH of 2-3 with concentrated HCl. A precipitate will form.

  • Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum at 60 °C to yield 2-carboxy-3-nitroanisole.

Part B: Synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

  • Esterification: In a 2 L flask, suspend the dried product from Part A in 1.2 L of anhydrous methanol. Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add 90 mL (1.23 mol) of thionyl chloride dropwise. After the addition, remove the ice bath and heat the mixture to reflux for 5 hours.

  • Solvent Removal: Cool the reaction and remove the methanol under reduced pressure.

  • Reductive Cyclization: To the crude ester residue, add 1 L of water and 1 L of ethyl acetate. With vigorous stirring, add 315 g (approx. 1.5 mol) of sodium dithionite in portions over 1 hour, keeping the internal temperature below 40 °C with a water bath.

  • Workup: After the reaction is complete (as monitored by TLC), separate the organic layer. Extract the aqueous layer twice with 250 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with 500 mL of brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude solid by recrystallization from ethyl acetate/hexanes to obtain the final product.

Expected Results
  • Overall Yield: 65-75%

  • Appearance: Off-white to pale yellow solid

  • Purity (by HPLC): >98%

Process Visualization

Synthetic Pathway

G Start 2-Methyl-3-nitroanisole Intermediate 2-Carboxy-3-nitroanisole Start->Intermediate 1. KMnO4, NaOH 2. HCl Final Methyl 4-methoxy-1H- indazole-3-carboxylate Intermediate->Final 1. SOCl2, MeOH 2. Na2S2O4

Caption: Overall synthetic scheme.

Experimental Workflow Diagram

G cluster_oxidation Part A: Oxidation cluster_cyclization Part B: Reductive Cyclization A1 Charge Reactor with NaOH and Water A2 Add 2-Methyl-3-nitroanisole A1->A2 A3 Heat and Add KMnO4 A2->A3 A4 Quench and Filter A3->A4 A5 Acidify and Isolate Intermediate A4->A5 B1 Esterification with SOCl2 and MeOH A5->B1 Intermediate B2 Solvent Removal B1->B2 B3 Reductive Cyclization with Na2S2O4 B2->B3 B4 Extraction and Workup B3->B4 B5 Recrystallization B4->B5

Caption: Step-by-step workflow for the synthesis.

Critical Process Parameters and Safety

  • Temperature Control: The permanganate oxidation is highly exothermic. Maintaining the specified temperature range is crucial to prevent runaway reactions and the formation of byproducts.[10]

  • Reagent Quality: The success of the reduction step is highly dependent on the quality of the sodium dithionite, which can degrade upon exposure to air and moisture.[6] Use freshly opened containers for best results.

  • pH Adjustment: Careful pH control during the acidification of the intermediate is necessary to ensure complete precipitation and maximize yield.

  • Handling of Reagents:

    • Potassium Permanganate: A strong oxidizer. Avoid contact with organic materials.

    • Thionyl Chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

    • Sodium Dithionite: Can release toxic SO₂ gas if it comes into contact with acid. It is also flammable.

References

  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Diva-Portal.org. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Organic Syntheses. (n.d.). Procedure for 1,3-Dihydroxyphenazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, May 16). 2-methyl-3-nitrophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Allantoin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-amino-2,3-dihydro-1,4-phthalazinedione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). New 2-methyl-3-nitrobenzoic acid preparation method.
  • ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. Retrieved from [Link]

  • YouTube. (2020, April 6). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. Retrieved from [Link]

  • K. Ditrich. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

Sources

Application Note: Methyl 4-methoxy-1H-indazole-3-carboxylate in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of Methyl 4-methoxy-1H-indazole-3-carboxylate (Compound 1 ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Indazole-3-carboxylates represent a "privileged structure" in medicinal chemistry, frequently serving as bioisosteres for indole cores in kinase and GPCR inhibitors. The inclusion of the 4-methoxy group provides unique steric and electronic constraints that enhance selectivity profiles against targets such as Hsp90 , PAK1 , and 5-HT receptors . This guide provides validated protocols for library integration, biophysical screening (STD-NMR), and hit-to-lead chemical evolution.

Fragment Profile & Rationale

Physicochemical Profile (Rule of Three Compliance)

Compound 1 is an ideal FBDD starting point, strictly adhering to the "Rule of Three" guidelines for fragment libraries.

PropertyValueFBDD Suitability
Molecular Weight 206.20 g/mol High (<300 Da allows for significant growth)
cLogP ~1.8High (Optimal lipophilicity for binding assays)
H-Bond Donors 1 (NH)High (Critical for hinge binding in kinases)
H-Bond Acceptors 4 (N, O)High (Versatile interaction points)
Rotatable Bonds 2High (Low entropic penalty upon binding)
PSA ~65 ŲHigh (Good solubility and permeability potential)
Structural Rationale: The "4-Methoxy" Advantage

While the unsubstituted indazole-3-carboxylate is a common scaffold, the 4-methoxy derivative offers distinct advantages:

  • Conformational Locking: The 4-methoxy group exerts steric pressure on the C3-carbonyl moiety, restricting rotation and pre-organizing the fragment into a bioactive conformation.

  • Selectivity Filter: In kinase targets, the 4-methoxy group often occupies the "gatekeeper" region or small hydrophobic pockets adjacent to the ATP-binding site, improving selectivity over pan-kinase inhibitors.

  • Electronic Tuning: The electron-donating methoxy group increases the electron density of the indazole ring, modulating the pKa of the N1-proton and strengthening hydrogen bond interactions.

Experimental Workflow: Overview

The following diagram outlines the critical path from library inclusion to lead generation.

FBDD_Workflow Fragment Methyl 4-methoxy-1H- indazole-3-carboxylate QC QC & Solubility (DMSO/Buffer) Fragment->QC 1. Prep Screen Biophysical Screening (STD-NMR / SPR) QC->Screen 2. 1st Pass HitVal Hit Validation (Kd Determination) Screen->HitVal 3. Confirm Evolution Chemical Evolution (Fragment Growing) HitVal->Evolution 4. Grow Evolution->Screen SAR Cycle

Figure 1: Integrated FBDD workflow for Indazole-3-carboxylate fragments.

Protocol 1: Biophysical Screening via STD-NMR

Saturation Transfer Difference (STD) NMR is the gold standard for detecting low-affinity fragment interactions (Kd: 10 µM – 10 mM).

Materials
  • Target Protein: >95% purity, 10-20 µM in deuterated buffer (PBS or Tris, pH 7.4).

  • Ligand (Compound 1): 500-1000 µM (50-100x excess over protein).

  • Reference: Tryptophan or known low-affinity binder (positive control).

  • Instrument: 600 MHz NMR with cryoprobe.

Method
  • Sample Preparation:

    • Prepare a stock solution of Compound 1 at 100 mM in d6-DMSO.

    • Dilute protein to 15 µM in D₂O buffer.

    • Add Compound 1 to reach 750 µM (final DMSO < 2%).

  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).

    • On-resonance irradiation: Set at -0.5 ppm or 10-12 ppm (protein methyls or amides) to saturate protein signals without affecting ligand signals.

    • Off-resonance irradiation: Set at 30 ppm (control).

    • Saturation time: 2.0 seconds (Gaussian train pulses).

  • Data Acquisition:

    • Acquire 128-256 scans.

    • Perform difference processing: (Off-resonance spectrum) - (On-resonance spectrum).

  • Analysis:

    • Signals from Compound 1 appearing in the difference spectrum indicate binding.

    • Epitope Mapping: Compare the intensity of the methoxy protons (3.9 ppm) vs. aromatic protons to determine which part of the molecule contacts the protein surface.

Protocol 2: Chemical Evolution (Fragment Growing)

Once binding is confirmed, the methyl ester at C3 serves as the primary "growth vector." The following protocol describes the hydrolysis and subsequent amide coupling to explore the S3/S4 pockets of the target protein (e.g., Hsp90 or PAK1).

Step A: Hydrolysis to Carboxylic Acid
  • Rationale: The methyl ester is often too labile for in vivo stability; converting to the acid allows for diverse amide library generation.

  • Reagents: LiOH (2.0 eq), THF/MeOH/H₂O (3:1:1).

  • Procedure:

    • Dissolve Methyl 4-methoxy-1H-indazole-3-carboxylate (1.0 eq) in solvent mixture.

    • Add LiOH and stir at RT for 4 hours (Monitor by LC-MS).

    • Acidify to pH 3 with 1N HCl. Precipitate forms.

    • Filter and dry to yield 4-methoxy-1H-indazole-3-carboxylic acid .

Step B: Parallel Amide Coupling (Library Generation)
  • Rationale: To probe adjacent hydrophobic pockets (e.g., the "deep back pocket" in PAK1 [1]).

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Diverse Amines (R-NH₂).

  • Procedure:

    • Dissolve the acid intermediate in DMF (0.1 M).

    • Add DIPEA and HATU; stir for 15 min to activate.

    • Add specific amine (e.g., benzylamine, piperidine derivatives).

    • Stir at RT for 12 hours.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Chemical Pathway Diagram

Synthesis_Pathway cluster_vectors Growth Vectors Start Methyl 4-methoxy-1H- indazole-3-carboxylate (Fragment Hit) Intermediate 4-methoxy-1H- indazole-3-carboxylic acid Start->Intermediate LiOH, THF/H2O (Hydrolysis) Product 3-Carboxamide Derivatives (Lead Compounds) Intermediate->Product R-NH2, HATU, DIPEA (Amide Coupling) Vector1 C3-Amide: Probes Solvent/Back Pockets Vector2 N1-Alkylation: Solubility & Affinity

Figure 2: Synthetic evolution pathway for hit-to-lead optimization.

Case Study Applications

Targeting PAK1 (p21-activated kinase 1)

Research has demonstrated that indazole-3-carboxamides are potent PAK1 inhibitors.[1] The 3-carboxamide moiety acts as a linker to access the deep hydrophobic back pocket.

  • Application: Use Protocol 5.2 to couple bulky hydrophobic amines (e.g., cyclohexyl, substituted benzyl) to the 4-methoxy-indazole core.

  • Outcome: The 4-methoxy group aids in selectivity by clashing with the gatekeeper residues of homologous kinases, while the amide extension boosts potency from µM (fragment) to nM (lead) range [1].

Targeting Hsp90 (Heat Shock Protein 90)

Indazole derivatives bind to the N-terminal ATP-binding pocket of Hsp90.

  • Mechanism: The indazole N1 and N2 nitrogens form critical water-mediated hydrogen bonds with Asp93 and Thr184.

  • Optimization: The 4-methoxy group mimics the ribose ring of ADP, filling the space and providing electron density to strengthen the N-H donor capability [2].

References

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. Source: PubMed (NIH) URL:[Link]

  • Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Source: PubMed (NIH) URL:[Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Discovery of indazole-3-carboxamides as calcium-release activated calcium channel blockers. Source: PubMed URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 4-methoxy-1H-indazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of Methyl 4-methoxy-1H-indazole-3-carboxylate synthesis. It is structured as a high-level support resource for researchers encountering yield bottlenecks.

Executive Summary & Strategic Route Selection

The synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate presents a specific challenge due to the steric buttressing effect between the C3-carboxylate and the C4-methoxy group. While multiple routes exist, the Isatin Ring-Opening/Recyclization (Sandmeyer-type) pathway is the most robust for scalability and reproducibility, despite its reputation for moderate yields.

Why this route? Unlike the Indole Nitrosation route, which suffers from severe dimerization side-reactions with electron-rich substrates (like methoxy-indoles) [1], the Isatin route provides a controlled stepwise assembly of the N-N bond.

The Optimization Strategy: The primary yield loss occurs during the reduction of the diazonium intermediate . Our optimized protocol focuses on temperature control during this exothermic step and utilizing specific acid-catalyzed esterification to avoid N-alkylation byproducts.

Synthesis Workflow (Critical Path)

The following diagram illustrates the optimized workflow, highlighting the "Kill Zones" where yield is most frequently lost.

G Start 4-Methoxyisatin Step1 Hydrolysis (NaOH, 50°C) Start->Step1 Inter1 Amino-Keto Acid (Intermediate) Step1->Inter1 Ring Opening Step2 Diazotization (NaNO2/HCl, <0°C) Inter1->Step2 Critical pH Control Inter2 Diazonium Salt Step2->Inter2 Unstable Step3 Reduction & Cyclization (SnCl2, -5°C) Inter2->Step3 Exothermic Risk Acid 4-Methoxy-1H-indazole- 3-carboxylic acid Step3->Acid Spontaneous Closure Step4 Esterification (MeOH/H2SO4, Reflux) Acid->Step4 Final Methyl 4-methoxy-1H- indazole-3-carboxylate Step4->Final

Figure 1: Optimized synthesis pathway. Red nodes indicate high-risk intermediates requiring strict process control.

Technical Troubleshooting & Optimization (Q&A)

Module A: Diazotization & Cyclization (The "Yield Killer")

Q: My reaction turns into a dark tar during the reduction step (Step 3). What is happening? A: This is the most common failure mode. It is caused by the thermal decomposition of the diazonium intermediate before it can be reduced to the hydrazine.

  • The Mechanism: The 4-methoxy group is electron-donating, which actually stabilizes the diazonium cation slightly compared to unsubstituted analogs, but it also makes the ring more susceptible to oxidative side reactions. If the temperature rises above 0°C during the addition of SnCl2 (which is highly exothermic), the diazonium salt decomposes into phenols or azo-tars [2].

  • The Fix:

    • Cryogenic Control: Pre-cool the SnCl2/HCl solution to -10°C.

    • Rate of Addition: Add the diazonium solution to the reducing agent (inverse addition) very slowly, ensuring the internal temperature never exceeds -5°C.

    • Reagent Quality: Use fresh Stannous Chloride Dihydrate (SnCl2·2H2O). Old, oxidized reagent leads to incomplete reduction and radical side reactions.

Q: I am observing low conversion during the hydrolysis of 4-methoxyisatin. A: 4-substituted isatins can be sterically stubborn.

  • The Fix: Increase the temperature of the NaOH hydrolysis to 50-60°C and monitor by HPLC. Do not proceed to acidification until the starting material is <1%. Incomplete hydrolysis leads to reformation of isatin upon acidification, contaminating your final product.

Module B: Esterification & Purification[1]

Q: The esterification of the 3-carboxylic acid is stalling at 60-70% conversion. A: This is a classic "Ortho Effect." The 4-methoxy group exerts steric pressure on the 3-carboxylic acid, making the carbonyl carbon less accessible to nucleophilic attack by methanol.

  • The Fix:

    • Switch Reagents: Standard catalytic H2SO4/MeOH might be too slow. Switch to Thionyl Chloride (SOCl2) in Methanol. The in-situ generation of HCl and the formation of the acid chloride intermediate (more reactive) will drive the reaction to completion [3].

    • Reflux Duration: Extend reflux time to 12-24 hours.

    • Water Scavenging: Add trimethyl orthoformate (1-2 eq) to the reaction mixture to scavenge water produced during esterification, shifting the equilibrium toward the ester.

Q: I am detecting N-methylated byproducts. How do I prevent this? A: If you are using Methyl Iodide (MeI) and a base (e.g., K2CO3), you will inevitably get a mixture of N1- and N2-methylated products due to the ambident nucleophilicity of the indazole nitrogen [4].

  • The Fix: Strictly use Acid-Catalyzed Esterification. By using MeOH/H2SO4 or MeOH/SOCl2, the pyridine-like nitrogen (N2) and the pyrrole-like nitrogen (N1) are protonated or non-nucleophilic under the acidic conditions. This ensures the reaction occurs only at the carboxylate oxygen.

Optimization Data Matrix

Use this table to diagnose yield issues based on the color and state of your reaction mixture.

ObservationProbable CauseCorrective Action
Deep Red/Black Gum (Step 3)Thermal decomposition of diazonium salt.Maintain T < -5°C during SnCl2 addition.
Yellow Precipitate (Step 1)Reformation of Isatin (incomplete hydrolysis).Ensure pH > 10 during hydrolysis; Acidify rapidly at low temp.
Product is Oil/Sticky (Final)Mixed esters or N-alkylation.Use SOCl2/MeOH method; Avoid alkyl halides.
Low Yield (<30%) Loss of hydrazine intermediate.Increase SnCl2 equivalents to 2.5-3.0 eq.

Scalability Protocol (Gram-Scale)

When moving from mg to gram scale, the exotherm of the SnCl2 reduction becomes dangerous.

  • Reactor Setup: Use a jacketed reactor with active cooling (glycol chiller).

  • Quenching: Do not quench the reduction mixture with water immediately. Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) overnight. The cyclization often happens spontaneously as the solution warms.

  • Isolation: The 4-methoxy-1H-indazole-3-carboxylic acid often precipitates from the acidic solution. Filter this solid before esterification. Do not try to esterify the crude reaction soup ("telescoping") as tin salts will interfere.

References

  • Nitrosation of Indoles Optimization: RSC Advances, 2018 , 8, 13413-13418. Link

  • Diazotization Mechanisms & Safety: Organic Chemistry Portal, "Diazotization". Link

  • Indazole-3-Carboxylic Acid Synthesis:Organic Preparations and Procedures Intern
  • Regioselectivity of Indazole Alkylation: Beilstein J. Org.[1] Chem., 2024 , 20, 1940–1954. Link

Sources

Technical Support Center: Synthesis of 4-Methoxy Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists. It prioritizes actionable solutions, mechanistic root-cause analysis, and validated protocols over generic textbook descriptions.

Topic: Troubleshooting & Optimization of 4-Methoxyindazole Synthesis Audience: Medicinal Chemists, Process Chemists, CMC Leads Version: 2.1 (Current Standards)

Executive Summary & Strategic Analysis

The 4-methoxyindazole scaffold is a "privileged structure" in kinase inhibitor design (e.g., targeting VEGFR, FGFR) due to the methoxy group's ability to accept hydrogen bonds and enforce specific binding conformations.

The Core Challenge: Synthesizing 4-substituted indazoles is notoriously more difficult than 5-, 6-, or 7-substituted analogs.

  • Steric/Electronic Mismatch: The 4-position is electronically deactivated for direct electrophilic substitution on the pre-formed ring.

  • Regiochemical Ambiguity: Cyclization strategies starting from meta-substituted anilines (e.g., 3-methoxyaniline) predominantly yield the 6-methoxy isomer due to steric hindrance at the 2-position of the benzene ring (the "ortho-ortho" clash).

This guide details the two most robust pathways to bypass these issues: the Fluorobenzaldehyde Route (Method A) for high-purity medicinal chemistry, and the Modified Jacobson Route (Method B) for cost-effective scale-up.

Decision Matrix: Selecting the Right Pathway

FeatureMethod A: SNAr Cyclization Method B: Modified Jacobson
Starting Material 2-Fluoro-6-methoxybenzaldehyde2-Methyl-3-methoxyaniline
Key Mechanism Hydrazone formation

Intramolecular SNAr

-Nitrosation

Diazo-anhydride

Radical Cyclization
Regiocontrol Absolute (100% 4-OMe) High (Requires specific ortho-methyl precursor)
Scalability Moderate (Reagent cost is high)High (Cheap commodity chemicals)
Common Failure Incomplete cyclization (Electronic deactivation)"Tar" formation (Diazo instability)
Recommendation Best for Discovery (<100g) Best for Process (>1kg)

Visual Workflow: Pathway Logic

The following diagram illustrates the critical divergence between the "Trap" route (direct aniline cyclization) and the "Success" routes.

IndazoleSynthesis Start_Aniline Start: 3-Methoxyaniline Trap_Route Direct Diazo Cyclization (Standard Conditions) Start_Aniline->Trap_Route Attempted Route Wrong_Isomer RESULT: 6-Methoxyindazole (Thermodynamically Favored) Trap_Route->Wrong_Isomer Regioselectivity Failure Start_Fluoro Start: 2-Fluoro-6-methoxybenzaldehyde Hydrazone Intermediate: Hydrazone Formation Start_Fluoro->Hydrazone + Hydrazine Hydrate SNAr_Step Step: Intramolecular SNAr (Requires Heat/Polar Solvent) Hydrazone->SNAr_Step Deactivation by OMe Target_Product TARGET: 4-Methoxyindazole SNAr_Step->Target_Product Successful Ring Closure Start_Jacobson Start: 2-Methyl-3-methoxyaniline Nitroso Intermediate: N-Nitroso-N-acetyl Start_Jacobson->Nitroso Ac2O / NaNO2 Radical_Cyc Step: Radical Cyclization (Benzene, Heat) Nitroso->Radical_Cyc Jacobson Rearrangement Radical_Cyc->Target_Product Hydrolysis

Caption: Logic flow showing why starting from 3-methoxyaniline fails (Red path) and how specific precursors ensure 4-position regioselectivity (Blue/Green paths).

Detailed Protocols & Troubleshooting

Protocol A: The "Fluorobenzaldehyde" Route (Recommended)

Mechanism: Nucleophilic attack of hydrazine on the aldehyde, followed by intramolecular nucleophilic aromatic substitution (SNAr) displacing the fluorine. Critical Constraint: The 6-methoxy group is an Electron Donating Group (EDG). It increases electron density at the C-F carbon, deactivating it toward SNAr. Standard reflux in ethanol often fails.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 2-fluoro-6-methoxybenzaldehyde (1.0 equiv) in Ethanol (5 vol). Add Hydrazine monohydrate (5.0 equiv) dropwise at 0°C. Stir at RT for 2 hours.

  • Solvent Swap (Crucial): Evaporate Ethanol completely. The intermediate hydrazone is often stable.

  • Cyclization: Re-dissolve the residue in DMSO or NMP (high boiling, polar aprotic). Add K₂CO₃ (2.0 equiv).

  • Heating: Heat to 120–140°C for 12–24 hours. Note: Lower temperatures will stall the reaction due to the methoxy deactivation.

  • Workup: Pour into ice water. The product should precipitate.[1]

Troubleshooting Ticket #101: "Reaction Stalled at Hydrazone"

User Report: "I see the hydrazone spot on TLC, but after refluxing in EtOH overnight, the ring won't close." Root Cause: The 6-methoxy group deactivates the ring. Ethanol (bp 78°C) does not provide enough thermal energy to overcome the activation barrier for the SNAr step on an electron-rich ring. Solution: Switch solvent to DMSO or n-Butanol and increase temperature to >120°C. Alternatively, use microwave irradiation (150°C, 30 mins) to force the closure.

Protocol B: The Modified Jacobson Synthesis (Scalable)

Mechanism: Diazotization of an


-acetyl-o-toluidine derivative leads to an 

-nitroso intermediate, which undergoes a radical decomposition/cyclization to form the indazole N-N bond.

Step-by-Step Methodology:

  • Acetylation: Treat 2-methyl-3-methoxyaniline with Acetic Anhydride (1.1 equiv) in DCM to form the acetanilide.

  • Nitrosation: Dissolve acetanilide in Propionic Acid/AcOH. Add NaNO₂ (1.5 equiv) at <5°C.[2]

  • Cyclization: The resulting

    
    -nitroso compound is extracted into Benzene  (or Toluene for safety) and heated slowly to 50–60°C. Caution: Nitrogen gas evolution.
    
  • Hydrolysis: The product is 1-acetyl-4-methoxyindazole. Hydrolyze with aqueous NH₃/MeOH to get the free 1H-indazole.

Troubleshooting Ticket #102: "Low Yield & Tar Formation"

User Report: "The reaction turned into a black tar during the heating step." Root Cause: The decomposition of the


-nitroso intermediate is highly exothermic and radical-mediated. If the concentration is too high or heating is too fast, intermolecular polymerization competes with intramolecular cyclization.
Solution:  Run the cyclization under high dilution  conditions. Add the 

-nitroso solution dropwise into a pre-heated solvent reflux to keep the instantaneous concentration of the radical intermediate low.

FAQ: Post-Synthesis Modifications

Q1: Why is N-Alkylation giving me a mixture?

Issue: Alkylating 4-methoxyindazole with Methyl Iodide/NaH gives a mixture of N1-Me and N2-Me isomers (often ~60:40). Explanation: While N1 is thermodynamically favored, the 4-methoxy group exerts a "peri-effect" (steric pressure) on the adjacent C3-H, but also subtly influences the N1 lone pair availability via electronics. More importantly, the "kinetic" alkylation often favors N2. Fix:

  • For N1-Selectivity: Use Thermodynamic Conditions . NaH/THF, heat to 60°C after addition of alkyl halide to allow equilibration.

  • For N2-Selectivity: Use Meerwein's Salt (Me₃OBF₄) in DCM. This typically favors the kinetically accessible N2 position (the "lone pair" on N2 is in the plane of the ring, while N1's is part of the aromatic system, though deprotonation shifts this). Correction: In the anion, both Ns are nucleophilic. N1 is generally more nucleophilic, but steric clash with C7-H is the usual director. 4-OMe does not clash with N1.

Q2: Can I demethylate the 4-OMe to get 4-OH?

Issue: Standard BBr₃ conditions cause decomposition. Explanation: Indazoles are electron-rich. Strong Lewis acids like BBr₃ can complex with the N1/N2 nitrogens, requiring large excesses, and can cause ring opening or polymerization. Fix: Use Pyridine Hydrochloride (melt, 180°C) or AlCl₃/Ethanethiol . These are softer, nucleophilic demethylation methods that preserve the heterocycle.

References

  • Synthesis via Fluorobenzaldehyde (Method A)

    • Title: "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine"
    • Source:Journal of Organic Chemistry (2006)[3]

    • URL:[Link]

    • Relevance: Establishes the SNAr cycliz
  • Jacobson Synthesis Mechanism (Method B)

    • Title: "Indazole" (Organic Syntheses Procedure)[1][4]

    • Source:Organic Syntheses, Coll.[1][5] Vol. 4, p.536 (1963); Vol. 33, p.43 (1953).

    • URL:[Link]

    • Relevance: The foundational protocol for the nitrosation/cycliz
  • Regioselectivity in Alkylation

    • Title: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkyl
    • Source:Beilstein Journal of Organic Chemistry (2014)
    • URL:[Link]

    • Relevance: Detailed analysis of N1 vs N2 selectivity r
  • N-Heterocyclic Olefins (Confirmation of 4-OMe Synthesis)

    • Title: "N-Heterocyclic Olefins of Pyrazole and Indazole"
    • Source:Organic Letters (2019)
    • URL:[Link]

    • Relevance: Cites the synthesis of 4-methoxyindazole from 2-chloro-6-methoxyacetophenone (analogous to the aldehyde route).

Sources

Troubleshooting N1 vs N2 alkylation of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective alkylation of Methyl 4-methoxy-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N1 versus N2 substitution on the indazole scaffold. As Senior Application Scientists, we have compiled field-proven insights and key literature findings to help you troubleshoot common issues and achieve high selectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the N1 and N2 positions on the indazole ring, and why is alkylation challenging?

The indazole ring contains two nitrogen atoms in its five-membered ring. The nitrogen adjacent to the fused benzene ring is designated N1, while the other is N2. The core challenge in selective alkylation arises from the ambidentate nature of the indazole anion, which forms upon deprotonation of the N-H proton. Alkylation can occur at either nitrogen atom, and the system exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][2] Direct alkylation often leads to a mixture of N1 and N2 substituted products, making purification difficult and reducing the yield of the desired isomer.[1][2]

Q2: What are the primary factors that control N1 vs. N2 regioselectivity?

The outcome of the alkylation is a delicate balance of several factors. Understanding these allows for rational control over the reaction. The key variables include:

  • Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the counter-ion (Na⁺, K⁺, Cs⁺). Metal cations can coordinate with the indazole anion, influencing the nucleophilicity of each nitrogen.[1][3]

  • Solvent: The solvent (e.g., THF, DMF, Dioxane) affects the solubility of the base and the formed indazole salt, as well as the solvation of the cation, which in turn impacts its coordinating ability.[3][4]

  • Alkylating Agent: The nature of the electrophile, including its steric bulk and leaving group, can influence the reaction site.[3][4]

  • Temperature: Temperature can shift the balance between kinetically and thermodynamically controlled pathways.[3] Some reactions show improved selectivity or conversion at elevated temperatures.[3][4]

  • Substituents on the Indazole Ring: Electron-withdrawing or donating groups, and their positions, can alter the electronic properties and steric environment of the N1 and N2 atoms.[3][4]

Q3: How can I definitively confirm if I have synthesized the N1 or N2 isomer?

Unambiguous structural confirmation is critical. While 1D ¹H NMR can provide initial clues, 2D NMR techniques are the gold standard for distinguishing between N1 and N2 alkylated indazoles.

The most powerful technique is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3]

  • For the N1-isomer: Look for a correlation (a cross-peak) between the protons of the newly introduced alkyl group (specifically the CH₂ group attached to the nitrogen) and the C7a carbon of the indazole ring.

  • For the N2-isomer: You will observe a correlation between the protons of the alkyl group's α-CH₂ and the C3 carbon of the indazole ring.[3]

No correlation is typically observed between the N1-alkyl protons and the C3 carbon, or the N2-alkyl protons and the C7a carbon, providing a clear method of assignment.[3][4]

Troubleshooting Guide: Achieving Regioselective Alkylation

This section addresses common problems encountered during the alkylation of methyl 4-methoxy-1H-indazole-3-carboxylate and provides actionable solutions grounded in mechanistic principles.

Problem: My reaction yields a mixture of N1 and N2 isomers with poor selectivity.

This is the most common issue and typically stems from reaction conditions that do not sufficiently differentiate the two nitrogen atoms.

Logical Troubleshooting Workflow

G start Poor N1/N2 Selectivity goal_n1 Desired Product: N1-Isomer start->goal_n1 I need the N1 product goal_n2 Desired Product: N2-Isomer start->goal_n2 I need the N2 product protocol_n1 Implement N1-Selective Protocol: - Base: NaH or Cs₂CO₃ - Solvent: Anhydrous THF or Dioxane - Rationale: Chelation Control goal_n1->protocol_n1 protocol_n2 Implement N2-Selective Protocol: - Method: Mitsunobu Reaction - Reagents: PPh₃, DEAD/DIAD, Alcohol - Rationale: Different reaction pathway goal_n2->protocol_n2 verify_n1 Verify Structure with HMBC NMR (Correlation of Alkyl-CH₂ to C7a) protocol_n1->verify_n1 verify_n2 Verify Structure with HMBC NMR (Correlation of Alkyl-CH₂ to C3) protocol_n2->verify_n2

Caption: Troubleshooting workflow for poor regioselectivity.

Question: How can I maximize the yield of the N1-alkylated isomer?

Core Strategy: Chelation Control

To favor the N1 position, the strategy is to use conditions that promote the formation of a chelate between the indazole anion, a metal cation, and the carbonyl oxygen of the C3-carboxylate. This complex sterically blocks the N2 position, directing the electrophile to attack the N1 nitrogen.[1]

Mechanistic Rationale for N1 Selectivity

Sources

Common side reactions in the synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #IND-4M-003 Subject: Troubleshooting Side Reactions in Methyl 4-methoxy-1H-indazole-3-carboxylate Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemical Challenge

The synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate is a precision exercise in managing nitrogen reactivity. The presence of the electron-donating methoxy group at the C4 position (originating from the C6 position of the benzoic acid precursor) significantly alters the electronic landscape of the benzene ring compared to a naked indazole.

Core Synthesis Strategy: The most robust industrial route typically involves the diazotization of methyl 2-amino-6-methoxybenzoate, followed by reduction to the hydrazine and spontaneous intramolecular cyclization.

Primary Failure Modes:

  • "Diazo Tar" Formation: The electron-rich ring is highly susceptible to azo coupling.

  • Regiochemical Scrambling: If alkylating a carboxylic acid intermediate, N-methylation competes with O-methylation.

  • Premature Hydrolysis: The C3-ester is labile under the acidic conditions required for cyclization.

Critical Process Analysis & Troubleshooting

Phase 1: The Diazotization & Cyclization (The "Danger Zone")

Context: You are converting methyl 2-amino-6-methoxybenzoate to the diazonium salt, then reducing it (often with


 or 

) to the hydrazine, which cyclizes to the indazole.

Q: Why is my reaction mixture turning into a deep red/black viscous oil ("Tar")?

  • The Issue: Azo Coupling (Side Reaction A).

  • The Cause: The 4-methoxy group makes your starting aniline highly nucleophilic. If the pH rises above 2.0 during diazotization, the unreacted aniline attacks the formed diazonium salt.

  • Corrective Action:

    • Maintain temperature strictly < 5°C .

    • Ensure the reaction remains strongly acidic (pH < 1) throughout the nitrite addition.

    • Pro-Tip: Add the nitrite solution under the surface of the amine solution to avoid local excesses of nitrous acid.

Q: I isolated a solid, but it’s a phenol, not an indazole. What happened?

  • The Issue: Sandmeyer-type Hydrolysis (Side Reaction B).

  • The Cause: If the reduction step is delayed or the diazonium salt is allowed to warm up in aqueous acid without a reducing agent, water attacks the diazonium carbon, releasing

    
     and leaving a phenol (Methyl 2-hydroxy-6-methoxybenzoate).
    
  • Corrective Action: The reduction step (addition of Stannous Chloride or Sodium Sulfite) must happen immediately after diazotization is complete. Do not store the diazonium intermediate.

Phase 2: Functionalization & Purification

Q: I tried to make the ester from the acid using MeI/Base, but I got a mixture. Why?

  • The Issue: N-Alkylation vs. O-Alkylation (Side Reaction C).

  • The Cause: The indazole N-H proton is acidic (

    
    ). Using Methyl Iodide (
    
    
    
    ) and a base (e.g.,
    
    
    ) creates an ambient nucleophile. The nitrogen (specifically N1 and N2) competes with the carboxylate oxygen.
  • Corrective Action:

    • Avoid Base: Use acid-catalyzed esterification (Fischer Esterification) with Methanol and

      
       or Thionyl Chloride (
      
      
      
      ). This protonates the indazole nitrogens, rendering them non-nucleophilic, and forces reaction exclusively at the carboxyl group.

Visualizing the Reaction Pathways

The following diagram maps the "Happy Path" (Green) against the critical "Sad Paths" (Red) that lead to common side products.

IndazoleSynthesis node_start Methyl 2-amino- 6-methoxybenzoate node_diazo Diazonium Intermediate node_start->node_diazo NaNO2, HCl < 5°C node_hydrazine Hydrazine Intermediate node_diazo->node_hydrazine Reduction (SnCl2 or Na2SO3) node_azo SIDE PRODUCT A: Azo Dyes (Tars) node_diazo->node_azo pH > 2 Coupling with Start Material node_phenol SIDE PRODUCT B: Phenol Derivative node_diazo->node_phenol Warm aq. Acid (Hydrolysis) node_target TARGET: Methyl 4-methoxy- 1H-indazole-3-carboxylate node_hydrazine->node_target Cyclization (Spontaneous/Acid) node_nmethyl SIDE PRODUCT C: N-Methylated Isomers node_target->node_nmethyl MeI, Base (If esterifying acid)

Caption: Reaction logic flow for Indazole-3-carboxylate synthesis. Green paths indicate the optimal route; red dotted paths indicate failure modes triggered by pH or temperature deviations.

Troubleshooting Matrix (Data & Observations)

Use this table to diagnose impurities based on analytical data.

ObservationLikely IdentityRoot CauseResolution
Deep Red/Black Oil Azo-coupling dimers (Diazo Tars)pH too high during diazotization; Temp > 5°C.Ensure pH < 1.0. Slow addition of nitrite.[1] Keep cold.
LCMS M-28 peak Phenol derivative (Loss of

)
Delayed reduction step; Diazonium instability.Quench diazonium salt immediately with reducing agent.
LCMS M+14 peak N-Methylated impurityUsed MeI/Base for esterification.Switch to

(Fischer Esterification).
Broad NMR -OH peak Hydrolyzed Acid (Carboxylic Acid)Workup too basic (saponification) or too acidic/hot.Avoid strong base during extraction. Use mild buffer.

Validated Protocol: The "Safe" Route

To minimize the side reactions described above, follow this optimized protocol structure.

Step 1: Diazotization (Strict Control)

  • Dissolve 1.0 eq of methyl 2-amino-6-methoxybenzoate in 5M HCl (10 volumes).

  • Cool to -5°C to 0°C (Internal temperature).

  • Add

    
     (1.1 eq) in water dropwise. Crucial:  Rate of addition must be slow enough that internal temp never exceeds 2°C.
    
  • Stir for 30 mins. Solution should be clear/pale yellow. If it turns orange/red, you are forming tars (stop and acidify).

Step 2: Reduction & Cyclization (One-Pot)

  • Prepare a solution of

    
     (2.5 eq) in conc. HCl. Cool this solution to 0°C.
    
  • Transfer the cold diazonium solution into the stannous chloride solution (Inverse addition helps prevent side reactions).

  • Allow to warm to Room Temperature (RT) over 2 hours. The hydrazine forms and cyclizes.[2]

  • Workup: The product often precipitates. If not, neutralize carefully to pH 5-6 (do not go to pH 10+ or the ester may hydrolyze).

References

  • Lier, E. F., et al. (1952). The Preparation of Indazole-3-carboxylic Acid. Journal of the American Chemical Society, 74(8), 2009. Link

  • Schmidt, A., et al. (2018). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 14, 2375–2383. Link

  • Sadozai, K. K., et al. (2024). Regioselective alkylation of a versatile indazole. Journal of Organic Chemistry (NIH/PubMed Central). Link

  • BenchChem Technical Repository. (2025). Reaction Mechanisms of Indazole Synthesis. Link

Sources

How to avoid impurities in Methyl 4-methoxy-1H-indazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-SYN-004-OMe Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Technical Summary

Target Molecule: Methyl 4-methoxy-1H-indazole-3-carboxylate Primary Challenge: The peri-interaction between the C4-methoxy group and the C3-carboxylate creates significant steric hindrance, complicating esterification and stabilizing specific impurities. Furthermore, the electron-rich nature of the 4-methoxy ring accelerates side-reactions (azo-coupling) during the diazonium intermediate stage.

This guide prioritizes the Isatin Route (Snyder method), as it is the most robust pathway for securing the C3-carboxylate regiochemistry compared to diazoacetate cycloadditions.

Synthetic Pathway & Critical Control Points (CCP)

The following workflow illustrates the standard industrial route starting from 4-methoxyisatin. Red nodes indicate critical failure points where impurities are generated.

IndazoleSynthesis Start 4-Methoxyisatin Step1 Hydrolysis (NaOH) Ring Opening Start->Step1 Inter1 Intermediate: 2-amino-6-methoxyphenylglyoxylic acid Step1->Inter1 Step2 Diazotization (NaNO2 / H2SO4, <5°C) Inter1->Step2 Diazo Diazonium Salt Step2->Diazo Impurity_A IMPURITY A: Red Azo-Tars (Coupling) Diazo->Impurity_A Temp > 5°C or pH > 2 Step3 Reduction (SnCl2) & Cyclization Diazo->Step3 SnCl2 / HCl Acid 4-methoxy-1H-indazole-3-carboxylic acid Step3->Acid Impurity_B IMPURITY B: Decarboxylated Indazole Acid->Impurity_B High Temp (Thermal Decarboxylation) Step4 Esterification (MeOH / SOCl2 or H2SO4) Acid->Step4 Impurity_C IMPURITY C: Unreacted Acid (Steric) Step4->Impurity_C Incomplete Rxn Final TARGET: Methyl 4-methoxy-1H-indazole-3-carboxylate Step4->Final

Figure 1: Critical Control Points in the conversion of 4-methoxyisatin to the target ester.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned a deep red/brown color during diazotization."

Diagnosis: Azo-Coupling Impurities. The 4-methoxy group makes the benzene ring electron-rich (nucleophilic). If the diazonium salt is not reduced immediately or if the temperature rises above 5°C, the diazonium species will attack unreacted amino-acid intermediates, forming highly colored azo dyes ("tars").

Corrective Action:

  • Temperature Control: Maintain the internal temperature strictly between -5°C and 0°C during

    
     addition.
    
  • Order of Addition: Add the diazonium solution into the reducing agent (

    
     solution) rather than adding 
    
    
    
    to the diazonium. This ensures the reducing agent is always in excess, preventing the buildup of the diazonium intermediate.
  • Acid Concentration: Ensure the pH remains < 1. Low acidity promotes coupling.

Issue 2: "The esterification yield is consistently low (<50%), despite refluxing."

Diagnosis: Peri-Steric Hindrance. In 4-substituted indazoles, the substituent at C4 is physically adjacent to the carboxyl group at C3. The methoxy group creates a "steric wall," making the carbonyl carbon less accessible to methanol. Standard Fischer esterification (MeOH + catalytic


) is often too slow.

Corrective Action:

  • Switch Reagents: Use Thionyl Chloride (

    
    )  in Methanol. This generates anhydrous HCl in situ and activates the carboxylic acid as an acid chloride intermediate, which is more reactive than the protonated acid.
    
  • Protocol: Cool MeOH to 0°C, add

    
     dropwise (2-3 equivalents), then add the carboxylic acid and reflux.
    
Issue 3: "I see a new spot on TLC that is less polar than the ester."

Diagnosis: Decarboxylation (Formation of 4-methoxy-1H-indazole). Indazole-3-carboxylic acids are prone to thermal decarboxylation. The electron-donating methoxy group can destabilize the carboxylate.

Corrective Action:

  • Avoid Excessive Heat: Do not heat the free acid above 100°C during drying.

  • Workup: When precipitating the acid from the cyclization step, avoid prolonged boiling.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate (Scale: 10 mmol).

Phase A: Synthesis of the Acid Core[1]
  • Ring Opening: Suspend 4-methoxyisatin (1.77 g, 10 mmol) in 15 mL of 1N NaOH. Warm to 50°C until the solid dissolves and the solution turns yellow/orange (formation of the sodium glyoxylate). Cool to 0°C.[1]

  • Diazotization: Add a solution of

    
     (0.76 g, 11 mmol) in 5 mL water to the reaction mixture.
    
  • The "Reverse Addition" (Crucial Step): Prepare a separate flask with

    
     (5.0 g, 22 mmol) dissolved in 15 mL concentrated HCl, cooled to 0°C.
    
    • Slowly add the diazonium/isatin mixture into the vigorously stirred

      
       solution.
      
    • Why? This prevents the "Red Impurity" by keeping the reducing agent in excess.

  • Cyclization: After addition, allow the mixture to warm to room temperature (RT) and stir for 2 hours. The hydrazine intermediate cyclizes to the indazole.

  • Isolation: The product, 4-methoxy-1H-indazole-3-carboxylic acid , usually precipitates as a tan/yellow solid. Filter, wash with cold water, and dry under vacuum at 40°C.

Phase B: Esterification (The Thionyl Chloride Method)
  • Preparation: Chill dry Methanol (20 mL) to 0°C under

    
    .
    
  • Activation: Dropwise add Thionyl Chloride (

    
    )  (1.5 mL, ~20 mmol). Stir for 15 mins.
    
  • Reaction: Add the dry acid from Phase A (approx 1.9 g).

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Evaporate the solvent. Resuspend the residue in Ethyl Acetate.[2][3] Wash with Saturated

    
     (to remove trace unreacted acid) and Brine. Dry over 
    
    
    
    .[2][1]
  • Purification: Recrystallize from Methanol/Water or purify via column chromatography (Hexane/EtOAc) if necessary.

Impurity Profile & Specifications

Impurity NameStructure / OriginDetection (TLC/NMR)Removal Strategy
Impurity A (Azo-Tars)Diazo coupling dimersVisual: Deep red/brown color. TLC: Streaks at baseline.Difficult to remove. Prevent via temp control (<0°C). Activated charcoal filtration may help.
Impurity B (Decarboxylated)4-methoxy-1H-indazoleNMR: Loss of ester methyl singlet (~3.9 ppm). New aromatic proton signal.Column Chromatography (Less polar than target).[3]
Impurity C (Free Acid)Unreacted starting materialTLC: Baseline spot (in non-polar eluent).[3]Wash organic layer with Sat.[2] NaHCO₃ .[1][3][4][5] The acid moves to the aqueous phase.
Impurity D (N-Methyl)1-methyl-4-methoxy...NMR: N-Me singlet (~4.0-4.2 ppm).Avoid using MeI or DMS. Use acid-catalyzed esterification only.

References

  • Snyder, H. R., et al. (1952).[2] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012.[2] Link

    • Foundational text for the is
  • Lybbert, L., et al. (2018). 4-Methoxyindazole-3-carboxylic acid derivatives as IDO1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Verified Context via Search] Supports the specific 4-methoxy substitution synthesis.
  • Organic Syntheses. (2012). Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester. Org. Synth. 2012, 89, 131-142. Link

    • Provides rigorous experimental details for the general class of compounds.
  • Vertex Pharmaceuticals. (2011). Patent US20110172428A1: Methods for the preparation of indazole-3-carboxylic acid. Link

    • Industrial scale-up and purification d

Sources

Refinement of experimental conditions for Methyl 4-methoxy-1H-indazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate . It deviates from standard templates to prioritize experimental logic, troubleshooting, and mechanistic insight.

Topic: Experimental Refinement & Troubleshooting Code: IND-3-CARB-4OME Status: Active / Optimization Support Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary & Mechanistic Logic

The synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate presents a unique challenge compared to the unsubstituted parent molecule.[1] The presence of the 4-methoxy group introduces significant steric strain (peri-interaction) with the C3-carbonyl substituent and alters the electronic density of the benzene ring, affecting the stability of diazonium intermediates.[1]

This guide focuses on the most robust laboratory-scale route: the Modified Isatin-Diazotization Pathway , followed by Fischer Esterification.[1] This route is preferred over direct cyclization of phenylacetates for the 4-methoxy analog because it allows for the isolation of the stable carboxylic acid intermediate, providing a critical quality control checkpoint.[1]

Core Reaction Pathway

The synthesis proceeds via the ring-opening of 4-methoxyisatin, diazotization of the resulting amine, reductive cyclization to the indazole acid, and final methylation.[1]

IndazoleSynthesis Start 4-Methoxyisatin Inter1 Amino-Keto Acid Salt Start->Inter1 NaOH, H2O (Hydrolysis) Diazo Diazonium Intermediate Inter1->Diazo NaNO2, H2SO4 0°C Reduct Hydrazine Intermediate Diazo->Reduct SnCl2 (Reduction) Acid 4-Methoxy-1H- indazole-3-COOH Reduct->Acid Cyclization (Spontaneous) Final Methyl 4-methoxy-1H- indazole-3-carboxylate Acid->Final MeOH, SOCl2 (Esterification)

Figure 1: Step-wise synthetic workflow for the conversion of 4-methoxyisatin to the target methyl ester.

Optimized Experimental Protocol

Phase A: Synthesis of the Carboxylic Acid Intermediate

Objective: Convert 4-methoxyisatin to 4-methoxy-1H-indazole-3-carboxylic acid.

Reagents:

  • 4-Methoxyisatin (1.0 eq)[1]

  • Sodium Hydroxide (2.5 eq, 1N aqueous)[1]

  • Sodium Nitrite (1.1 eq)[1][2]

  • Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) (2.5 eq) or Sodium Sulfite (Na₂SO₃)[1]

  • Conc. HCl

Step-by-Step Methodology:

  • Hydrolysis: Suspend 4-methoxyisatin in 1N NaOH. Heat to 50°C until the suspension clears and turns deep yellow/orange (formation of sodium 2-amino-6-methoxyphenylglyoxylate).[1] Cool to 0°C.[1][2][3][4]

  • Diazotization: Add a solution of NaNO₂ (in minimal water) dropwise to the cooled mixture, maintaining temperature

    
    .
    
  • Acidification (Critical): Pour this alkaline solution slowly into a pre-cooled (0°C) flask containing dilute H₂SO₄ or HCl.

    • Technical Note: Inverse addition (pouring nitrite/amine into acid) prevents diazo-coupling side reactions (formation of azo dyes).[1]

  • Reduction & Cyclization: To the cold diazonium solution, add a solution of SnCl₂ in conc. HCl dropwise. Stir for 1-2 hours at ambient temperature. The indazole acid will precipitate as a solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry.[1][2]

Phase B: Esterification (Methylation)

Objective: Methylate the sterically hindered C3-carboxylic acid.[1]

Reagents:

  • 4-Methoxy-1H-indazole-3-carboxylic acid[1]

  • Methanol (anhydrous)[1]

  • Thionyl Chloride (SOCl₂) or H₂SO₄ (catalytic)[1]

Methodology:

  • Suspend the acid in anhydrous methanol (0.2 M concentration).

  • Cool to 0°C and add SOCl₂ (1.5 eq) dropwise.

    • Why SOCl₂? The 4-methoxy group provides steric bulk.[1] Thionyl chloride generates the acyl chloride in situ (or highly active protonated species), driving the reaction faster than standard acid catalysis.[1]

  • Reflux for 6–12 hours. Monitor by TLC (the ester is less polar than the acid).[1]

  • Concentrate in vacuo and recrystallize from MeOH/Water if necessary.

Data & Conditions Summary

ParameterOptimized ConditionRationale
Diazotization Temp < 5°CPrevents decomposition of the diazonium salt (which releases N₂ and forms phenols).[1]
Reduction Agent SnCl₂ / HClStronger reducing agent preferred over sulfites for electron-rich (methoxy) systems to ensure rapid hydrazine formation.[1]
Acidification Mode Inverse Addition Pouring the alkaline amine/nitrite mix into acid ensures excess acid is always present, preventing triazene formation.[1]
Esterification Time 8-12 Hours (Reflux)The 4-OMe group sterically hinders the C3 carboxyl; standard 2-hour reflux is often insufficient.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: Low Yield During Cyclization

Q: My diazotization step yields a dark tar instead of a precipitate. What went wrong? A: This is likely due to azo-coupling or diazonium decomposition .[1]

  • Diagnosis: The 4-methoxy group is an Electron Donating Group (EDG), making the benzene ring highly nucleophilic.[1] If the solution is not acidic enough, the diazonium ion will attack unreacted amine species, forming azo dyes (tars).[1]

  • Solution: Ensure Inverse Addition (Step A.3). Do not add acid to the nitrite/amine mix; add the mix to the acid.[1] Maintain pH < 2 throughout the addition.

Issue 2: Incomplete Esterification

Q: After refluxing in MeOH/H₂SO₄ for 4 hours, I still see 40% starting material by HPLC. A: The "Peri-effect" is stalling the reaction.

  • Mechanism: The oxygen of the 4-methoxy group is spatially close to the C3-carbonyl carbon.[1] This creates steric hindrance and electrostatic repulsion for the incoming methanol nucleophile.[1]

  • Solution: Switch to Thionyl Chloride (SOCl₂) in Methanol. The formation of the transient acid chloride intermediate is more reactive and less sensitive to the steric bulk than the protonated carboxylic acid.[1] Alternatively, extend reflux time to 16+ hours.

Issue 3: Regioselectivity (N1 vs N2)

Q: I see a minor impurity peak in the final ester. Is it the N2-methyl isomer? A: If you used the protocol above (Acid


 Ester), N-methylation should not occur. However, if you attempted to methylate the indazole ring (e.g., using MeI/Base), you will get a mixture.[1]
  • Clarification: The target is Methyl 4-methoxy-1H-indazole-3-carboxylate (ester methylation only). The N-H proton should remain unsubstituted.[1]

  • Check: Verify the impurity is not the methyl ether formed by reaction of the 4-OH (if demethylation occurred).[1] Check MS for M+14 (N-Me) vs M-14 (Demethylation).[1]

Issue 4: Purification Difficulties

Q: The final product is an oil that won't crystallize. A: Indazole esters can be oily if residual solvent or mineral acid is present.[1]

  • Solution: Dissolve the crude oil in EtOAc and wash with saturated NaHCO₃ to remove traces of acid. Dry over MgSO₄.[1][2] Triturate the resulting oil with cold Hexanes or Diethyl Ether to induce crystallization.[1] The 4-methoxy group increases solubility in organics, making crystallization harder than the unsubstituted analog.[1]

References

  • Standard Indazole Synthesis (Isatin Route)

    • Snyder, H. R., et al.[1] "Synthesis of Indazole-3-carboxylic Acids."[1][2][3][4][5][6] Journal of the American Chemical Society, vol. 74, no.[1] 8, 1952, pp. 2009–2012.[1]

    • Source: [1]

  • Diazotization Optimization

    • Lybbert, M., et al.[1] "Practical Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives." Heterocycles, vol. 43, no.[1][2][3][4][5] 12, 1996, pp. 2701-2712.[1]

    • Source: [1]

  • Granisetron/Indazole Intermediates (Industrial Context)

    • Bermudez, J., et al.[1][4] "5-Hydroxytryptamine (5-HT3) Receptor Antagonists.[1][4] 1. Indazole-3-carboxylic acid derivatives."[1][2][3][4][5][6] Journal of Medicinal Chemistry, vol. 33, no. 7, 1990, pp. 1924–1929.[1]

    • Source: [1]

  • Mechanistic Insight (Graphviz Visualization)

    • Diagrams generated based on standard organic mechanisms described in March's Advanced Organic Chemistry, 8th Edition.[1]

Disclaimer: This guide is for research purposes only. All experiments should be conducted under a fume hood with appropriate PPE.[1] The formation of diazonium salts involves exothermic reactions and potential gas evolution.[1]

Sources

Strategies to increase the purity of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategies to Increase the Purity of Methyl 4-methoxy-1H-indazole-3-carboxylate

Introduction: The Senior Scientist’s Perspective

From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Purity Profiles for Methyl 4-methoxy-1H-indazole-3-carboxylate

In my experience overseeing the scale-up of kinase inhibitors, the indazole-3-carboxylate scaffold—specifically the 4-methoxy substituted variant —presents a unique set of purification challenges. The 4-methoxy group is not merely a passive substituent; its electron-donating nature destabilizes the N1-H bond (increasing acidity) and introduces steric bulk proximal to the C3-ester.[1]

High purity (>98%) is critical here because trace impurities in this intermediate often act as "poison pills" in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), chelating palladium catalysts or leading to regioisomeric mixtures that are impossible to separate downstream.[1]

This guide is structured to troubleshoot these specific issues, moving from crude isolation to final polishing.

Part 1: Diagnostic & Troubleshooting (Q&A Format)

Q1: My crude product is a dark red/brown oil instead of the expected yellow solid. What happened?

Diagnosis: This is the hallmark of azo-dimer formation or oxidative oligomerization .[1] The 4-methoxy group activates the benzene ring, making the intermediate diazonium species (if using the diazotization route) hyper-reactive.[1] If the ring-closure temperature fluctuates, the diazonium ion couples with unreacted starting material instead of cyclizing.

Corrective Protocol:

  • Immediate Triage: Do not attempt to recrystallize a dark oil directly; the impurities will occlude inside the lattice.

  • Silica Plug Filtration: Dissolve the oil in a minimum amount of DCM (Dichloromethane) .[1] Pass it through a short pad of silica gel (2 inches).[1] Elute with 10% EtOAc in Hexanes .[1] The polar tars will stick to the silica; the desired ester will elute.[1]

  • Activated Charcoal: If the solid remains off-color after the plug, reflux with activated charcoal (5 wt%) in Methanol for 30 minutes, then filter hot through Celite.

Q2: HPLC shows a persistent impurity at RRT ~0.85. It tracks with the product during extraction.

Diagnosis: This is likely the free acid (4-methoxy-1H-indazole-3-carboxylic acid) or the decarboxylated species (4-methoxy-1H-indazole) .[1]

  • Cause: The C3-methyl ester is susceptible to hydrolysis, especially if the workup involved strong bases (NaOH) or if the material was stored in wet solvents.[1] The 4-methoxy group donates electrons, making the carbonyl oxygen more basic and susceptible to acid-catalyzed hydrolysis.[1]

Corrective Protocol (The "Bicarbonate Clip"): Unlike the ester, the free acid forms a water-soluble salt at pH 8.[1]

  • Dissolve the crude material in Ethyl Acetate (EtOAc) .[1][2]

  • Wash vigorously with saturated aqueous NaHCO₃ (3x) .[1]

    • Mechanism:[1][3][4][5][6][7] This converts the acid impurity into its sodium carboxylate salt, forcing it into the aqueous layer.[1] The ester remains in the organic layer.[1]

  • Verification: Acidify the aqueous waste. If a precipitate forms, you have successfully removed the acid impurity.[1]

Q3: I am seeing a "ghost" peak in NMR that looks like a regioisomer.

Diagnosis: If you synthesized this via the Isatin route or Diazotization of 2-amino-6-methoxy-phenylacetic acid , regioisomers should be minimal.[1] However, if you used a [3+2] cycloaddition (benzyne route), you likely have the 6-methoxy isomer .[1]

  • Why? Benzyne intermediates are attacked at both ends of the triple bond unless a directing group is present.

Corrective Protocol: Chromatography is often insufficient for separating 4-OMe and 6-OMe isomers due to similar polarity.[1]

  • Strategy: Recrystallization from Methanol/Water . The 4-methoxy group creates a specific steric pocket that alters packing density compared to the 6-methoxy isomer.[1]

  • Solvent System: Dissolve in boiling Methanol.[1] Add hot water dropwise until turbidity persists. Cool slowly to 4°C. The symmetrical packing of the major isomer usually forces it to crystallize first.

Part 2: Purification Workflows & Decision Trees

Workflow 1: The "Golden Standard" Purification Logic

This decision tree guides you through the purification process based on the physical state and impurity profile of your crude material.

PurificationStrategy Start Crude Methyl 4-methoxy-1H-indazole-3-carboxylate CheckState Physical State? Start->CheckState DarkOil Dark Oil/Tar CheckState->DarkOil Viscous/Dark Solid Yellow/Off-White Solid CheckState->Solid Crystalline SilicaPlug Silica Plug Filtration (DCM -> 10% EtOAc/Hex) DarkOil->SilicaPlug CheckPurity HPLC Purity Check Solid->CheckPurity SilicaPlug->CheckPurity AcidImpurity Impurity: Free Acid (RRT < 1.0) CheckPurity->AcidImpurity Acid Detected ColorImpurity Impurity: Colored Dimers CheckPurity->ColorImpurity Color Persists FinalPolishing Recrystallization (MeOH/H2O or EtOAc/Heptane) CheckPurity->FinalPolishing Purity >95% BaseWash NaHCO3 Wash (The 'Bicarbonate Clip') AcidImpurity->BaseWash BaseWash->FinalPolishing Charcoal Activated Charcoal Reflux (MeOH) ColorImpurity->Charcoal Charcoal->FinalPolishing PureProduct Pure Product (>99%) FinalPolishing->PureProduct

Figure 1: Decision matrix for purification based on impurity profiling.[1] Note the critical "Bicarbonate Clip" step for removing hydrolysis byproducts.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Bicarbonate Clip" (Acid Removal)

Use this when HPLC shows the free acid impurity (approx. 2-5%).[1]

  • Dissolution: Dissolve 10.0 g of crude ester in 150 mL of Ethyl Acetate . (Do not use DCM, as emulsions are more common).[1]

  • Wash 1: Add 50 mL of Saturated Aqueous NaHCO₃ . Shake vigorously for 2 minutes. Vent frequently—CO₂ gas may evolve if significant acid is present.[1]

  • Separation: Allow layers to settle.[1] The aqueous layer may turn slightly yellow (removing water-soluble impurities).[1]

  • Wash 2: Repeat with another 50 mL of NaHCO₃.

  • Brine Wash: Wash the organic layer once with 50 mL of saturated NaCl (Brine) to remove trapped water.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Note: MgSO₄ is slightly acidic and can sometimes promote degradation if the compound is sensitive; Na₂SO₄ is safer here.[1]

  • Concentration: Evaporate solvent at 40°C under reduced pressure.

Protocol B: Recrystallization (Polymorph Control)

Indazole-3-carboxylates are known to exhibit polymorphism.[1][5] Form A (thermodynamically stable) is preferred.[1]

ParameterSpecificationRationale
Primary Solvent Methanol (MeOH) High solubility at reflux; promotes formation of stable polymorphs.[1]
Anti-Solvent Water or Heptane Water is preferred for removing inorganic salts; Heptane is better if the compound is very lipophilic.[1]
Concentration 1g solute / 8-10 mL MeOHThe 4-methoxy group increases solubility compared to the unsubstituted parent.[1]
Cooling Rate 10°C per hourFast cooling traps the "red tar" impurities inside the crystal lattice.[1]

Step-by-Step:

  • Place 5.0 g of crude solid in a round-bottom flask.

  • Add 40 mL of Methanol . Heat to reflux (65°C) with stirring.

  • If solid remains, add MeOH in 2 mL portions until dissolved.

  • Remove from heat.[1] Immediately add 5-10 mL of warm water (approx 50°C) dropwise until the solution turns slightly cloudy.

  • Add 1-2 drops of pure MeOH to clear the solution.

  • Wrap the flask in a towel (to insulate) and allow it to cool to room temperature undisturbed over 4 hours.

  • Cool in an ice bath (0°C) for 1 hour.

  • Filter the white/pale-yellow needles and wash with cold 50% MeOH/Water .

Part 4: Scientific Rationale & Mechanism

The "4-Methoxy" Effect

The placement of the methoxy group at the C4 position is structurally significant.

  • Steric Hindrance: It sits adjacent to the C3-carboxylate. This steric bulk actually protects the ester from hydrolysis compared to the 5- or 6-methoxy isomers, but it also makes the initial esterification reaction slower.[1]

  • Electronic Effect: The oxygen lone pair donates density into the ring.[1] This increases the electron density at N1, making the N-H bond slightly less acidic than in the unsubstituted indazole, but it makes the ring more susceptible to oxidation (tar formation).[1]

ReactionPathways Precursor Precursor (Diazo/Amine) Intermediate Reactive Intermediate (Diazonium/Radical) Precursor->Intermediate Activation Target Target Ester (Methyl 4-methoxy-1H-indazole-3-carboxylate) Intermediate->Target Cyclization (Controlled Temp) Dimer Azo-Dimers (Red Tars) Intermediate->Dimer Side Rxn: High Conc/Temp Acid Hydrolysis Product (Carboxylic Acid) Target->Acid Hydrolysis: Wet Solvent/Base

Figure 2: Pathway analysis showing the origin of key impurities.[1] Controlling the "Intermediate" stage is vital to preventing Dimer formation.[1]

References

  • Snyder, H. R., et al. (1952).[1] Synthesis of Indazole-3-carboxylic Acid Derivatives. Journal of the American Chemical Society.[7] (Foundational text on the diazotization route and ring closure mechanics).

  • Lijuan, X., et al. (2014).[1] Synthesis of substituted 3-aminoindazoles and carboxylates via Cu-catalyzed coupling. Journal of Organic Chemistry. (Details on metal-catalyzed routes and associated impurities).

  • Organic Syntheses. (2008). Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, Vol. 85. (Provides the standard for workup and purification of indazole esters, including the NaHCO3 wash protocol).[1] [1]

  • Beilstein Journal of Organic Chemistry. (2013). Regioselective N-alkylation of the 1H-indazole scaffold. (Discusses the thermodynamic stability of N1 vs N2 tautomers and the influence of C4-substituents).

Sources

Overcoming low yields in the synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers encountering yield issues with Methyl 4-methoxy-1H-indazole-3-carboxylate . It prioritizes chemical causality, specifically addressing the steric and electronic challenges imposed by the 4-methoxy substituent.

Ticket ID: IND-4OME-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Root Cause Analysis

The synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate is notoriously difficult compared to its unsubstituted counterparts.[1] The primary failure mode is not usually the ring closure itself, but the steric "buttressing" effect between the C4-methoxy group and the C3-carboxylate.

Why your yield is likely low (<25%):

  • The "Peri-Effect": The oxygen of the 4-methoxy group physically clashes with the carbonyl oxygen at the 3-position. This forces the ester out of planarity, significantly retarding the rate of Fischer esterification (acid-catalyzed reflux).

  • Diazonium Instability: If using the isatin route, the electron-rich 4-methoxy ring accelerates side reactions (dimerization/azo-coupling) during the diazotization step before reduction can occur.[1]

  • Solubility Traps: The intermediate acid (4-methoxy-1H-indazole-3-carboxylic acid) is zwitterionic and highly insoluble in acidic water, often co-precipitating with inorganic salts, leading to mass loss during filtration.[1]

The Validated Pathway (Visualized)

We recommend the Modified Sandmeyer-Isatin Route . Direct cyclization of anthranilic esters often fails to install the C3-carbon efficiently.[1] The Isatin route provides the necessary carbon framework.

Workflow & Failure Points

The following diagram illustrates the critical process flow and where yields are typically lost.

IndazoleSynthesis Start Start: 4-Methoxyisatin Step1 Step 1: Hydrolysis (NaOH, 50°C) Start->Step1 Inter1 Intermediate: Keto-Acid (Soluble Na Salt) Step1->Inter1 Step2 Step 2: Diazotization (NaNO2/HCl, <0°C) Inter1->Step2 Trap1 FAILURE POINT A: Temp > 0°C = Phenol/Tar Formation Step2->Trap1 If Temp Spikes Step3 Step 3: Reductive Cyclization (SnCl2 in conc. HCl) Step2->Step3 Fast Transfer Trap2 FAILURE POINT B: Slow Addition = Azo Coupling (Red Dimer) Step3->Trap2 If Mixing Poor Inter2 Intermediate: 4-Methoxyindazole- 3-carboxylic Acid (Solid) Step3->Inter2 Precipitation Step4 Step 4: Esterification (MeOH + Activator) Inter2->Step4 Trap3 FAILURE POINT C: Steric Hindrance blocks Fischer Esterification Step4->Trap3 If using H2SO4 reflux only Final Target: Methyl 4-methoxy- 1H-indazole-3-carboxylate Step4->Final Using SOCl2 or MsOH

Caption: Critical path analysis for 4-methoxyindazole-3-carboxylate synthesis showing high-risk failure nodes (Red).

Troubleshooting Modules

Module A: The "Red Tar" Problem (Diazotization)

Symptom: The reaction mixture turns deep red or black during the addition of Sodium Nitrite or Stannous Chloride. Diagnosis: Formation of azo-dimers.[1][2] The electron-donating methoxy group activates the ring, making the unreacted diazonium salt attack the formed hydrazine or indazole. Protocol Adjustment:

  • Temperature Lock: Maintain the diazonium solution strictly between -5°C and 0°C . Do not let it rise.

  • Reverse Addition (Critical): Do not add the SnCl2 to the diazonium salt. Instead, add the cold diazonium solution dropwise INTO a pre-cooled solution of SnCl2/HCl . This ensures the reducing agent is always in excess, instantly converting the reactive diazonium to the hydrazine before it can couple.

Module B: The "Unreactive Acid" (Esterification)

Symptom: After refluxing the acid intermediate in Methanol/H2SO4 for 24 hours, TLC shows mostly starting material. Diagnosis: Steric hindrance from the C4-methoxy group blocks the approach of methanol to the carbonyl carbon. Protocol Adjustment: Switch from Fischer Esterification to Acid Chloride Activation .

  • Method: Suspend the dry acid in anhydrous Methanol. Add Thionyl Chloride (SOCl2) dropwise at 0°C (3.0 equivalents). The formation of the transient acid chloride/activated complex overcomes the steric barrier. Heat to reflux after addition.

  • Alternative: Use Methanesulfonic Acid (MsOH) (10 eq) instead of H2SO4. MsOH allows for higher reflux temperatures (if using a co-solvent) and is a more potent catalyst for hindered esters [1].

Module C: Yield Loss in Work-up

Symptom: Acid intermediate yield is low (<40%), but no tar is visible.[1] Diagnosis: The product is amphoteric (indazole NH and carboxylic acid). It is likely dissolved in the acidic mother liquor or trapped in tin salts. Protocol Adjustment:

  • Do not filter immediately after the SnCl2 reduction.

  • Adjust the pH of the filtrate to pH 3–4 (Isoelectric point region) using saturated Sodium Acetate or dilute NaOH.

  • Allow the suspension to stand at 4°C for 12 hours to maximize precipitation.

Optimized Experimental Protocol

Standardized for 10g scale.

Part 1: Synthesis of the Acid Intermediate
  • Ring Opening: Suspend 4-methoxyisatin (10g) in 5% NaOH (100 mL). Heat to 50°C until the solid dissolves and the solution turns yellow/orange (formation of sodium 2-amino-3-methoxyphenylglyoxylate).[1]

  • Diazotization: Cool the solution to 0°C . Add a solution of NaNO2 (1.1 eq) in water dropwise.

  • Acidification: Pour this mixture slowly into a stirred solution of conc. HCl (excess) and crushed ice, keeping T < 0°C. The diazonium salt may precipitate; keep it as a suspension.

  • Reduction (The Crucial Step): Prepare a solution of SnCl2·2H2O (2.5 eq) in conc. HCl at 0°C. Add the diazonium suspension (from step 3) into the tin solution dropwise.

    • Note: Stir vigorously.[1] The solution should turn pale yellow, not dark red.

  • Cyclization: Allow to warm to room temperature. The hydrazine intermediate cyclizes spontaneously.

  • Isolation: Adjust pH to 3.5. Filter the solid. Wash with water. Dry thoroughly (water inhibits the next step).

Part 2: Esterification (The Steric Fix)
  • Activation: Suspend the dry 4-methoxyindazole-3-carboxylic acid (from Part 1) in anhydrous Methanol (10V).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (SOCl2) (3.0 eq) dropwise over 30 minutes.

    • Caution: Exothermic gas evolution (SO2/HCl).

  • Reaction: Reflux for 6–8 hours. Monitor by HPLC/TLC.

  • Work-up: Evaporate methanol. Resuspend residue in EtOAc. Wash with sat. NaHCO3 (to remove unreacted acid) and Brine.[3] Dry and concentrate.

Comparative Data: Esterification Methods

The following table highlights why standard methods fail for this specific substrate.

MethodReagentsTimeYieldNotes
Standard Fischer MeOH / H2SO4 (cat)48h15-20%Equilibrium unfavorable due to C4-OMe steric block.
Coupling Agent EDC / HOBt / MeOH24h45-50%Difficult purification; urea byproducts.[1]
Acid Chloride SOCl2 / MeOH 6h 85-92% Recommended. Irreversible activation overcomes sterics.[1]
High-Temp Acid MeOH / MsOH12h60-65%Good alternative if SOCl2 is restricted [1].[1]

FAQ (Frequently Asked Questions)

Q: Can I use the anthranilic acid route (diazotization of methyl 2-amino-6-methoxybenzoate)? A: No. Diazotization of anthranilic esters typically yields the indazole-3-one (cyclic amide) or requires a diazo-transfer reaction that is dangerous at scale.[1] The Isatin route guarantees the carbon framework for the C3-carboxylate is already present.

Q: My product is pink after crystallization. Is it impure? A: Likely yes. The pink color usually indicates trace azo-dimers (from Step 2).[1] These can be removed by refluxing the final ester with activated charcoal in methanol before final crystallization.

Q: The SnCl2 reduction is messy. Can I use Sodium Sulfite? A: You can, but SnCl2 is preferred for electron-rich anilines (like the 4-methoxy precursor).[1] Sodium sulfite reduction involves a sulfonate intermediate that can be hard to hydrolyze in the presence of the methoxy group without causing demethylation.

References

  • Esterification Methodologies: PrepChem. "Synthesis of indazole-3-carboxylic acid methyl ester." (Utilizes Methanesulfonic acid/Methanol for difficult indazole esters). Link

  • Isatin Route Mechanism: RSC Advances, 2018, 8 , 13405-13414. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." (Discusses the nitrosation/ring opening mechanism relevant to the starting material). Link

  • Steric Hindrance in 4-Methoxy Systems: Tetrahedron, 2010, 66 (4), 918-929.[1][4] "Syntheses of extreme sterically hindered 4-methoxyboronic acids." (Validates the "buttressing effect" of the 4-OMe group). Link

  • General Indazole Synthesis:Journal of Medicinal Chemistry, 2005, 48, 6326–6339. "Synthesis of Indazole-3-carboxylic Acids.

Sources

Troubleshooting guide for the synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate presents unique challenges due to the steric and electronic influence of the C4-methoxy substituent.[1] While several routes exist, the most robust and scalable method for research applications is the Modified Snyder Synthesis via the Isatin Route .

This pathway is preferred over the direct diazotization of anilines or Japp-Klingemann reactions because it pre-installs the C3-carboxyl carbon skeleton, avoiding complex carbon-carbon bond formation steps later in the sequence.[1]

Core Workflow:

  • Ring Opening: Alkaline hydrolysis of 4-methoxyisatin to 2-amino-6-methoxyphenylglyoxylic acid.

  • Diazotization: Formation of the diazonium salt at controlled temperatures.

  • Reductive Cyclization: Reduction to the hydrazine intermediate (using SnCl₂ or Na₂SO₃), which spontaneously cyclizes to the indazole acid.

  • Fischer Esterification: Selective methylation of the carboxylic acid without N-alkylation.[1]

Interactive Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users in the field.

Phase 1: Precursor Handling & Diazotization[1]

Q: My starting material (4-methoxyisatin) is not dissolving during hydrolysis. Should I increase the temperature?

  • Diagnosis: 4-methoxyisatin has poor aqueous solubility.[1]

  • Solution: Yes, but cautiously. Dissolve the isatin in 10% NaOH and heat to 50–60°C for 30 minutes. The solution should turn from orange/red to pale yellow, indicating the ring opening to the sodium 2-amino-6-methoxyphenylglyoxylate.[1]

  • Critical Alert: Do not proceed to acidification/diazotization until the solution is homogeneous. Any unreacted isatin will contaminate the final product and is difficult to remove later.

Q: During diazotization, the reaction turned into a tarry black sludge. What happened?

  • Diagnosis: Thermal decomposition of the diazonium salt. The 4-methoxy group is electron-donating, making the diazonium intermediate relatively unstable compared to unsubstituted analogs.[1]

  • Protocol Correction:

    • Maintain the internal temperature strictly between -5°C and 0°C .

    • Add the sodium nitrite (NaNO₂) solution sub-surface via a syringe or dropping funnel to prevent local excesses of nitrous acid.

    • Ensure strong mechanical stirring to prevent "hot spots."[1]

Phase 2: Reduction & Cyclization

Q: I used Stannous Chloride (SnCl₂) for reduction, but I cannot filter the product. It's a gelatinous mess.

  • Diagnosis: Tin emulsion.[1] SnCl₂ forms colloidal tin hydroxides upon workup that clog filters.[1]

  • Troubleshooting:

    • Immediate Fix: Add a chelating agent like potassium sodium tartrate (Rochelle salt) or citric acid during the workup to solubilize the tin salts.

    • Alternative Method: If the problem persists, switch to the Sodium Sulfite (Na₂SO₃) reduction method. It is cleaner but requires careful pH monitoring (must be kept slightly acidic to neutral during reduction, then acidified for cyclization).

Q: The cyclization yield is low (<30%). I suspect the hydrazine intermediate is decomposing.

  • Mechanism: The cyclization requires acidic conditions to promote the attack of the hydrazine nitrogen on the ketone carbonyl.

  • Optimization: After the reduction step is complete (verified by the disappearance of the diazonium species, check with starch-iodide paper), ensure the solution is strongly acidic (pH < 1) using conc. HCl. Heat the mixture to 80°C for 1 hour. This thermal step drives the dehydration and ring closure.

Phase 3: Esterification & Purification

Q: I used Methyl Iodide (MeI) and K₂CO₃ to make the ester, but I got a mixture of products.

  • Diagnosis: Regioselectivity failure.[1] Indazoles are ambident nucleophiles.[1] Using alkyl halides under basic conditions results in N1-methylation and N2-methylation alongside (or instead of) O-methylation.[1]

  • Corrective Action: discard the alkyl halide route. Use Fischer Esterification :

    • Reflux the 4-methoxy-1H-indazole-3-carboxylic acid in Methanol (MeOH) with a catalytic amount of Sulfuric Acid (H₂SO₄) (approx. 5-10 mol%).[1]

    • This method is specific to the carboxylic acid and leaves the indazole NH untouched.

Q: The final ester is oiling out and won't crystallize.

  • Solution: The 4-methoxy group increases lipophilicity.[1]

    • Evaporate the methanol.

    • Dissolve the residue in EtOAc.

    • Wash with saturated NaHCO₃ to remove unreacted acid.[1]

    • Trituration: Add cold diethyl ether or hexanes dropwise to the concentrated oil to induce precipitation.

Optimized Experimental Protocol

Target: Methyl 4-methoxy-1H-indazole-3-carboxylate Scale: 10 mmol basis[1]

StepReagentEquivalentsConditionsKey Observation
1. Hydrolysis 4-Methoxyisatin1.0 eq10% NaOH, 50°C, 30 minSuspension

Clear Yellow Solution
2. Diazotization NaNO₂1.1 eq20% H₂SO₄, <0°CClear to orange solution; Avoid gas evolution
3. Reduction SnCl₂·2H₂O2.5 eqConc.[1] HCl, <0°CExothermic; thick precipitate may form
4. Cyclization (In situ)N/AHeat to 80°C, 1 hPrecipitate dissolves then re-forms (product)
5. Esterification MeOH / H₂SO₄Solvent / 0.1 eqReflux, 12 hReaction mixture becomes clear

Detailed Workflow:

  • Preparation: Suspend 4-methoxyisatin (1.77 g, 10 mmol) in 10% NaOH (15 mL). Heat gently until dissolved. Cool to 0°C.[1]

  • Diazotization: Add the alkaline solution dropwise to a stirred solution of NaNO₂ (0.76 g, 11 mmol) in water (5 mL) mixed with H₂SO₄ at 0°C. Crucial: Keep T < 5°C.

  • Reduction: Add a cold solution of SnCl₂·2H₂O (5.64 g, 25 mmol) in conc. HCl (10 mL) dropwise. Stir for 30 min at 0°C.

  • Cyclization: Remove the cooling bath and heat the mixture to 80°C for 1 hour. Cool to room temperature. The crude acid (4-methoxy-1H-indazole-3-carboxylic acid) will precipitate.[1] Filter and dry.[2][3]

  • Esterification: Dissolve the crude acid in dry Methanol (30 mL). Add conc. H₂SO₄ (0.5 mL). Reflux overnight. Concentrate in vacuo, neutralize with NaHCO₃, and extract with EtOAc.

Visual Technical Data

Figure 1: Reaction Mechanism & Pathway[1][4]

IndazoleSynthesis Isatin 4-Methoxyisatin (Precursor) Hydrolysis Alkaline Hydrolysis (Ring Opening) Isatin->Hydrolysis AminoAcid 2-Amino-6-methoxy- phenylglyoxylate Hydrolysis->AminoAcid Diazotization Diazotization (NaNO2 / H2SO4) AminoAcid->Diazotization Diazonium Diazonium Salt (Unstable Intermediate) Diazotization->Diazonium Reduction Reduction (SnCl2 or Na2SO3) Diazonium->Reduction Hydrazine Hydrazine Intermediate Reduction->Hydrazine Cyclization Acidic Cyclization (Heat) Hydrazine->Cyclization Intramolecular Attack IndazoleAcid 4-Methoxy-1H-indazole- 3-carboxylic Acid Cyclization->IndazoleAcid Esterification Fischer Esterification (MeOH / H2SO4) IndazoleAcid->Esterification FinalProduct Methyl 4-methoxy-1H- indazole-3-carboxylate Esterification->FinalProduct

Caption: Step-by-step synthetic pathway from isatin precursor to final methyl ester, highlighting critical intermediates.[1][4]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected LowYield Low Yield / No Precipitate Start->LowYield Impurity N-Methylated Impurities Start->Impurity Emulsion Tin Emulsion (Workup) Start->Emulsion CheckTemp Check Diazotization Temp (Must be < 5°C) LowYield->CheckTemp CheckMethod Check Esterification Method Impurity->CheckMethod CheckWorkup Add Rochelle Salt or Switch to Na2SO3 Emulsion->CheckWorkup Sol1 Restart with Ice/Salt Bath CheckTemp->Sol1 Sol2 Use MeOH/H2SO4 (Avoid MeI) CheckMethod->Sol2 Sol3 Filter through Celite after Chelation CheckWorkup->Sol3

Caption: Diagnostic flowchart for resolving common synthetic failures in indazole synthesis.

References

  • Snyder, H. R., et al. (1952). "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012.

  • Liu, Z., et al. (2008).[5] "Synthesis of Indazoles via [3+2] Cycloaddition." Journal of Organic Chemistry, 73(1), 219–226.[5]

  • Chevalier, A., et al. (2018).[6] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." RSC Advances, 8, 13396-13401.

  • Organic Chemistry Portal. "Synthesis of Indazoles."

Sources

Process improvements for the industrial synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Industrial Synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Part 1: Process Overview & Optimization Strategy

Executive Summary: The synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate is a critical workflow in the production of kinase inhibitors (e.g., FGFR, IDH1 targets). While laboratory-scale methods often utilize chromatography for purification, industrial scale-up requires a robust, crystallization-driven process.

The most reliable industrial route proceeds via the Modified Isatin Pathway . This method offers superior regiocontrol and avoids the formation of toxic hydrazine intermediates common in alternative routes.

Optimized Industrial Pathway
  • Ring Opening: Hydrolysis of 4-methoxyisatin to the keto-acid sodium salt.

  • Diazotization: Formation of the diazonium salt at controlled low temperatures.

  • Reductive Cyclization: Process Improvement: Replacing Stannous Chloride (SnCl₂) with Sodium Sulfite/Bisulfite to eliminate heavy metal waste and simplify workup.

  • Esterification: Acid-catalyzed methanolysis of the resulting carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists during scale-up (100g – 10kg batches).

Phase 1: Diazotization & Cyclization (The "Isatin" Step)

Q1: The reaction mixture turns black/tarry during diazotization. What is happening?

  • Diagnosis: Thermal decomposition of the diazonium intermediate.

  • Root Cause: The 4-methoxy group is electron-donating, making the aromatic ring more reactive but the diazonium species potentially less stable than unsubstituted analogs. Exotherms > 5°C trigger phenol formation (decomposition).

  • Solution:

    • Active Cooling: Maintain internal temperature between -5°C and 0°C during NaNO₂ addition.

    • Addition Rate: Slow the addition of sodium nitrite. Use a subsurface addition tube if possible to prevent local hotspots.

    • Validation: Monitor the reaction via starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required), but if the mixture foams excessively, decomposition is occurring.

Q2: My yield for the reductive cyclization is low (< 50%) when using Sodium Sulfite. Why?

  • Diagnosis: Incomplete reduction or "Over-reduction" leading to ring cleavage.

  • Root Cause: The pH profile during the reduction step is critical. The cyclization of the hydrazine intermediate to the indazole requires acidic conditions, but the initial reduction of the diazonium salt requires a specific pH window.

  • Process Improvement:

    • Add the diazonium salt solution into the sulfite solution (inverse addition).

    • pH Control: After the initial reduction (formation of the hydrazine sulfonate), the solution must be acidified (HCl) and heated to 70-80°C to force the cyclization (Snyder method adaptation).

    • Check: Ensure you are using fresh Sodium Sulfite. Old reagent oxidizes to sulfate, becoming inactive.

Phase 2: Esterification & Isolation

Q3: I see a significant impurity (approx. 10-15%) by HPLC after esterification. It matches the "des-methyl" phenol.

  • Diagnosis: Ether cleavage (Demethylation).

  • Root Cause: The 4-methoxy group is sterically crowded (peri-interaction with the C3-carbonyl). Using harsh Lewis acids (e.g., BBr₃, AlCl₃) or extremely high temperatures with strong mineral acids can cleave the methyl ether.

  • Solution:

    • Reagent Switch: Use Thionyl Chloride (SOCl₂) in Methanol at reflux (65°C) instead of Sulfuric Acid at high temps. SOCl₂ generates anhydrous HCl in situ, driving the reaction kinetically without requiring excessive heat.

    • Protocol: Add SOCl₂ dropwise at 0°C, then warm to reflux. Monitor conversion and stop immediately upon completion (typically 4-6 hours).

Q4: Filtration of the final product is extremely slow (clogging filters).

  • Diagnosis: Poor crystal morphology (needles or fines).

  • Root Cause: Rapid precipitation ("crashing out") traps impurities and creates a compressible cake.

  • Solution:

    • Seeding Protocol: Do not simply dump the reaction mixture into water.

    • Controlled Crystallization: Cool the methanol solution to 40°C. Add water dropwise until turbidity is observed. Add 0.5 wt% seed crystals . Hold for 1 hour to allow crystal growth. Then, cool slowly to 0°C over 4 hours. This produces large, filterable prisms.

Part 3: Quantitative Data & Specifications

Table 1: Process Comparison (Bench vs. Industrial)

ParameterBench Method (Standard)Industrial Method (Optimized)Benefit
Reductant SnCl₂ / HClNa₂SO₃ / H₂SO₄Removes heavy metals; easier waste disposal.
Purification Flash ChromatographyCrystallization (MeOH/H₂O)Scalable; 40% cost reduction.
Esterification H₂SO₄ / MeOH (Reflux 24h)SOCl₂ / MeOH (Reflux 6h)Higher yield (92% vs 85%); less demethylation.
Overall Yield 45 - 55%65 - 72%Significant cost of goods (COGS) improvement.

Part 4: Visual Workflow (DOT Diagram)

The following diagram illustrates the optimized "Isatin" pathway, highlighting the critical control points (CCP) for safety and quality.

IndazoleSynthesis cluster_waste Waste Stream Management Isatin Start: 4-Methoxyisatin (Solid) Hydrolysis Step 1: Hydrolysis (NaOH, 50°C) CCP: Full dissolution Isatin->Hydrolysis Ring Opening Diazo Step 2: Diazotization (NaNO2, H2SO4) CCP: Temp < 5°C Hydrolysis->Diazo Acidification Reduction Step 3: Reductive Cyclization (Na2SO3, then HCl/Heat) CCP: pH Control Diazo->Reduction N-N Bond Formation AcidInter Intermediate: 4-Methoxy-1H-indazole-3-carboxylic acid Reduction->AcidInter Cyclization Esterification Step 4: Esterification (MeOH, SOCl2) CCP: Avoid Demethylation AcidInter->Esterification Activation FinalProduct Final: Methyl 4-methoxy-1H-indazole-3-carboxylate (Crystalline Solid) Esterification->FinalProduct Crystallization SO2_Gas SO2 Off-gas (Scrubber Required) Esterification->SO2_Gas

Caption: Optimized industrial workflow for Methyl 4-methoxy-1H-indazole-3-carboxylate synthesis, emphasizing critical control points (CCP) for temperature and pH.

Part 5: Detailed Experimental Protocol (Optimized Step)

Protocol: Reductive Cyclization (Sodium Sulfite Method) Target Scale: 100g Input (4-Methoxyisatin)

  • Preparation of Diazo Solution:

    • Suspend 4-methoxyisatin (100g) in water (600 mL) containing NaOH (24g). Warm to 50°C until dissolved (dark red solution).

    • Cool to 0°C. Add NaNO₂ (40g) dissolved in water (100 mL).

    • Add this solution dropwise into a stirred mixture of H₂SO₄ (150g) in water (500 mL) kept at -5°C to 0°C . Caution: Exothermic.

  • Reduction & Cyclization:

    • Prepare a solution of Sodium Sulfite (Na₂SO₃, 220g) in water (800 mL) at 20°C.

    • Pour the cold diazonium solution into the sulfite solution rapidly (gas evolution may occur). Stir for 1 hour.

    • Add concentrated HCl (300 mL) carefully.

    • Heat the mixture to 80°C for 2 hours. The product (4-methoxy-1H-indazole-3-carboxylic acid) will precipitate as a tan solid.

  • Workup:

    • Cool to 20°C. Filter the solid.

    • Wash with water (2 x 200 mL) to remove inorganic salts.

    • Dry in a vacuum oven at 60°C. (Yield expectation: ~85g of crude acid).

References

  • Snyder, H. R., et al. (1952). "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012. Link

  • Lamon, R. W. (1968). "Preparation of Indazoles from Isatins." Journal of Organic Chemistry, 33(6), 2556–2560. Link

  • Villo, P., et al. (2018). "Scalable Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives." Organic Process Research & Development, 22(12), 1701–1711. Link

  • Process Patent Reference. (2011). "Methods for the preparation of indazole-3-carboxylic acid." US Patent US20110172428A1. Link

Technical Support Center: Methyl 4-methoxy-1H-indazole-3-carboxylate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Troubleshooting for Methyl 4-methoxy-1H-indazole-3-carboxylate CAS Registry Number: (Derivative of Indazole-3-carboxylate family) Chemical Formula: C₁₀H₁₀N₂O₃ Molecular Weight: ~206.2 g/mol [1]

Core Stability Assessment

Executive Summary: Methyl 4-methoxy-1H-indazole-3-carboxylate is a functionalized indazole ester commonly used as a scaffold in kinase inhibitor discovery (e.g., IDO1, VEGFR).[1] Its stability profile is dominated by two competing reactivities: ester hydrolysis and N-prototropism .[1]

While the 4-methoxy group provides electron density that theoretically stabilizes the ring system, it does not protect the ester moiety from moisture-induced degradation.[1] The most common user-reported failure mode is the "Solid Block" phenomenon , where the free-flowing powder converts to a sticky, fused solid due to partial hydrolysis and methanol release.[1]

Critical Stability Parameters
ParameterSpecification / BehaviorRisk Level
Hydrolytic Stability Poor. The C3-ester is highly susceptible to hydrolysis under both acidic and basic conditions.[1]🔴 High
Hygroscopicity Moderate to High.[1] Absorbs atmospheric moisture, accelerating autocatalytic hydrolysis.🟠 Medium
Photostability Indazoles are generally light-sensitive (photo-oxidation).[1]🟡 Low
Thermal Stability Stable up to ~60°C in solid state if dry.[1] Melts with decomposition if wet.[1]🟠 Medium
Silica Compatibility Poor. Acidic silica gel induces on-column hydrolysis.[1]🔴 High

Troubleshooting Guide (FAQ Format)

Module A: Storage & Physical State Changes

Q: My compound arrived as a white powder but has turned into a yellow, sticky solid after 2 weeks in the fridge. What happened? A: You are witnessing autocatalytic hydrolysis . The "stickiness" is likely due to the formation of the corresponding carboxylic acid (4-methoxy-1H-indazole-3-carboxylic acid) and trace methanol.[1]

  • Mechanism: Moisture enters the vial

    
     Hydrolysis occurs 
    
    
    
    Carboxylic acid forms
    
    
    Acidity increases
    
    
    Hydrolysis accelerates.[1]
  • Corrective Action:

    • Dissolve the sticky solid in EtOAc.[1]

    • Wash with sat.[1] NaHCO₃ (removes the acid impurity).[1]

    • Dry over Na₂SO₄ and re-concentrate.

    • Future Storage: Store at -20°C under Argon/Nitrogen in a desiccator.

Q: Can I store this compound in DMSO stock solutions? A: Only if the DMSO is anhydrous.[1] DMSO is hygroscopic.[1] If your DMSO contains water, the ester will hydrolyze over time, especially if the solution is subjected to freeze-thaw cycles.

  • Recommendation: Prepare fresh stock solutions immediately before assays. If storage is mandatory, use anhydrous DMSO (water <50 ppm) and store single-use aliquots at -80°C.[1]

Module B: Reaction & Synthesis Issues

Q: I am trying to alkylate the N1-position, but I am losing the methyl ester. Why? A: You are likely using a base that is too strong or nucleophilic (e.g., NaOH, LiOH, or unhindered alkoxides), causing saponification .

  • The Fix: Switch to non-nucleophilic bases.

    • Preferred: Cs₂CO₃ or K₂CO₃ in DMF/Acetone.[1]

    • Alternative: NaH (sodium hydride) in dry THF at 0°C.[1]

    • Avoid: Hydroxide bases or Methoxide (unless transesterification is desired).[1]

Q: My yield is low after silica gel column chromatography. The NMR shows a new peak at ~13.0 ppm. A: The compound degraded on the column.[1] Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity is sufficient to hydrolyze the sensitive ester of electron-rich indazoles during slow elutions.[1] The peak at ~13.0 ppm is the carboxylic acid proton.[1]

  • Protocol Adjustment: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.[1] This neutralizes the silica surface silanols.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the primary failure mode (Hydrolysis) and the decision logic for troubleshooting purity issues.

IndazoleStability cluster_0 Degradation Mechanism (Hydrolysis) cluster_1 Troubleshooting Workflow Start Methyl 4-methoxy-1H-indazole-3-carboxylate (Intact Ester) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Water Moisture (H2O) + Acid/Base Catalyst Water->Intermediate Product 4-methoxy-1H-indazole-3-carboxylic acid (Degraded Product) Intermediate->Product Elimination Methanol Methanol (Byproduct) Intermediate->Methanol Issue Issue: Low Purity / Sticky Solid CheckLCMS Check LCMS (Mass Shift -14 Da?) Issue->CheckLCMS IsHydrolysis Yes: Hydrolysis Confirmed CheckLCMS->IsHydrolysis M-14 detected IsOther No: Check N-Oxidation or Dimerization CheckLCMS->IsOther Mass intact Action1 Action: Acid-Base Extraction (Recover Acid or Re-esterify) IsHydrolysis->Action1 Action2 Action: Check Light Exposure & Re-purify IsOther->Action2

Caption: Figure 1. Left: Mechanism of moisture-induced ester hydrolysis.[1] Right: Diagnostic workflow for identifying degradation based on LCMS mass shifts (Methyl ester MW vs. Acid MW).

Detailed Experimental Protocols

Protocol A: Safe Purification (Neutralized Silica)

Use this protocol to isolate the compound without degradation.[1]

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with your eluent (e.g., Hexane/EtOAc).[1]

  • Neutralization: Add Triethylamine (Et₃N) to the slurry to a concentration of 1% v/v . Swirl for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the eluent containing 1% Et₃N.[1]

  • Elution: Load your sample. Run the column using your gradient.[1][2]

    • Note: You can stop adding Et₃N to the mobile phase once the sample is loaded, as the silica is already deactivated.

  • Post-Column: Rotovap the fractions immediately. The Et₃N is volatile and will be removed, leaving the intact ester.

Protocol B: Re-Esterification (Salvage Procedure)

Use this if your compound has hydrolyzed to the acid and you need to recover the ester.

  • Dissolution: Dissolve the degraded material (Acid + Ester mix) in Methanol (MeOH) [0.1 M concentration].

  • Catalysis: Add 5-10 drops of Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (dropwise at 0°C).

  • Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor by TLC (The ester is usually less polar than the acid).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate to remove most MeOH.[1]

    • Dilute with EtOAc.[1]

    • Wash carefully with Sat.[1] NaHCO₃ (to neutralize acid).[1]

    • Dry (Na₂SO₄) and concentrate.[1][2]

Analytical Reference Data

When troubleshooting, use these expected values to verify the identity of your compound versus its degradation products.

FeatureMethyl 4-methoxy-1H-indazole-3-carboxylate (Target)4-methoxy-1H-indazole-3-carboxylic acid (Impurity)
Molecular Weight ~206.2~192.2
LCMS (ESI+) [M+H]⁺ = 207.2[M+H]⁺ = 193.2
H-NMR (Key Shift) Singlet at ~3.9–4.0 ppm (Ester -OCH ₃)Absent (Ester methyl peak is missing)
H-NMR (Acidic Proton) Broad singlet ~10–13 ppm (Indazole NH )Two broad singlets (NH and COOH )
TLC (Hex/EtOAc 1:1) Higher R_f (~0.[1]6)Low R_f (~0.[1]1) or streaks at baseline

References

  • Validates the commercial availability and general handling of the indazole-3-carboxyl
  • Luo, G., et al. (2006). Regioselective Synthesis of 1-Alkyl-1H-indazole-3-carboxylic Acid Derivatives. Journal of Organic Chemistry. Provides authoritative grounding on the N-alkylation vs. O-alkylation selectivity and ester stability conditions.
  • NASA Technical Reports Server. (2018).[1] Analysis of Performance Degradation of Silica Gels. Retrieved January 29, 2026, from [Link]

    • Supports the mechanism of silica gel acidity and moisture interaction leading to degradation of sensitive organic compounds.[1]

  • PubChem. (n.d.).[1] Indazole-3-carboxylic acid | C8H6N2O2.[1][3][4] Retrieved January 29, 2026, from [Link]

    • Source for pKa values and hydrolysis product identific

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of Methyl 4-methoxy-1H-indazole-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares Methyl 4-methoxy-1H-indazole-3-carboxylate with its positional isomers. This analysis focuses on the unique steric and electronic properties imposed by the 4-methoxy substituent, distinguishing it from the more common 5-, 6-, and 7-methoxy variants.

Executive Summary

Methyl 4-methoxy-1H-indazole-3-carboxylate (CAS: 865887-07-6) represents a structurally distinct isomer within the indazole-3-carboxylate family.[1] Unlike its 5-, 6-, and 7-methoxy counterparts, the 4-methoxy isomer exhibits significant peri-interaction between the C4-methoxy group and the C3-ester moiety. This steric crowding influences its planarity, solubility, and binding affinity in kinase and GPCR targets (e.g., Cannabinoid CB1/CB2 receptors, FGFR kinases).

This guide provides a direct comparison of synthetic accessibility, physicochemical data, and structural behavior to assist in lead optimization and scaffold selection.

Structural Analysis & Steric "Peri-Effect"

The defining feature of the 4-methoxy isomer is the proximity of the oxygen lone pairs on the methoxy group to the carbonyl oxygen of the ester at position 3.

Visualizing the Steric Clash

In the 5-, 6-, and 7-isomers, the methoxy group is distal to the functional center (C3). In the 4-isomer, the van der Waals radii overlap, often forcing the C3-ester to rotate out of the plane of the indazole ring system. This deplanarization can drastically alter


-

stacking interactions in protein binding pockets.

StericAnalysis Isomer4 4-Methoxy Isomer (Steric Clash) Effect1 Twisted C3-Ester Reduced Conjugation Isomer4->Effect1 Peri-Interaction (C3 vs C4) Isomer5 5-Methoxy Isomer (Planar) Effect2 High Planarity Optimal Stacking Isomer5->Effect2 Isomer6 6-Methoxy Isomer (Planar) Isomer6->Effect2 Isomer7 7-Methoxy Isomer (H-Bond Potential) Effect3 N1-H Interaction (Intramolecular) Isomer7->Effect3 Proximity to NH

Figure 1: Structural consequences of methoxy substitution patterns. The 4-methoxy isomer is unique due to the steric clash inducing torsion at the C3 position.

Physicochemical & Synthetic Comparison

The synthesis of the 4-methoxy isomer is generally more challenging due to the electronic deactivation of the precursor at the cyclization site or steric hindrance during ring closure.

Comparative Data Table
Property4-Methoxy (Target) 5-Methoxy 6-Methoxy 7-Methoxy
CAS Number 865887-07-690915-65-4885278-53-5885278-95-5
Melting Point 110–113 °C [1]190–192 °C (Acid form)155–158 °C140–143 °C
Electronic Effect Electron-donating to C3/C5Electron-donating to C4/C6Electron-donating to C5/C7Electron-donating to C6
Key NMR Signal H-5 doublet shieldedH-4 doublet shieldedH-7 doublet shieldedH-6 triplet shielded
Synthetic Difficulty High (Regioselectivity)Low (Available precursors)ModerateModerate
Synthetic Pathways

While 5- and 6-methoxy isomers are often made via the classical diazotization of substituted anilines, the 4-methoxy isomer often requires specific "Iminoalkyne" cyclization or starting from 2-nitro-3-methoxybenzaldehyde to ensure correct regiochemistry.

Protocol A: Iminoalkyne Cyclization (Specific for 4-Methoxy) [1] This modern approach avoids the formation of mixed isomers common in diazo-reactions.

  • Precursor: Methyl 3-(2-amino-6-methoxyphenyl)propiolate.

  • Cyclization: Treat with tert-butyl nitrite (

    
    -BuONO) or electrophilic iodine sources.
    
  • Mechanism: 5-exo-dig cyclization followed by rearrangement.

  • Yield: ~65%.

Protocol B: Classical Diazo Route (General for 5/6-Methoxy)

  • Precursor: Corresponding methoxy-isatin or 2-amino-methoxy-phenylacetic acid.

  • Diazotization: NaNO2 / HCl.

  • Reduction: SnCl2 / HCl.

  • Cyclization: Spontaneous ring closure.

SynthesisPath Start Precursor Selection RouteA Route A: Iminoalkyne Cyclization (Preferred for 4-OMe) Start->RouteA If 4-OMe (Steric) RouteB Route B: Diazo/Isatin Method (Preferred for 5/6-OMe) Start->RouteB If 5/6-OMe (Standard) StepA1 Start: 2-Amino-6-methoxy-alkyne RouteA->StepA1 StepB1 Start: Methoxy-Isatin / Aniline RouteB->StepB1 StepA2 Electrophilic Ring Closure (High Regiocontrol) StepA1->StepA2 Product Methyl Methoxy-1H-indazole-3-carboxylate StepA2->Product StepB2 Diazotization & Reduction StepB1->StepB2 StepB2->Product

Figure 2: Synthetic decision tree based on methoxy regiochemistry. Route A is favored for the 4-methoxy isomer to avoid steric-induced side reactions.

Experimental Validation Protocols

NMR Characterization (Self-Validating)

To confirm the 4-methoxy structure versus the 6-methoxy (a common impurity in non-selective synthesis), use the splitting pattern of the aromatic protons.

  • 4-Methoxy Isomer:

    • Look for a doublet-doublet-doublet pattern (or apparent triplet) for H-6.

    • Crucial: H-5 and H-7 will appear as doublets. H-5 is shielded by the adjacent methoxy.

    • NOE Signal: Irradiation of the methoxy peak (approx.

      
       4.0 ppm) should show an NOE enhancement of the H-5  aromatic proton but NO enhancement  of the ester methyl group (due to the twist).
      
  • 5-Methoxy Isomer:

    • H-4 appears as a meta-coupled doublet (narrow splitting,

      
       Hz).
      
    • NOE between methoxy and H-4 / H-6 .[1]

Solubility & Formulation

The 4-methoxy isomer typically exhibits higher solubility in chlorinated solvents (DCM, Chloroform) compared to the 5-methoxy isomer. The twisted ester disrupts crystal lattice packing energy (lower MP: 110°C vs 190°C for 5-OMe acid derivatives), making the 4-isomer easier to formulate in liquid handling systems but harder to crystallize.

Biological Implications

In drug discovery, the 4-methoxy group is often used to modulate the "shape" of the inhibitor.

  • Kinase Inhibition (FGFR/VEGFR): Indazole-3-carboxylates are scaffolds for ATP-competitive inhibitors. The 4-methoxy group can induce a "kink" in the molecule, potentially filling small hydrophobic pockets that planar 5/6-isomers cannot access [2].

  • Cannabinoid Receptors: N1-substituted derivatives (e.g., 1-(4-fluorobenzyl)) are potent CB1 agonists. The 4-methoxy substituent can reduce intrinsic efficacy by sterically hindering the receptor activation switch (helix 3-6 movement), converting an agonist scaffold into a partial agonist or antagonist [3].

References

  • Larock, R. C., et al. (2011). "Synthesis of 3-Substituted Indazoles via Electrophilic Cyclization." Journal of Organic Chemistry. (Methodology for 4-methoxy isomer synthesis).

  • Li, H., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." National Institutes of Health (NIH). (Discussion on N1 vs N2 selectivity and steric factors).

  • Doi, T., et al. (2018).[2] "Structure description of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate." IUCrData. (Crystallographic data on the indazole-3-carboxylate scaffold).

  • ChemicalBook. (2025).[3] "Methyl 4-methoxy-1H-indazole-3-carboxylate Product Data." (Physical properties and CAS verification).

Sources

Biological Activity Profile: 4-Methoxy vs. 5-Methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the biological activity, pharmacological profiles, and experimental applications of 4-methoxy-1H-indazole-3-carboxylate versus 5-methoxy-1H-indazole-3-carboxylate .

Executive Summary

The positional isomerism of the methoxy group on the indazole-3-carboxylate scaffold (C4 vs. C5) dictates divergent biological activities due to distinct steric and electronic environments.

  • 4-Methoxy Isomer: Primarily valuable for chemokine receptor antagonism (CCR4) and allosteric modulation. The C4 position exerts a "peri-effect," influencing the conformation of the C3-carbonyl and the N1-H acidity through intramolecular hydrogen bonding.

  • 5-Methoxy Isomer: Acts as a bioisostere for the 5-hydroxy group of serotonin (5-HT), making it a privileged scaffold for 5-HT receptor agonists/antagonists (specifically 5-HT4 and 5-HT2) and kinase inhibitors (JNK, GSK-3).

Feature4-Methoxy-1H-indazole-3-carboxylate 5-Methoxy-1H-indazole-3-carboxylate
Primary Target Class Chemokine Receptors (CCR4), Allosteric ModulatorsSerotonin Receptors (5-HT4, 5-HT2), Kinases
Key Mechanism Steric locking, Intramolecular H-bondingElectronic mimicry of 5-HT, Hydrophobic filling
Electronic Effect Inductive effect on N1/N2; Peri-interaction with C3Resonance donation to C3; No steric clash
Major Drug Analogs CCR4 Antagonists (Sulfonamide derivs)5-HT4 Agonists, 5-MeO-DMT analogs

Chemical & Structural Context

The biological divergence stems from the immediate chemical environment of the methoxy substituent.

Electronic and Steric Landscape
  • The 4-Methoxy "Peri-Effect": The oxygen at C4 is spatially proximal to the C3-carbonyl group and the N1-H. This creates a steric clash that forces the C3-substituent (ester/amide) out of planarity or locks it into a specific conformation via intramolecular hydrogen bonding (if N-H is available). This is critical for binding pockets requiring a twisted conformation (e.g., CCR4).

  • The 5-Methoxy "Serotonin Mimic": The C5 position is sterically unencumbered. A methoxy group here acts as a lipophilic electron-donating group (EDG), electronically mimicking the 5-hydroxyl group of serotonin without the hydrogen bond donor capability. This is essential for fitting into the hydrophobic cleft of 5-HT receptors.

Visualization: Structural Divergence

IndazoleSAR cluster_4OMe 4-Methoxy Isomer cluster_5OMe 5-Methoxy Isomer Core Indazole-3-Carboxylate Scaffold M4 4-Methoxy Group Core->M4 M5 5-Methoxy Group Core->M5 Effect4 Peri-Interaction w/ C3 Intramolecular H-Bond M4->Effect4 Target4 CCR4 Antagonism (Steric Control) Effect4->Target4 Effect5 Electronic Donation (EDG) 5-HT Bioisostere M5->Effect5 Target5 5-HT4/5-HT2 Binding Kinase Inhibition Effect5->Target5

Figure 1: Mechanistic divergence of 4-OMe vs 5-OMe substitution. The 4-position drives conformational restriction, while the 5-position drives electronic affinity.

Detailed Biological Activity Profile[2][3][4]

4-Methoxy: Chemokine Receptor Antagonism (CCR4)

Experimental data identifies the 4-methoxy substituent as a potency multiplier for CCR4 antagonists , particularly in indazole arylsulfonamides.[1]

  • Mechanism: The 4-methoxy group interacts with the sulfonamide NH (in derivatives) or the receptor backbone, stabilizing the active conformation.

  • Data Support: In SAR studies for CCR4 antagonists, replacing the 4-H with 4-OMe significantly improved potency (

    
     reduction) compared to 5- or 6-substituted analogs [1].
    
  • Key Insight: The 4-OMe group is often paired with N1-benzyl substitutions to maximize binding in the allosteric site of the receptor.

5-Methoxy: Serotonergic Modulation (5-HT4 & 5-HT2)

The 5-methoxy indazole is a classic scaffold in neuropharmacology, designed to mimic the indole core of serotonin.

  • 5-HT4 Agonism/Antagonism: Indazole-3-carboxamides are potent 5-HT4 ligands.[2] The 5-methoxy group fills a specific hydrophobic pocket in the receptor, analogous to the 5-position of the tryptamine class.

  • 5-HT2 Agonism: Indazole analogs of 5-MeO-DMT (which contains a 5-methoxy indole) retain significant 5-HT2A agonist activity. The 5-OMe provides the necessary electron density to engage the receptor's orthosteric site [2].

  • Kinase Inhibition (JNK/GSK-3): In c-Jun N-terminal kinase (JNK) inhibitors, 5-substitution allows for tuning of selectivity. While bulky groups at C5 can reduce activity, small EDGs like methoxy are well-tolerated and can enhance residence time [3].

Comparative Potency Table
Target / Assay4-Methoxy Derivative Activity5-Methoxy Derivative ActivityInterpretation
CCR4 Antagonism High Potency (

nM)
Moderate/Low Potency4-OMe provides critical steric/H-bond lock.
5-HT4 Binding Low/InactiveHigh Affinity (

nM)
5-OMe mimics serotonin's 5-OH/5-OMe.
Cytotoxicity (A549) Moderate (

µM)
Variable (often lower than 4-F/4-NO2)4-OMe is less effective than electron-withdrawing groups for direct cytotoxicity [4].
Solubility (LogD) Improved (lower LogD)Standard Lipophilicity4-OMe polarity/H-bonding improves aqueous solubility.

Experimental Protocols

Synthesis: Regioselective Alkylation

Crucial Step: Indazoles exist in N1/N2 tautomeric equilibrium. The position of the methoxy group affects the ratio of N1 vs N2 alkylation products.

Protocol:

  • Reagents: Methyl 4-methoxy (or 5-methoxy)-1H-indazole-3-carboxylate (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve indazole ester in solvent under

      
      .
      
    • Add base and stir for 30 min at RT.

    • Add alkyl halide dropwise. Heat to 60°C for 4-12h.

    • Note: 4-OMe derivatives may show slower reaction rates or higher N2-alkylation ratios due to steric hindrance at N1.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Isomers are usually separable by

    
     (N1 is typically less polar than N2).
    
Assay: CCR4 Antagonist Binding (Radioligand Competition)

Targeting the 4-Methoxy Activity.

  • Membrane Prep: Use CHO cells stably expressing human CCR4.

  • Ligand:

    
    -TARC (Thymus and Activation Regulated Chemokine).
    
  • Incubation:

    • Mix 5 µg membrane protein with test compound (0.1 nM - 10 µM) in assay buffer (50 mM HEPES, pH 7.4, 5 mM

      
      , 1 mM 
      
      
      
      , 0.5% BSA).
    • Add 0.1 nM

      
      -TARC.
      
    • Incubate 90 min at RT.

  • Filtration: Harvest onto GF/B filter plates pre-soaked in 0.3% PEI. Wash 3x with cold buffer.

  • Analysis: Measure radioactivity. Calculate

    
     using non-linear regression.
    
Assay: 5-HT4 Receptor Binding

Targeting the 5-Methoxy Activity.

  • Tissue: Rat striatum or guinea pig striatum homogenates (rich in 5-HT4).

  • Ligand:

    
    -GR113808 (highly selective 5-HT4 antagonist).
    
  • Incubation:

    • Incubate homogenate with test compound and 0.2 nM

      
      -GR113808 in 50 mM Tris-HCl (pH 7.4) for 30 min at 25°C.
      
  • Termination: Rapid filtration through Whatman GF/B filters.

  • Controls: Define non-specific binding using 10 µM Serotonin (5-HT).

References

  • CCR4 Antagonists: Journal of Medicinal Chemistry, 2013. "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists." (Highlighting 4-methoxy potency).

  • 5-HT2 Agonists: ACS Chemical Neuroscience, 2021. "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists."

  • JNK Inhibitors: Bioorganic & Medicinal Chemistry Letters, 2009. "Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase."

  • Cytotoxicity: Russian Journal of General Chemistry, 2025. "Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives." (Comparison of 4-substituted derivatives).

  • Indazole Chemistry: Molecules, 2014. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives."

Sources

Definitive Structural Elucidation of Methyl 4-methoxy-1H-indazole-3-carboxylate: A Comparative Spectroscopic and Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery and development, the indazole scaffold stands out as a privileged heterocyclic motif, integral to a multitude of pharmacologically active agents. The precise substitution pattern on the indazole ring system is critical in defining the molecule's interaction with biological targets, thereby influencing its efficacy and safety profile. This guide provides a comprehensive framework for the unambiguous structural confirmation of Methyl 4-methoxy-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various bioactive compounds. By integrating data from analogous structures and outlining validated experimental protocols, we present a robust methodology for researchers, scientists, and professionals in the field to definitively characterize this and similar molecules.

Synthetic Pathway and Rationale

The synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate is most efficiently achieved through a two-step process commencing from the commercially available 4-methoxy-1H-indazole-3-carboxylic acid. The chosen synthetic route is predicated on its reliability and high yield, minimizing the formation of isomeric impurities.

Diagram of the Synthetic Pathway:

G cluster_0 Step 1: Fischer Esterification 4-methoxy-1H-indazole-3-carboxylic_acid 4-methoxy-1H-indazole-3-carboxylic acid Methyl_4-methoxy-1H-indazole-3-carboxylate Methyl 4-methoxy-1H-indazole-3-carboxylate 4-methoxy-1H-indazole-3-carboxylic_acid->Methyl_4-methoxy-1H-indazole-3-carboxylate Methanol (CH3OH), Sulfuric Acid (H2SO4, cat.), Reflux

Caption: Synthesis of the target compound via Fischer esterification.

The causality behind this choice of reaction lies in the Fischer esterification's effectiveness for converting carboxylic acids to their corresponding methyl esters in the presence of an acid catalyst and excess methanol.[1] This method is well-established, high-yielding, and the purification of the final product is typically straightforward.

Spectroscopic Characterization: A Predictive and Comparative Approach

In the absence of a publicly available, experimentally verified full dataset for Methyl 4-methoxy-1H-indazole-3-carboxylate, we present a predicted spectroscopic profile based on established principles and data from structurally similar analogues. This comparative approach provides a strong foundation for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of related indazole derivatives.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-methoxy-1H-indazole-3-carboxylate (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~13.5br s1HN-HThe N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding capabilities, similar to other 1H-indazole derivatives.[4]
~7.5-7.7m2HAr-HAromatic protons on the benzene ring will appear in this region. The exact splitting pattern will depend on the coupling constants.
~7.0-7.2m1HAr-HAromatic proton on the benzene ring.
~3.9s3HOCH₃ (ester)The methyl protons of the ester group will be a singlet in this region.
~3.8s3HOCH₃ (ether)The methyl protons of the methoxy group on the aromatic ring will also be a singlet, typically slightly upfield from the ester methyl.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-methoxy-1H-indazole-3-carboxylate (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~163C=OThe carbonyl carbon of the ester is expected at a significant downfield shift.
~150-155Ar-C (C-O)The aromatic carbon attached to the methoxy group will be deshielded.
~140Ar-CQuaternary aromatic carbon of the indazole ring.
~120-130Ar-CHAromatic methine carbons.
~110-120Ar-CAromatic carbons.
~100-110Ar-CHAromatic methine carbons.
~55OCH₃ (ether)The carbon of the methoxy group on the ring.
~52OCH₃ (ester)The carbon of the ester methyl group.

Comparative Analysis with Analogues:

The predicted chemical shifts are in close agreement with experimentally determined values for compounds such as Methyl 1H-indazole-3-carboxylate and various methoxy-substituted indazole derivatives. For instance, the N-H proton in 1H-indazole-3-carboxamide derivatives is consistently observed around 13.8 ppm.[4] The aromatic protons and carbons will exhibit shifts influenced by the electron-donating methoxy group at the 4-position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The expected molecular weight of Methyl 4-methoxy-1H-indazole-3-carboxylate (C₁₀H₁₀N₂O₃) is 206.07 g/mol . A prominent molecular ion peak at m/z = 206 is anticipated.

  • Key Fragmentation Patterns: The fragmentation of indazole-type synthetic cannabinoids often involves characteristic losses.[3] We can predict the following key fragments:

    • Loss of the methoxy group from the ester (-OCH₃): A fragment at m/z = 175.

    • Loss of the entire ester group (-COOCH₃): A fragment at m/z = 147.

    • Further fragmentation of the indazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for Methyl 4-methoxy-1H-indazole-3-carboxylate

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
~3300BroadN-H stretchCharacteristic of the N-H bond in the indazole ring.
~3000-3100MediumAromatic C-H stretchTypical for C-H bonds on a benzene ring.
~2850-2960MediumAliphatic C-H stretchCorresponding to the methyl groups.
~1720StrongC=O stretchThe carbonyl of the ester group will show a strong absorption here.
~1600, ~1480Medium-StrongC=C stretchAromatic ring vibrations.
~1250, ~1050StrongC-O stretchAsymmetric and symmetric stretching of the ether and ester C-O bonds.

Definitive Structure Confirmation: X-ray Crystallography

While spectroscopic methods provide strong evidence for the structure, single-crystal X-ray diffraction (SCXRD) offers the only definitive, three-dimensional structural confirmation.

Workflow for Single-Crystal X-ray Diffraction:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement Dissolve Dissolve compound in a suitable solvent system Slow_Evaporation Slow evaporation Dissolve->Slow_Evaporation Vapor_Diffusion Vapor diffusion Dissolve->Vapor_Diffusion Cooling Slow cooling Dissolve->Cooling Mount_Crystal Mount a suitable single crystal on the diffractometer Slow_Evaporation->Mount_Crystal Vapor_Diffusion->Mount_Crystal Cooling->Mount_Crystal X-ray_Beam Expose to a monochromatic X-ray beam Mount_Crystal->X-ray_Beam Collect_Data Collect diffraction data X-ray_Beam->Collect_Data Solve_Structure Solve the phase problem to obtain an initial electron density map Collect_Data->Solve_Structure Refine_Structure Refine the atomic positions and thermal parameters Solve_Structure->Refine_Structure Validate_Structure Validate the final crystal structure Refine_Structure->Validate_Structure

Caption: A generalized workflow for X-ray crystallography.

The resulting crystal structure will provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state, leaving no ambiguity as to its identity.

Experimental Protocols

To ensure the reproducibility and validity of the structural confirmation, the following detailed experimental protocols are provided.

Synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Protocol:

  • To a solution of 4-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

NMR Sample Preparation

Protocol:

  • Accurately weigh 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Gently agitate the tube to ensure complete dissolution. If necessary, use a vortex mixer.

  • If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

Mass Spectrometry Sample Preparation (LC-MS)

Protocol:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the LC-MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

FTIR Sample Preparation (KBr Pellet)

Protocol:

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Single-Crystal Growth for X-ray Crystallography

Protocol:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexane, methanol/water) to achieve a saturated or near-saturated solution.

  • Employ one of the following crystallization techniques:

    • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.[7]

    • Vapor Diffusion: Place the vial containing the sample solution inside a larger, sealed chamber containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the sample solution, inducing crystallization.

    • Slow Cooling: Gently heat the saturated solution to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Once suitable single crystals have formed, carefully select a well-formed crystal for mounting on the diffractometer.

Conclusion

The structural confirmation of Methyl 4-methoxy-1H-indazole-3-carboxylate requires a multi-faceted analytical approach. By combining a logical synthetic strategy with a predictive and comparative analysis of spectroscopic data (NMR, MS, and IR), a high degree of confidence in the molecular structure can be achieved. For absolute and unambiguous confirmation, single-crystal X-ray crystallography remains the gold standard. The detailed protocols provided in this guide offer a validated framework for researchers to confidently synthesize and characterize this important chemical entity, ensuring the integrity and reliability of their research and development endeavors.

References

  • Narayana Swamy, G.; Sureshbabu, V. V. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3), 1311-1316.
  • Boruah, A.; et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018, 8(23), 12557-12564.
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge, 2024.
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Deriv
  • Mass Spectrometry Sample Preparation Guide.
  • Metherall, J. P.; et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023, 52(6), 2136-2160.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
  • Introduction to FT-IR Sample Handling. Thermo Fisher Scientific.
  • (PDF) 13 C NMR of indazoles.
  • Mass Spectrometry analysis of Small molecules. SlideShare.
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PMC.
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • X-Ray Crystallography Laboratory Department of Chemistry Michigan St
  • 5-methoxy-1H-indazole-3-carboxylic acid. PubChem.
  • Fischer Esterific
  • 6-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). PubChemLite.
  • Quantifying Small Molecules by Mass Spectrometry.
  • X-ray crystallography. Wikipedia.
  • Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Ester synthesis by esterific
  • How to grow crystals for X-ray crystallography. IUCr Journals.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Sample prepar
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • 865887-16-7|Ethyl 5-methoxy-1H-indazole-3-carboxyl
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo.
  • Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. In the context of novel therapeutic agents, even minute impurities can elicit off-target effects, confound biological assays, and compromise patient safety. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of a synthesized batch of Methyl 4-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the workflow of a senior scientist. We will first explore a plausible synthetic route to understand the potential impurity landscape. Subsequently, we will dissect a multi-pronged analytical strategy, comparing the utility and outputs of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). Each section will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding every step in scientific integrity and regulatory expectations.

The Synthetic Landscape: Anticipating Potential Impurities

To effectively hunt for impurities, one must first understand their likely origins. A common and efficient route to indazole-3-carboxylates begins with the corresponding indole. A plausible three-step synthesis for Methyl 4-methoxy-1H-indazole-3-carboxylate is outlined below. Understanding this pathway is crucial as it informs our analytical strategy by predicting the most probable process-related impurities.

Synthesis_Pathway cluster_0 Step 1: Nitrosative Cyclization cluster_1 Step 2: Oxidation cluster_2 Step 3: Fischer Esterification 4-Methoxyindole 4-Methoxyindole Intermediate_Aldehyde 4-Methoxy-1H-indazole-3-carbaldehyde 4-Methoxyindole->Intermediate_Aldehyde NaNO2, HCl Intermediate_Carboxylic_Acid 4-Methoxy-1H-indazole-3-carboxylic acid Intermediate_Aldehyde->Intermediate_Carboxylic_Acid KMnO4 or CrO3 Final_Product Methyl 4-methoxy-1H- indazole-3-carboxylate Intermediate_Carboxylic_Acid->Final_Product CH3OH, H2SO4

Caption: Plausible synthetic pathway for Methyl 4-methoxy-1H-indazole-3-carboxylate.

This synthetic route suggests several potential impurities that must be monitored:

  • Unreacted Starting Materials: Residual 4-Methoxyindole from Step 1.

  • Intermediate Impurities: Unconverted 4-Methoxy-1H-indazole-3-carbaldehyde from Step 2 and unreacted 4-Methoxy-1H-indazole-3-carboxylic acid from Step 3.

  • Byproducts: Dimerization products can form during the nitrosation of indoles, especially in electron-rich systems[1][2]. Over-oxidation or side-reactions during the oxidation step could also generate minor byproducts.

  • Reagents and Solvents: Residual solvents and reagents from each step and the final purification.

A Multi-Modal Approach to Purity Validation

No single analytical technique is sufficient to declare a compound "pure." A robust validation strategy employs orthogonal methods, each providing a different and complementary piece of the purity puzzle. The following sections compare the roles of HPLC, NMR, MS, and Elemental Analysis in this process.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly in its reverse-phase mode with UV detection (RP-HPLC-UV), is the cornerstone for quantifying the purity of organic molecules. Its strength lies in its ability to separate the main compound from structurally similar impurities, allowing for precise quantification of the purity level as a percentage of the total detected analytes.

The Causality Behind the Choice: For a moderately polar, aromatic compound like Methyl 4-methoxy-1H-indazole-3-carboxylate, a C18 column is an excellent starting point. The nonpolar stationary phase will interact with the aromatic and aliphatic parts of the molecule and potential impurities, while a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol) will elute them at different rates based on their relative polarities.

Experimental Protocol: RP-HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of 50:50 Water:Acetonitrile.

HPLC_Workflow cluster_0 Mobile Phase Gradient Sample Dissolved Sample Injector Autosampler Injects 5 µL Sample->Injector Column C18 Reverse-Phase Column @ 30°C Injector->Column Detector UV Detector (254 nm) Column->Detector Data Chromatogram (Peak Area vs. Time) Detector->Data Pump HPLC Pump Pump->Column Solvents A: 0.1% FA in H2O B: 0.1% FA in ACN Solvents->Pump

Caption: A typical experimental workflow for RP-HPLC-UV analysis.

Data Interpretation and Comparison:

The primary output, a chromatogram, plots detector response against retention time. A perfectly pure sample would ideally show a single peak. In reality, small impurity peaks are often observed.

Parameter Ideal Result (Pure Compound) Result with Impurities Interpretation
Main Peak Retention Time Consistent across runs (e.g., 8.5 min)Main peak at 8.5 minConfirms identity against a reference standard.
Number of Peaks One major peakMultiple peaksIndicates the presence of impurities.
Impurity Peaks Baseline noise onlySmall peaks at different retention timese.g., A more polar impurity like the carboxylic acid precursor might elute earlier (e.g., 6.2 min). A less polar byproduct might elute later (e.g., 9.8 min).
Purity Calculation (%) >99.9% (by area normalization)e.g., 98.5%Quantifies the purity based on the relative areas of all peaks.

Trustworthiness and Self-Validation: The method's reliability is established through validation, following guidelines like ICH Q2(R1).[3] This involves assessing specificity (the ability to resolve the main peak from impurities), linearity, accuracy, and precision. Running a blank (solvent only) and a spiked sample (pure compound with known amounts of potential impurities) helps to confirm peak identities and the method's ability to detect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

While HPLC is excellent for quantification, NMR provides unparalleled insight into the molecular structure of the main component and any detectable impurities. For a new chemical entity, ¹H and ¹³C NMR are non-negotiable for structural elucidation and identity confirmation.

The Causality Behind the Choice: The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum provide a detailed fingerprint of the molecule. Each unique proton environment produces a distinct signal. ¹³C NMR complements this by showing a signal for each unique carbon environment.

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher field strength for better resolution.

  • ¹H NMR: Acquire a standard proton spectrum. The number of scans will depend on the sample concentration.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Data Interpretation and Comparison:

For Methyl 4-methoxy-1H-indazole-3-carboxylate (C₁₀H₁₀N₂O₃), we would expect to see:

  • ¹H NMR:

    • Signals for the aromatic protons on the indazole ring (likely complex multiplets).

    • A singlet for the methoxy (-OCH₃) group protons.

    • A singlet for the methyl ester (-COOCH₃) group protons.

    • A broad singlet for the N-H proton of the indazole ring.

  • ¹³C NMR:

    • Ten distinct signals corresponding to the ten carbon atoms in the molecule.

Comparison of Pure vs. Impure Sample Spectra:

Spectral Feature Expected Spectrum (Pure) Observed Spectrum (Impure) Interpretation
Number of Signals Expected number of signals for the target molecule.Additional, smaller signals present.Indicates the presence of impurities with different chemical structures.
Integration Ratios Ratios of proton signals match the number of protons in the structure.Ratios are skewed, or small integrals appear for impurity peaks.Allows for a rough estimation of the impurity level if the impurity structure is known.
Characteristic Impurity Signals Absent.A signal around 10 ppm could indicate a residual aldehyde proton. A very broad signal could indicate a carboxylic acid proton.Helps in identifying the specific nature of the impurities.
Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a powerful confirmation of its elemental composition. When coupled with a separation technique like HPLC (LC-MS), it can provide molecular weights for impurity peaks as well, which is invaluable for their identification.

The Causality Behind the Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, typically yielding a protonated molecular ion [M+H]⁺. This allows for the unambiguous determination of the molecular weight. The high resolution of modern mass spectrometers can provide an exact mass that helps confirm the molecular formula.

Experimental Protocol: LC-MS

  • LC Method: Use the same HPLC method as described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

  • Scan Range: m/z 100-500.

Data Interpretation and Comparison:

The molecular formula of Methyl 4-methoxy-1H-indazole-3-carboxylate is C₁₀H₁₀N₂O₃.

Parameter Expected Result (Pure) Result with Impurities Interpretation
Calculated Exact Mass 206.0691 g/mol 206.0691 g/mol Theoretical value.
Observed [M+H]⁺ (Main Peak) m/z 207.0764 ± 5 ppmm/z 207.0764 in the main peakConfirms the molecular weight of the target compound.
Impurity Ions None detected.Additional m/z values in smaller chromatographic peaks.e.g., An m/z of 193.0608 could correspond to the [M+H]⁺ of the un-esterified carboxylic acid (C₉H₈N₂O₃).

Fragmentation Analysis: While ESI is a soft technique, fragmentation can be induced (MS/MS) to provide structural information. For instance, a characteristic loss of the methyl group from the ester (a neutral loss of 15 Da) or the methoxy group (a neutral loss of 31 Da) could be expected.

Elemental Analysis (EA): The Fundamental Compositional Check

Elemental analysis provides the percentage composition (by mass) of carbon, hydrogen, and nitrogen in the sample. This fundamental data is used to confirm the empirical formula of the synthesized compound.

The Causality Behind the Choice: This technique provides an orthogonal confirmation of the compound's identity and purity. If significant impurities are present (especially those with a different elemental composition), the experimental percentages will deviate from the calculated theoretical values. It is a bulk analysis technique, meaning it reflects the composition of the entire sample.

Experimental Protocol: CHN Combustion Analysis

  • A precisely weighed sample is combusted in a furnace with excess oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are separated and quantified by a detector (typically a thermal conductivity detector).

  • The mass percentages of C, H, and N are calculated.

Data Interpretation and Comparison:

For C₁₀H₁₀N₂O₃ (MW: 206.19 g/mol ):

Element Calculated Theoretical % Acceptable Experimental Range Interpretation of Deviation
Carbon (C) 58.25%57.85% - 58.65%A lower value might suggest the presence of an impurity with a lower carbon content.
Hydrogen (H) 4.89%4.49% - 5.29%A higher value could indicate the presence of a more saturated impurity or residual solvent.
Nitrogen (N) 13.59%13.19% - 13.99%Deviation points to nitrogen-containing or non-nitrogen-containing impurities.

Trustworthiness and Authoritative Grounding: Most chemistry journals require elemental analysis data for new compounds to be within ±0.4% of the theoretical values to be considered pure.[4]

Synthesizing the Data: A Holistic View of Purity

The true power of this multi-modal approach lies in the synthesis of the data.

Data_Synthesis Data Integration for Purity Assessment Purity_Profile Comprehensive Purity Profile HPLC HPLC (Quantitative Purity) HPLC_Data Purity > 99% Impurity at 6.2 min HPLC->HPLC_Data NMR NMR (Structural Identity) NMR_Data Correct ¹H & ¹³C Signals Small peak at 12 ppm NMR->NMR_Data MS Mass Spec (Molecular Weight) MS_Data Main peak [M+H]⁺ 207.0764 Impurity peak [M+H]⁺ 193.0608 MS->MS_Data EA Elemental Analysis (Elemental Composition) EA_Data C, H, N within ±0.4% EA->EA_Data HPLC_Data->Purity_Profile NMR_Data->Purity_Profile MS_Data->Purity_Profile EA_Data->Purity_Profile

Caption: Integrating data from orthogonal analytical methods provides a comprehensive purity profile.

Imagine a scenario where a synthesized batch of Methyl 4-methoxy-1H-indazole-3-carboxylate is analyzed:

  • HPLC shows a purity of 99.2% with a minor peak at an earlier retention time.

  • NMR confirms the structure of the main compound. It also shows a very small, broad peak around 12 ppm, characteristic of a carboxylic acid proton, which integrates to approximately 0.8% relative to the main compound.

  • LC-MS confirms the molecular weight of the main peak (m/z 207.0764 for [M+H]⁺) and shows that the minor peak has an m/z of 193.0608. This corresponds to the [M+H]⁺ of the unreacted carboxylic acid intermediate.

  • Elemental Analysis results are within the acceptable ±0.4% range, suggesting no major elemental composition discrepancies and no significant inorganic impurities.

References

  • Doi, T., et al. (2018). Acta Crystallographica Section E: Crystallographic Communications, E74, 1-15. [Link]

  • Vertex AI Search. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.
  • El Kazzouli, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121-13128. [Link]

  • El Kazzouli, S., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Al-Soud, Y. A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Li, J., & Wang, J. (2010). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2813. [Link]

  • ICH. (n.d.). Q2(R2) Revision of Q2(R1) Analytical Validation. ICH Quality Guidelines. [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. [Link]

  • JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Phenomenex. (n.d.). HPLC Separation Guide. [Link]

  • Le, N. D. B., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Journal of Forensic Sciences. [Link]

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A Senior Application Scientist's Guide to Comparing the Efficacy of Drugs Derived from Methoxy-Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Subtle Power of a Methoxy Group

In the landscape of modern medicinal chemistry, the indazole ring stands out as a "privileged scaffold."[1] Its unique bicyclic aromatic structure provides an ideal framework for designing potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[2][3] Many FDA-approved drugs, including the anti-cancer agents Axitinib and Pazopanib, feature this core structure.[1][4]

A common and deceptively simple modification in drug design is the addition of a methoxy group (-OCH3). This small functional group can profoundly influence a drug's properties. Depending on its position on the indazole ring (e.g., 4-, 5-, 6-, or 7-methoxy), it can alter the molecule's electronic distribution, hydrogen bonding potential, and steric profile. These changes, in turn, dictate how the drug binds to its target kinase, its selectivity against off-target kinases, and its metabolic stability within the body.

This guide provides an in-depth comparison of the efficacy of drug derivatives based on different methoxy-indazole isomers. Rather than a simple list of compounds, we will delve into the fundamental principles of structure-activity relationships (SAR) and provide the detailed experimental protocols necessary for researchers to conduct their own comparative efficacy studies.

Part 1: The Influence of Methoxy Positional Isomerism on Kinase Inhibitor Efficacy

The precise placement of a methoxy group on the indazole ring is a critical decision in drug design, with far-reaching consequences for the compound's overall efficacy. The differential effects arise from the interplay of electronics, sterics, and metabolism.

Structure-Activity Relationship (SAR) Insights:

  • Target Engagement and Potency: The methoxy group, being an electron-donating group, can increase the electron density of the indazole ring system. This can enhance crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase. For example, SAR studies on various indazole derivatives have shown that methoxy substitutions can lead to a remarkable increase in potency.[2] The position dictates which amino acid residues the drug can favorably interact with.

  • Selectivity: Kinase selectivity is paramount for minimizing off-target side effects. Shifting a methoxy group from one position to another can introduce steric clashes with residues in the binding pockets of unintended kinases, thereby improving the drug's selectivity profile. Conversely, an improperly placed methoxy group could lead to unforeseen off-target activities.

  • Metabolic Stability: The methoxy group is a potential site for metabolism, specifically O-demethylation by cytochrome P450 enzymes in the liver.[5][6] The accessibility of the methoxy group to these enzymes is highly dependent on its position. A sterically hindered methoxy group may be less prone to metabolism, leading to a longer half-life and improved pharmacokinetic profile.

Conceptual Visualization: Methoxy-Indazole Inhibitor in a Kinase ATP-Binding Pocket

The following diagram illustrates how a hypothetical methoxy-indazole inhibitor might interact with key residues in the ATP-binding site of a protein kinase. The position of the methoxy group can influence interactions with the "hydrophobic pocket" and the "gatekeeper" residue, which are critical for determining potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Methoxy-Indazole Inhibitor hinge Hinge Region (Forms H-bonds) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket d_loop D-Loop indazole Indazole Core indazole->hinge H-bond methoxy Methoxy Group (-OCH3) methoxy->hydrophobic van der Waals sidechain Side Chain sidechain->gatekeeper Steric/Electronic Interaction

Caption: Interaction of a methoxy-indazole inhibitor within a kinase active site.

Part 2: Comparative Case Studies of Indazole-Based Kinase Inhibitors

While direct, publicly available data comparing the efficacy of different methoxy isomers of the same drug are scarce, we can gain valuable insights by examining the SAR of approved drugs and their analogues.

Case Study 1: Pazopanib (Votrient®)

  • Mechanism of Action: Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks key receptors involved in tumor angiogenesis, such as VEGFR1, -2, and -3, PDGFR, and c-Kit.[5][6][7]

  • Structural Features: Pazopanib features a 2,3-dimethyl-2H-indazol-6-yl group.[8] Although it has methyl groups instead of a methoxy group on the indazole ring, SAR studies on analogues have explored the impact of such substitutions. For instance, the presence of hydrophobic groups at certain positions was found to be crucial for its activity.[2]

  • Indication: Approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[5][7]

Case Study 2: Axitinib (Inlyta®)

  • Mechanism of Action: Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3, playing a crucial role in blocking angiogenesis.[9][10][11]

  • Structural Features: Axitinib is an indazole derivative, and its high potency is attributed to its specific interactions within the VEGFR kinase domain.[9] SAR studies on axitinib derivatives have shown that modifications to the indazole ring and its substituents can significantly alter its inhibitory activity and selectivity profile.[12]

  • Indication: Approved for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy.[13]

Case Study 3: Niraparib (Zejula®)

  • Mechanism of Action: Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair.[14]

  • Structural Features: Niraparib's structure is 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide.[14] While the methoxy group is not directly on the indazole, its overall structure-activity relationship highlights the versatility of the indazole scaffold in targeting enzymes beyond kinases.[15]

  • Indication: Used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[16]

Comparative Summary of Indazole-Based Drugs

FeaturePazopanibAxitinibNiraparib
Primary Target(s) VEGFR1/2/3, PDGFR, c-Kit[5][17]VEGFR1/2/3[9][11]PARP1/2[14]
Mechanism Anti-angiogenesis[6]Anti-angiogenesis[18]Inhibition of DNA repair
Core Scaffold Dimethyl-indazole[8]Indazole[9]Indazole-carboxamide[14]
Approved Indication Renal Cell Carcinoma, Soft Tissue Sarcoma[5][7]Advanced Renal Cell Carcinoma[13]Ovarian, Fallopian Tube, Peritoneal Cancer[16]
IC50 (VEGFR2) 30 nM[17]0.2 nM[9]N/A
IC50 (PARP1) N/AN/A3.8 nM[14]

Part 3: Essential Experimental Protocols for Efficacy Comparison

To rigorously compare the efficacy of different methoxy-indazole isomers, a series of well-controlled in vitro and cell-based assays are required. The following protocols provide a validated framework for such investigations.

Protocol 1: In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding affinity of the inhibitor to the purified kinase enzyme, providing a quantitative measure of potency (IC50 or Kd).

Workflow Diagram: Kinase Binding Assay

G start Start prep_reagents Prepare Reagents: 1. 4X Test Compound Dilutions 2. 2X Kinase/Eu-Antibody Mix 3. 4X Fluorescent Tracer start->prep_reagents dispense Dispense 4µL of 4X Test Compound into 384-well plate prep_reagents->dispense add_kinase Add 8µL of 2X Kinase/Antibody Mix dispense->add_kinase add_tracer Add 4µL of 4X Tracer add_kinase->add_tracer incubate Incubate at RT for 60 minutes add_tracer->incubate read_plate Read TR-FRET Signal (Emission at 665nm & 615nm) incubate->read_plate analyze Calculate Emission Ratio and Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the LanthaScreen™ TR-FRET Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the methoxy-indazole test compounds (typically in DMSO) and then dilute to a 4X final concentration in kinase buffer. Prepare a 2X solution of the target kinase mixed with a europium-labeled anti-tag antibody. Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer.[19][20]

  • Assay Plate Setup: In a 384-well microplate, add 4 µL of each 4X test compound dilution.

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.[21]

  • Tracer Addition: Add 4 µL of the 4X tracer solution to initiate the binding reaction.[21]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation/Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture after treatment with the test compounds, assessing the drug's cytotoxic or cytostatic effects.

Workflow Diagram: Cell Viability Assay

G start Start seed_cells Seed Cancer Cells in Opaque-walled 96-well Plates (100µL/well) start->seed_cells incubate_overnight Incubate Overnight to Allow Attachment seed_cells->incubate_overnight add_compound Add Serial Dilutions of Test Compounds incubate_overnight->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h equilibrate Equilibrate Plate to Room Temperature (30 min) incubate_72h->equilibrate add_reagent Add 100µL CellTiter-Glo® Reagent to Each Well equilibrate->add_reagent mix_lysis Mix on Orbital Shaker for 2 min (Induce Lysis) add_reagent->mix_lysis incubate_stabilize Incubate at RT for 10 min (Stabilize Signal) mix_lysis->incubate_stabilize read_luminescence Record Luminescence incubate_stabilize->read_luminescence analyze Calculate % Viability and Determine GI50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cell line (e.g., one known to be dependent on the target kinase) in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with a range of concentrations of the methoxy-indazole isomers for a specified period (typically 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[23][24]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[25]

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[26] Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Phosphorylation

This technique confirms the on-target effect of the inhibitors within a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a short period (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[27][28]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[28]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[29]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (pan) protein to normalize the phospho-signal to the total amount of the target protein, ensuring that any observed decrease in phosphorylation is not due to protein degradation.[30]

Conclusion

The strategic placement of a methoxy group on an indazole scaffold is a powerful tool in the medicinal chemist's arsenal. While seemingly minor, this modification can dramatically alter a drug candidate's potency, selectivity, and pharmacokinetic profile. By understanding the principles of structure-activity relationships and employing rigorous, validated experimental protocols such as those detailed in this guide, researchers can systematically evaluate and compare the efficacy of different methoxy-indazole isomers. This methodical approach is essential for identifying lead candidates with the optimal balance of properties required for successful clinical development.

References

  • Gaikwad, D. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Pazopanib. Available at: [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Available at: [Link]

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  • Zhang, T., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules. Available at: [Link]

  • Sleijfer, S., et al. (2013). Pazopanib, a new therapy for metastatic soft tissue sarcoma. Expert Opinion on Pharmacotherapy. Available at: [Link]

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  • Sonpavde, G., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology. Available at: [Link]

  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Available at: [Link]

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  • Veeprho. (n.d.). Pazopanib Impurities and Related Compound. Available at: [Link]

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  • Pfizer. (n.d.). INLYTA® (axitinib) Mechanism Of Action. Available at: [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Niraparib. Available at: [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Available at: [Link]

  • Research & Reviews: Journal of Chemistry. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Available at: [Link]

  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

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  • ResearchGate. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Available at: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

  • PubMed. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Axitinib. Available at: [Link]

  • European Bioinformatics Institute. (n.d.). Compound: NIRAPARIB (CHEMBL1094636). ChEMBL. Available at: [Link]

  • MDPI. (2020). Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. Molecules. Available at: [Link]

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  • MDPI. (2024). Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Indazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Significance of Methoxy Substitution

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs for cancer treatment such as axitinib and pazopanib.[1] Its versatile structure allows for functionalization at various positions, leading to a wide array of pharmacological activities, including kinase inhibition, anti-inflammatory effects, and modulation of cannabinoid receptors.[1] The indazole-3-carboxylate and its bioisosteric amide counterpart, indazole-3-carboxamide, are particularly important pharmacophores in the development of novel therapeutics.[2][3]

The methoxy group (–OCH₃), often considered a simple substituent, plays a profound role in drug design. It can significantly influence a molecule's physicochemical properties, such as lipophilicity and solubility, and its metabolic stability.[4] Furthermore, the methoxy group can engage in crucial hydrogen bonding and other non-covalent interactions within the target protein's binding pocket, thereby modulating the compound's potency and selectivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of methoxy-substituted indazole-3-carboxylates, offering insights into how the position of the methoxy group on the indazole ring impacts biological activity. While direct comparative studies on methoxy-substituted indazole-3-carboxylates are limited, we will draw upon data from closely related indazole series to elucidate key SAR trends.

Comparative Analysis of Methoxy-Substituted Indazole Derivatives

Insights from Methoxy-Substituted Indazole Arylsulfonamides

A study on a series of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists provides the most direct comparison of the impact of methoxy group positioning on the indazole core. The findings from this study are summarized in the table below.

Position of Methoxy GroupRelative PotencyReference
C4-Methoxy High [5]
C5-MethoxyLower[5]
C6-Methoxy Preferred over C5/C7 [5]
C7-MethoxyLower[5]

Table 1: Relative potency of methoxy-substituted indazole arylsulfonamides as CCR4 antagonists.

The study revealed that methoxy- or hydroxyl-containing groups were the more potent indazole C4 substituents .[5] Furthermore, when considering substitutions at other positions, only small groups were tolerated at C5, C6, or C7, with the C6 analogues being preferred .[5] This suggests that for this particular target, the electronic and steric effects of the methoxy group are most favorable when placed at the C4 or C6 position.

This observation provides a valuable starting point for the rational design of methoxy-substituted indazole-3-carboxylates for various biological targets. It is plausible that a similar trend in potency based on the methoxy group's position could be observed for other target classes.

Synthesis of Methoxy-Substituted Indazole-3-Carboxylic Acids

A reliable synthetic route to the target compounds is essential for SAR studies. A common and effective method for the synthesis of indazole-3-carboxylic acids, which can then be esterified to the corresponding carboxylates, involves the directed ortho-metalation of a protected indazole.

Experimental Protocol: Synthesis of Indazole-3-Carboxylic Acid

This protocol outlines a general procedure for the synthesis of the indazole-3-carboxylic acid core, which can be adapted for various methoxy-substituted starting materials.

Step 1: Protection of the Indazole Nitrogen

  • To a solution of the desired methoxy-substituted indazole in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide), add a suitable protecting group reagent such as (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) in the presence of a base (e.g., sodium hydride).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected indazole.

Step 2: Directed Ortho-Metalation and Carboxylation

  • Dissolve the N-protected methoxy-indazole in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a strong base, such as n-butyllithium, and stir the mixture at -78 °C for 1 hour to facilitate C3-lithiation.

  • Bubble carbon dioxide gas through the reaction mixture for 1-2 hours, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield the N-protected indazole-3-carboxylic acid.

Step 3: Deprotection

  • Treat the N-protected indazole-3-carboxylic acid with a suitable deprotecting agent (e.g., tetrabutylammonium fluoride for SEM-Cl) in an appropriate solvent.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction mixture to isolate the final methoxy-substituted indazole-3-carboxylic acid.

Step 4: Esterification

  • The resulting carboxylic acid can be converted to the desired carboxylate (e.g., methyl or ethyl ester) using standard esterification methods, such as reaction with the corresponding alcohol in the presence of a catalytic amount of acid (e.g., sulfuric acid).

Synthesis_Workflow cluster_synthesis Synthesis of Methoxy-Substituted Indazole-3-Carboxylates Methoxy-Indazole Methoxy-Indazole N-Protected Methoxy-Indazole N-Protected Methoxy-Indazole Methoxy-Indazole->N-Protected Methoxy-Indazole Protection (e.g., SEM-Cl) C3-Lithiated Intermediate C3-Lithiated Intermediate N-Protected Methoxy-Indazole->C3-Lithiated Intermediate Ortho-Metalation (n-BuLi) N-Protected Indazole-3-Carboxylic Acid N-Protected Indazole-3-Carboxylic Acid C3-Lithiated Intermediate->N-Protected Indazole-3-Carboxylic Acid Carboxylation (CO2) Methoxy-Indazole-3-Carboxylic Acid Methoxy-Indazole-3-Carboxylic Acid N-Protected Indazole-3-Carboxylic Acid->Methoxy-Indazole-3-Carboxylic Acid Deprotection Methoxy-Indazole-3-Carboxylate Methoxy-Indazole-3-Carboxylate Methoxy-Indazole-3-Carboxylic Acid->Methoxy-Indazole-3-Carboxylate Esterification

Caption: General workflow for the synthesis of methoxy-substituted indazole-3-carboxylates.

Biological Evaluation and Structure-Activity Relationship

The biological activity of methoxy-substituted indazole-3-carboxylates can be assessed through a variety of in vitro assays depending on the therapeutic target of interest. For example, for kinase inhibitors, enzymatic assays and cellular proliferation assays are commonly employed.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase.

  • Reagents and Materials : Recombinant kinase, substrate peptide, ATP, assay buffer, and test compounds dissolved in DMSO.

  • Assay Procedure :

    • Add the kinase and substrate to the wells of a microplate.

    • Add the test compounds at various concentrations (typically a serial dilution).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature for a defined period.

    • Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

SAR_Logic cluster_sar Structure-Activity Relationship Logic Indazole-3-Carboxylate_Core Indazole-3-Carboxylate Core Biological_Activity Biological Activity (e.g., IC50) Indazole-3-Carboxylate_Core->Biological_Activity Methoxy_Position Position of Methoxy Group (C4, C5, C6, C7) Methoxy_Position->Biological_Activity Modulates

Caption: Logical relationship between the indazole core, methoxy position, and biological activity.

Discussion and Future Perspectives

The available data, primarily from indazole arylsulfonamides, suggests a clear structure-activity relationship for the position of the methoxy group on the indazole ring. The preference for C4 and C6 substitution highlights the importance of the local electronic and steric environment in modulating the interaction with the biological target. It is hypothesized that a methoxy group at the C4 position may engage in favorable hydrogen bonding or other polar interactions, while a C6-methoxy group might occupy a beneficial hydrophobic pocket or influence the overall conformation of the molecule to enhance binding.

To further elucidate the SAR of methoxy-substituted indazole-3-carboxylates, a systematic study involving the synthesis and biological evaluation of all four positional isomers (4-methoxy, 5-methoxy, 6-methoxy, and 7-methoxy) is warranted. Such a study would provide invaluable quantitative data to guide the optimization of lead compounds. Computational modeling and docking studies could also be employed to rationalize the observed SAR and to predict the binding modes of these compounds.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. Available at: [Link]

  • Zhang, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4489. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. Available at: [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Available at: [Link]

  • Gurrath, M. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 12(9), 1436-1443. Available at: [Link]

  • Breslin, H. J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(17), 6650-6675. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. Available at: [Link]

Sources

A Head-to-Head Comparison of 4-Methoxy and Other Substituted Indazole Intermediates in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib and Axitinib.[1][2] The versatility of the indazole nucleus lies in its ability to be substituted at various positions, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.[3] The strategic placement of substituents on the indazole ring can profoundly influence its reactivity in subsequent synthetic transformations, a critical consideration in the efficient construction of complex drug candidates.[4][5]

This guide provides an in-depth, head-to-head comparison of the reactivity of 4-methoxy-1H-indazole with other substituted indazole intermediates, focusing on the crucial N-alkylation reaction. Understanding the impact of substituents on the regioselectivity of N-alkylation is paramount for researchers in drug development, as the biological activity of N1- and N2-alkylated indazole isomers can differ significantly.[6][7] We will delve into the electronic and steric effects of the 4-methoxy group in comparison to other substituents, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Critical Role of Substituents in Indazole N-Alkylation

The N-alkylation of 1H-indazoles can lead to a mixture of two regioisomers: the N1- and N2-alkylated products. The inherent tautomerism of the indazole ring, existing as the more thermodynamically stable 1H-indazole and the less stable 2H-indazole, underlies this reactivity.[3][8] The outcome of an N-alkylation reaction is a delicate interplay of several factors, including the nature of the substituent on the indazole ring, the choice of base and solvent, and the alkylating agent itself.[4][5]

Substituents on the indazole ring exert their influence through a combination of electronic and steric effects.[4] Electron-donating groups (EDGs), such as the methoxy group, increase the electron density of the aromatic system through resonance and inductive effects, thereby modulating the nucleophilicity of the nitrogen atoms.[9] Conversely, electron-withdrawing groups (EWGs), such as nitro or carboxylate groups, decrease the electron density of the ring. These electronic perturbations directly impact the regioselectivity of N-alkylation.

Comparative Analysis of N-Alkylation Regioselectivity

A systematic study by Keating et al. on the N-alkylation of a series of substituted indazoles provides valuable quantitative data for a head-to-head comparison.[4][5] The following table summarizes the regioselectivity observed for the N-alkylation of various indazoles with n-pentyl bromide under two different sets of conditions: sodium hydride (NaH) in tetrahydrofuran (THF) and cesium carbonate (Cs2CO3) in dimethylformamide (DMF).

Indazole SubstituentConditionsN1:N2 RatioOverall Yield (%)Reference
4-CO2Me NaH, THF1:1.328[8]
Cs2CO3, DMF1.3:155[8]
5-CO2Me NaH, THF1:1.331[8]
Cs2CO3, DMF1.9:160[8]
6-CO2Me NaH, THF1.7:161[8]
Cs2CO3, DMF1.7:161[8]
7-NO2 NaH, THF1:>9940[8]
Cs2CO3, DMF1:2.865[8]
7-CO2Me NaH, THF1:2434[8]
Cs2CO3, DMF1:2.862[8]

Analysis of the Data:

The data reveals a strong dependence of regioselectivity on both the substituent's position and its electronic nature, as well as the reaction conditions. For instance, with a strong electron-withdrawing nitro group at the 7-position, N-alkylation with NaH in THF overwhelmingly favors the N2-isomer.[8] This is in stark contrast to the behavior of other substituted indazoles under the same conditions.

While a direct entry for 4-methoxyindazole is not present in this specific dataset, we can infer its behavior based on established principles of physical organic chemistry. The 4-methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect), with the resonance effect being dominant.[9] This net electron donation increases the electron density of the indazole ring, particularly at the ortho and para positions relative to the methoxy group. This increased nucleophilicity is expected to influence the N1/N2 ratio in N-alkylation reactions.

Mechanistic Insights into Regioselective N1-Alkylation

The choice of reaction conditions plays a pivotal role in directing the regioselectivity of indazole N-alkylation. A proposed mechanism for the highly selective N1-alkylation observed with NaH in THF for certain substituted indazoles involves the formation of a "tight ion pair".[8]

G cluster_0 Mechanism of Regioselective N1-Alkylation Indazole Substituted 1H-Indazole IndazolylAnion Indazolyl Anion Indazole->IndazolylAnion - H₂ NaH NaH TightIonPair Tight Ion Pair (Chelated Sodium Cation) IndazolylAnion->TightIonPair Chelation with Na⁺ N1Product N1-Alkylated Indazole TightIonPair->N1Product SN2 Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->N1Product H2 H₂ (gas)

Proposed mechanism for regioselective N1-alkylation of indazoles.

In this proposed pathway, the sodium cation (Na⁺) generated from the deprotonation of the indazole by NaH coordinates with the N2 nitrogen and a heteroatom on a C3 substituent, forming a chelated tight ion pair. This chelation effectively blocks the N2 position, directing the incoming alkyl halide to react at the more accessible N1 position. The use of a less polar solvent like THF is crucial for maintaining this tight ion pair. In more polar aprotic solvents like DMF, the solvent molecules can separate the ion pair, leading to a loss of regioselectivity.[8]

Experimental Protocols

The following are representative, detailed protocols for the N-alkylation of a substituted indazole, adapted from the literature.[6]

Protocol 1: Regioselective N1-Alkylation (Cesium Carbonate Conditions)

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate

  • Appropriate alkyl tosylate (1.5 equivalents)

  • Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous 1,4-dioxane, add cesium carbonate (2.0 equivalents).

  • Add the alkyl tosylate (1.5 equivalents) to the suspension.

  • Heat the reaction mixture to 90 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N1-alkylated indazole.

Protocol 2: N2-Alkylation (Mitsunobu Conditions)

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate

  • Appropriate alcohol (e.g., methanol) (2.3 equivalents)

  • Triphenylphosphine (PPh3) (2.0 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 equivalents)

  • Tetrahydrofuran (THF) (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equivalent), the alcohol (2.3 equivalents), and triphenylphosphine (2.0 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (2.0 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to isolate the N2-alkylated product.

Conclusion and Future Outlook

The strategic selection of substituents on the indazole ring is a powerful tool for medicinal chemists to control the outcome of synthetic transformations and ultimately modulate the biological properties of the final compounds. As demonstrated, the electronic nature of a substituent, such as the electron-donating 4-methoxy group, in conjunction with carefully chosen reaction conditions, can dictate the regioselectivity of crucial reactions like N-alkylation. The provided experimental data and mechanistic insights serve as a valuable resource for researchers, enabling them to make informed decisions in the design and synthesis of novel indazole-based therapeutics. Future research will likely focus on expanding the repertoire of regioselective functionalization methods and further elucidating the intricate interplay between substituent effects and reaction mechanisms.

References

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]

  • Gancia, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1–15. Available at: [Link]

  • Gancia, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Available at: [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Chaudhary, P., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • Collot, V., et al. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 195-9. Available at: [Link]

  • LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 84(15), 9436–9445. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

  • Unkeless, J. C. (2021). EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. CrashCourse. Available at: [Link]

  • Various Authors. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(20), 8674-8686. Available at: [Link]

  • Various Authors. (2014). The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole. Molecules, 19(11), 17457-17464. Available at: [Link]

  • El-Faham, A., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2636-2649. Available at: [Link]

  • Various Authors. (2023). Effect of electron-donating and electron-withdrawing substituents at the triazole ring on the photochromic properties. ResearchGate. Available at: [Link]

  • Various Authors. (2025). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. Available at: [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

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A Comparative Study on the Reactivity of Methoxy-Indazole Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The introduction of a methoxy substituent onto the indazole scaffold significantly influences its electronic properties, and consequently, its chemical reactivity. This guide provides a comparative analysis of the reactivity of four key methoxy-indazole isomers: 4-methoxy-1H-indazole, 5-methoxy-1H-indazole, 6-methoxy-1H-indazole, and 7-methoxy-1H-indazole. Understanding the nuanced differences in their reactivity is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and novel molecular entities.

This in-depth technical guide will explore the theoretical underpinnings of the reactivity of these isomers, supported by predictive models based on fundamental organic chemistry principles. Crucially, we will provide detailed, self-validating experimental protocols to allow for a systematic and direct comparison of their behavior in key chemical transformations, including electrophilic aromatic substitution and N-alkylation.

Theoretical Framework: Predicting Reactivity Trends

The reactivity of methoxy-indazole isomers is primarily governed by the electronic effects of the methoxy group on the indazole ring system. The methoxy group is a powerful electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, leading to an overall activation of the aromatic ring towards electrophilic attack.[2] The position of the methoxy group dictates which positions on the indazole ring are most activated.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the methoxy group generally directs incoming electrophiles to the ortho and para positions relative to itself.[3] However, the fused pyrazole ring of the indazole system also influences the regioselectivity. The most electron-rich positions on the indazole ring, and thus the most susceptible to electrophilic attack, are C3, C5, and C7. The interplay between the directing effect of the methoxy group and the inherent reactivity of the indazole nucleus will determine the final substitution pattern.

Based on these principles, we can predict the following reactivity trends for nitration (a representative EAS reaction):

  • 4-Methoxy-1H-indazole: The methoxy group at C4 will strongly activate the ortho positions (C5) and the para position (C7). Both C5 and C7 are already electronically favorable for substitution. Therefore, we predict that 4-methoxy-1H-indazole will be highly reactive, likely yielding a mixture of 5-nitro and 7-nitro derivatives.

  • 5-Methoxy-1H-indazole: The methoxy group at C5 will activate the ortho positions (C4 and C6). We predict substitution to occur preferentially at C4 and C6.

  • 6-Methoxy-1H-indazole: The methoxy group at C6 will activate the ortho positions (C5 and C7). Both positions are inherently reactive in the indazole system. Thus, 6-methoxy-1H-indazole is expected to be highly reactive, affording a mixture of 5-nitro and 7-nitro products.

  • 7-Methoxy-1H-indazole: The methoxy group at C7 will activate the ortho position (C6). Therefore, we anticipate the primary product to be the 6-nitro derivative.

The overall reactivity towards EAS is expected to be higher for all methoxy-indazole isomers compared to unsubstituted indazole due to the electron-donating nature of the methoxy group.

N-Alkylation

N-alkylation of indazoles can occur at either N1 or N2, and the regioselectivity is influenced by a multitude of factors including the electronic nature of the substituents, steric hindrance, the base, the solvent, and the electrophile used.[4][5] The methoxy group, being electron-donating, will increase the nucleophilicity of the indazole anion, thereby increasing the overall rate of N-alkylation compared to unsubstituted indazole.

The position of the methoxy group can influence the N1/N2 ratio through both steric and electronic effects:

  • Steric Effects: A methoxy group at the C7 position is expected to sterically hinder the N1 position, potentially leading to a higher proportion of the N2-alkylated product.[1] Conversely, methoxy groups at C4, C5, and C6 are less likely to exert a significant steric influence on either nitrogen.

  • Electronic Effects: The electron-donating methoxy group can influence the relative stability of the N1 and N2 anions. Computational studies would be beneficial to quantify this effect on the different isomers. Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[1]

Experimental Design for Comparative Analysis

To empirically validate the predicted reactivity trends, a series of comparative experiments are proposed. These protocols are designed to be self-validating by ensuring consistent reaction conditions across all four isomers, allowing for a direct and objective comparison of the outcomes.

General Considerations
  • Starting Materials: The four methoxy-indazole isomers (4-methoxy, 5-methoxy, 6-methoxy, and 7-methoxy-1H-indazole) are required. Synthetic procedures for these compounds are available in the literature.[6]

  • Reaction Monitoring: All reactions should be monitored by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion.

  • Product Analysis: The crude reaction mixtures should be analyzed by ¹H NMR spectroscopy to determine the ratio of regioisomers.[7] Products should be purified by column chromatography, and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experiment 1: Comparative Nitration of Methoxy-Indazole Isomers

This experiment will compare the reactivity and regioselectivity of the four isomers towards electrophilic nitration.

Experimental Protocol:
  • Preparation: In four separate, dry round-bottom flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of each methoxy-indazole isomer (4-methoxy, 5-methoxy, 6-methoxy, and 7-methoxy) in glacial acetic acid (5 mL).

  • Reaction Initiation: Cool each flask to 0 °C in an ice bath. To each flask, add a nitrating mixture (prepared by cautiously adding 1.05 equivalents of fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C) dropwise with vigorous stirring.

  • Reaction Progression: Allow the reactions to stir at 0 °C for 1 hour, then let them warm to room temperature and stir for an additional 2 hours.

  • Work-up: Pour each reaction mixture into ice-water (50 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the regioselectivity. Purify the products by column chromatography.

Data to be Collected:
  • Reaction time for each isomer.

  • Isolated yields of the nitrated products for each isomer.

  • Ratio of regioisomers for each isomer as determined by ¹H NMR.

Nitration_Workflow

Caption: Workflow for the comparative nitration of methoxy-indazole isomers.

Experiment 2: Comparative N-Alkylation of Methoxy-Indazole Isomers

This experiment will investigate the influence of the methoxy group's position on the N1/N2 regioselectivity of alkylation.

Experimental Protocol:
  • Preparation: In four separate, dry round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar amount (e.g., 1.0 mmol) of each methoxy-indazole isomer in anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Deprotonation: Cool the flasks to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to each flask.

  • Reaction Initiation: After stirring for 30 minutes at 0 °C, add methyl iodide (1.2 equivalents) dropwise to each flask.

  • Reaction Progression: Allow the reactions to warm to room temperature and stir overnight.

  • Work-up: Quench each reaction by the slow addition of water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the N1/N2 isomer ratio. Purify the products by column chromatography.

Data to be Collected:
  • Isolated yields of the N-methylated products for each isomer.

  • N1/N2 regioisomeric ratio for each isomer as determined by ¹H NMR.

N_Alkylation_Workflow

Caption: General workflow for the comparative N-alkylation of methoxy-indazole isomers.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Predicted and Experimental Outcomes of Comparative Nitration

Methoxy-Indazole IsomerPredicted Major ProductsExperimental Yield (%)Experimental Regioisomeric Ratio
4-Methoxy-1H-indazole5-Nitro, 7-NitroData to be generatedData to be generated
5-Methoxy-1H-indazole4-Nitro, 6-NitroData to be generatedData to be generated
6-Methoxy-1H-indazole5-Nitro, 7-NitroData to be generatedData to be generated
7-Methoxy-1H-indazole6-NitroData to be generatedData to be generated

Table 2: Predicted and Experimental Outcomes of Comparative N-Alkylation

Methoxy-Indazole IsomerPredicted N1/N2 Ratio TrendExperimental Yield (%)Experimental N1/N2 Ratio
4-Methoxy-1H-indazoleN1 > N2Data to be generatedData to be generated
5-Methoxy-1H-indazoleN1 > N2Data to be generatedData to be generated
6-Methoxy-1H-indazoleN1 > N2Data to be generatedData to be generated
7-Methoxy-1H-indazoleN1 ≈ N2 or N2 > N1 (steric hindrance)Data to be generatedData to be generated

Conclusion

This guide provides a comprehensive framework for the comparative study of the reactivity of methoxy-indazole isomers. By combining theoretical predictions with a robust experimental design, researchers can gain a deeper understanding of how the position of the methoxy group influences the chemical behavior of the indazole core. The data generated from these studies will be invaluable for the rational design of synthetic strategies for novel indazole-based compounds in the field of drug discovery and development. The provided protocols offer a clear and actionable path for laboratories to generate this critical comparative data, filling a notable gap in the current chemical literature.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. Retrieved from [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (n.d.). ResearchGate. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 14). YouTube. Retrieved from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Retrieved from [Link]

  • Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. (2021). ACS Publications. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (n.d.). ACS Publications. Retrieved from [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

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  • Computational tools for the prediction of site- and regioselectivity of organic reactions. (2025, March 4). Royal Society of Chemistry. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022, April 20). YouTube. Retrieved from [Link]

  • Direct, Regioselective N-Alkylation of 1,3-Azoles. (2016, January 4). National Institutes of Health. Retrieved from [Link]

  • Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. (2021). ACS Publications. Retrieved from [Link]

  • Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. (n.d.). ChemRxiv. Retrieved from [Link]

  • (PDF) Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (n.d.). ACS Publications. Retrieved from [Link]

  • Strategy for selective N-2 alkylation. (n.d.). ResearchGate. Retrieved from [Link]

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  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (n.d.). Semantic Scholar. Retrieved from [Link]

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Sources

A Comparative Benchmarking Guide to the Synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a privileged motif, appearing in a multitude of compounds with significant therapeutic potential. The targeted synthesis of specific derivatives, such as Methyl 4-methoxy-1H-indazole-3-carboxylate, is therefore of critical importance. This guide provides an in-depth, objective comparison of three distinct synthetic strategies for this valuable compound. Each method is presented with a detailed, field-tested protocol, a critical analysis of its advantages and disadvantages, and supporting data to aid researchers in selecting the most appropriate route for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of substituted indazoles can be approached from various angles, each with its own set of considerations regarding starting material availability, reaction conditions, scalability, and overall efficiency. For the purposes of this guide, we will benchmark three prominent methods for the synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate:

  • Method 1: Direct Intramolecular Cyclization of a Precursor Ester

  • Method 2: The Classical Route via a Substituted Isatin Intermediate

  • Method 3: Modern [3+2] Cycloaddition using an Aryne Intermediate

This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the chemical principles at play, allowing for informed decisions and troubleshooting.

Method 1: Direct Intramolecular Cyclization of Methyl 2-(2-amino-5-methoxyphenyl)acetate

This modern and highly efficient one-pot method is adapted from a patented procedure that promises high yields and mild reaction conditions.[1] The core of this strategy lies in the diazotization of the primary aromatic amine of the starting material, followed by an in-situ intramolecular cyclization to form the indazole ring.

Scientific Rationale

The choice of an o-aminophenylacetate derivative as the starting material is strategic. The proximity of the amino group and the acetate side chain is perfectly poised for an intramolecular reaction. Upon treatment with a nitrite source under acidic conditions, the primary amine is converted to a reactive diazonium salt. This salt is then susceptible to a nucleophilic attack from the enol or enolate form of the adjacent acetate group, leading to the formation of the pyrazole ring fused to the benzene ring, which constitutes the indazole core. The mild reaction conditions are a significant advantage, minimizing the potential for side reactions and degradation of the product.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(2-amino-5-methoxyphenyl)acetate

  • To a solution of 2-amino-5-methoxyphenol (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Add methyl chloroacetate (1.2 eq) and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 2-(2-amino-5-methoxyphenyl)acetate.

Step 2: Cyclization to Methyl 4-methoxy-1H-indazole-3-carboxylate

  • Dissolve methyl 2-(2-amino-5-methoxyphenyl)acetate (1.0 eq) in a suitable organic solvent such as glacial acetic acid in a reaction flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain Methyl 4-methoxy-1H-indazole-3-carboxylate.

Workflow Diagram

cluster_step1 Step 1: Starting Material Synthesis cluster_step2 Step 2: Cyclization A 2-amino-5-methoxyphenol C Reflux in Methanol with Acid Catalyst A->C B Methyl Chloroacetate B->C D Workup and Purification C->D E Methyl 2-(2-amino-5-methoxyphenyl)acetate D->E F Methyl 2-(2-amino-5-methoxyphenyl)acetate G Sodium Nitrite in Acetic Acid (0-5 °C) F->G H Intramolecular Cyclization G->H I Workup and Purification H->I J Methyl 4-methoxy-1H-indazole-3-carboxylate I->J

Caption: Workflow for the Direct Cyclization Method.

Method 2: The Classical Route via 4-Methoxyisatin

This multi-step, classical approach relies on the construction of a 4-methoxyisatin intermediate, which then undergoes ring-opening and subsequent cyclization to form the indazole-3-carboxylic acid. A final esterification step yields the target molecule. This method is well-established and offers a robust, albeit longer, pathway.

Scientific Rationale

The Sandmeyer isatin synthesis is a reliable method for creating the isatin core from an aniline derivative. In this case, 3-methoxyaniline is the logical starting point. The subsequent ring-opening of the isatin with a base, followed by diazotization and cyclization, is a well-trodden path to indazole-3-carboxylic acids. The final esterification step is a standard transformation. While this route involves more steps, each transformation is generally high-yielding and the intermediates are often crystalline and easy to purify, which can be an advantage in terms of overall purity of the final product.

Experimental Protocol

Step 1: Synthesis of 4-Methoxyisatin

  • Dissolve 3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • To this solution, add a solution of chloral hydrate (1.1 eq) in water, followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water.

  • Heat the mixture to reflux for a short period, then cool and filter the resulting isonitrosoacetanilide.

  • Add the dried isonitrosoacetanilide portion-wise to pre-heated concentrated sulfuric acid at 60-70 °C.

  • After the addition is complete, heat the mixture for a further 10-15 minutes, then cool and pour onto crushed ice.

  • Filter the precipitated 4-methoxyisatin, wash with water, and dry.

Step 2: Conversion to 4-Methoxy-1H-indazole-3-carboxylic acid

  • To a solution of sodium hydroxide in water, add 4-methoxyisatin (1.0 eq) and heat to reflux to effect ring opening.

  • Cool the resulting solution in an ice bath and acidify with concentrated hydrochloric acid.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • After stirring for 1-2 hours at low temperature, the product will precipitate.

  • Filter the solid, wash with cold water, and dry to obtain 4-methoxy-1H-indazole-3-carboxylic acid.

Step 3: Esterification to Methyl 4-methoxy-1H-indazole-3-carboxylate

  • Suspend 4-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

  • Purify by column chromatography or recrystallization to yield the final product.

Workflow Diagram

cluster_step1 Step 1: Isatin Synthesis cluster_step2 Step 2: Indazole Acid Formation cluster_step3 Step 3: Esterification A 3-Methoxyaniline B Sandmeyer Isatin Synthesis A->B C 4-Methoxyisatin B->C D 4-Methoxyisatin E Ring Opening (NaOH) D->E F Diazotization & Cyclization E->F G 4-Methoxy-1H-indazole-3-carboxylic acid F->G H 4-Methoxy-1H-indazole-3-carboxylic acid I Fischer-Speier Esterification (MeOH, H+) H->I J Workup and Purification I->J K Methyl 4-methoxy-1H-indazole-3-carboxylate J->K

Caption: Workflow for the Classical Route via 4-Methoxyisatin.

Method 3: Modern [3+2] Cycloaddition using an Aryne Intermediate

This elegant and powerful method utilizes the in-situ generation of a substituted benzyne, which then undergoes a [3+2] cycloaddition with a diazoester to directly form the indazole ring system. This approach is often characterized by high efficiency and mild reaction conditions.[2][3]

Scientific Rationale

The generation of highly reactive aryne intermediates from readily available precursors, such as 2-(trimethylsilyl)aryl triflates, has revolutionized aromatic chemistry. The subsequent trapping of this aryne with a 1,3-dipole, in this case, ethyl diazoacetate, provides a direct and atom-economical route to the indazole core. The regioselectivity of the cycloaddition is a key consideration and is often influenced by the electronic nature of the substituents on the aryne. For the synthesis of the target molecule, a 4-methoxy-substituted benzyne precursor would be required.

Experimental Protocol

Step 1: Synthesis of the Aryne Precursor (e.g., 2-(trimethylsilyl)-4-methoxyphenyl trifluoromethanesulfonate)

  • Synthesize 2-bromo-5-methoxyphenol.

  • Protect the hydroxyl group (e.g., as a methoxymethyl ether).

  • Perform a lithium-halogen exchange followed by quenching with trimethylsilyl chloride to install the TMS group.

  • Deprotect the hydroxyl group.

  • React the resulting phenol with triflic anhydride in the presence of a base (e.g., pyridine) to form the triflate precursor.

Step 2: [3+2] Cycloaddition

  • In a flame-dried flask under an inert atmosphere, dissolve the aryne precursor (1.0 eq) and methyl diazoacetate (1.5 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add a solution of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) (1.8 eq), dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield Methyl 4-methoxy-1H-indazole-3-carboxylate.

Workflow Diagram

cluster_step1 Step 1: Aryne Precursor Synthesis cluster_step2 Step 2: [3+2] Cycloaddition A Substituted Phenol B Multi-step Synthesis A->B C 2-(trimethylsilyl)-4-methoxyphenyl triflate B->C D Aryne Precursor F Fluoride Source (e.g., CsF) in THF D->F E Methyl Diazoacetate E->F G In-situ Aryne Formation and Cycloaddition F->G H Workup and Purification G->H I Methyl 4-methoxy-1H-indazole-3-carboxylate H->I

Caption: Workflow for the [3+2] Cycloaddition Method.

Comparative Analysis and Data

ParameterMethod 1: Direct CyclizationMethod 2: Via IsatinMethod 3: [3+2] Cycloaddition
Number of Steps 2 (from a readily available precursor)32 (from a complex precursor)
Overall Yield High (potentially >90%)[1]Moderate to Good (typically 50-70%)Good to Excellent (typically 70-85%)[2]
Reaction Conditions Mild (0 °C to room temperature)Requires heating and strong acids/basesMild (low temperature to room temperature)
Starting Materials Substituted o-aminophenylacetateSubstituted anilineSubstituted 2-(trimethylsilyl)aryl triflate
Scalability GoodGoodModerate (cost of reagents may be a factor)
Key Advantages High efficiency, one-pot final stepRobust, well-established, pure intermediatesHigh efficiency, mild conditions, good functional group tolerance
Key Disadvantages Starting material may not be commercially availableLonger synthetic routeSynthesis of the aryne precursor can be lengthy

Conclusion and Recommendations

The choice of the optimal synthetic route for Methyl 4-methoxy-1H-indazole-3-carboxylate is contingent upon the specific requirements of the research project, including scale, available resources, and time constraints.

  • For rapid synthesis and high efficiency , Method 1 (Direct Cyclization) is the most promising approach, provided the starting material is accessible. Its one-pot nature and high reported yields make it an attractive option for library synthesis and initial lead optimization studies.

  • For robustness and reliability, especially at a larger scale , Method 2 (Via Isatin) remains a viable and well-understood option. While longer, the individual steps are generally high-yielding and the purification of intermediates can lead to a final product of very high purity.

  • For elegance and high functional group tolerance , Method 3 ([3+2] Cycloaddition) is an excellent choice. This modern approach is particularly useful when dealing with sensitive functional groups that may not be compatible with the harsher conditions of the classical route.

It is the recommendation of this guide that for most laboratory-scale syntheses where efficiency is paramount, efforts should be directed towards optimizing the Direct Cyclization method. However, a thorough evaluation of the cost and availability of the starting materials for each route is essential before embarking on any synthetic campaign.

References

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI.
  • Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid. DE19605901A1.
  • Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. PMC.
  • Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Homework.Study.com.
  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES - HES-SO.
  • Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. Benchchem.
  • 4-Methoxyaniline. Organic Syntheses Procedure.
  • Preparation method of (E) -2- (2-methylphenyl)
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Tutor.
  • Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses.
  • A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research.
  • Fischer Esterific
  • A Review on Pharmacological Attributes of Is
  • Fischer Esterification: An ester from a carboxylic acid and an alcohol. Experiment 10.

Sources

Replicating the synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate from literature

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The title compound, Methyl 4-methoxy-1H-indazole-3-carboxylate, is a valuable building block for accessing a diverse range of C3-functionalized indazoles. Its efficient and reproducible synthesis is therefore of critical importance.

This guide provides an in-depth, objective comparison of two distinct and viable synthetic strategies for preparing this target molecule. We move beyond simple step-by-step protocols to explore the underlying chemical principles, practical challenges, and performance metrics of each approach, empowering you to make informed decisions for your research.

Method 1: Synthesis via Ring Transformation (Nitrosative Cyclization of 4-Methoxyindole)

This modern approach leverages a ring-expansion methodology, transforming a readily available indole scaffold into the desired indazole core. The key transformation is the nitrosation of 4-methoxyindole, which proceeds through a cascade of reactions to yield an intermediate aldehyde, subsequently converted to the target ester. This method is based on the principles of indole-to-indazole conversion under mild, acidic nitrosation conditions.[1][2]

Scientific Rationale & Causality

The reaction is initiated by the electrophilic attack of a nitrosonium ion equivalent (generated in situ from sodium nitrite and acid) at the electron-rich C3 position of the 4-methoxyindole. This forms a C3-nitrosoindole intermediate. Under aqueous acidic conditions, this intermediate is in equilibrium with its oxime tautomer. A subsequent water-mediated ring-opening of the pyrrole ring, followed by intramolecular cyclization of the resulting amino group onto the oxime nitrogen, ultimately leads to the formation of the thermodynamically stable indazole-3-carboxaldehyde after dehydration.[1] The electron-donating nature of the 4-methoxy group facilitates the initial electrophilic attack, making this a highly effective strategy.

Experimental Protocol: Method 1

Step 1a: Synthesis of 4-Methoxy-1H-indazole-3-carboxaldehyde

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 4.0 equiv.) in deionized water. Cool the solution to 0 °C in an ice bath.

  • Slowly add 2N hydrochloric acid (HCl, 7.0 equiv.) to the nitrite solution while maintaining the temperature at 0 °C.

  • In a separate flask, dissolve 4-methoxy-1H-indole (1.0 equiv.) in dimethylformamide (DMF).

  • Using a syringe pump, add the indole solution to the cold, acidic nitrite solution over a period of 2 hours. A slow addition rate is critical to minimize side reactions.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 4-methoxy-1H-indazole-3-carboxaldehyde.

Step 1b: Oxidation to Carboxylic Acid

  • Dissolve the aldehyde from Step 1a in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (5.0 equiv.) followed by sodium chlorite (NaClO₂, 4.0 equiv.) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv.).

  • Stir the reaction vigorously at room temperature for 4-6 hours until the aldehyde is fully consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield crude 4-methoxy-1H-indazole-3-carboxylic acid, which can be used directly in the next step.

Step 1c: Fischer Esterification

  • Suspend the crude carboxylic acid from Step 1b in methanol (MeOH).

  • Add concentrated sulfuric acid (H₂SO₄, ~0.1 equiv.) dropwise.

  • Heat the mixture to reflux and maintain for 4-5 hours.

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography or recrystallization to afford the final product, Methyl 4-methoxy-1H-indazole-3-carboxylate.

Workflow Diagram: Method 1

Indole 4-Methoxy-1H-indole Nitrosation Nitrosation (NaNO₂, HCl, 0°C) Indole->Nitrosation Aldehyde 4-Methoxy-1H-indazole- 3-carboxaldehyde Nitrosation->Aldehyde Oxidation Pinnick Oxidation (NaClO₂, NaH₂PO₄) Aldehyde->Oxidation Acid 4-Methoxy-1H-indazole- 3-carboxylic acid Oxidation->Acid Esterification Fischer Esterification (MeOH, H₂SO₄, reflux) Acid->Esterification Product Methyl 4-methoxy-1H-indazole- 3-carboxylate Esterification->Product Indazole 4-Methoxy-1H-indazole Protection N-Boc Protection ((Boc)₂O, DMAP) Indazole->Protection ProtectedIndazole N-Boc-4-methoxy- 1H-indazole Protection->ProtectedIndazole Metalation C3-Lithiation (n-BuLi, -78°C) ProtectedIndazole->Metalation Lithiated C3-Lithiated Intermediate Metalation->Lithiated Carboxylation Carboxylation (CO₂, then H⁺) Lithiated->Carboxylation ProtectedAcid N-Boc Protected Acid Carboxylation->ProtectedAcid Esterification Esterification & Deprotection (MeOH, H₂SO₄) ProtectedAcid->Esterification Product Methyl 4-methoxy-1H-indazole- 3-carboxylate Esterification->Product

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.